Sodium isobutyrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
996-30-5 |
|---|---|
Molecular Formula |
C4H8NaO2 |
Molecular Weight |
111.09 g/mol |
IUPAC Name |
sodium;2-methylpropanoate |
InChI |
InChI=1S/C4H8O2.Na/c1-3(2)4(5)6;/h3H,1-2H3,(H,5,6); |
InChI Key |
CVBUNHURBRMLHC-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)[O-].[Na+] |
Canonical SMILES |
CC(C)C(=O)O.[Na] |
Other CAS No. |
996-30-5 |
Related CAS |
79-31-2 (Parent) |
Synonyms |
2-methpropanoic acid ammonium isobutyrate isobutyric acid isobutyric acid, ammonium salt isobutyric acid, calcium salt isobutyric acid, hemiammoniate isobutyric acid, nickel salt isobutyric acid, potassium salt isobutyric acid, sodium salt isobutyric acid, sodium salt, 11C-labeled isobutyric acid, sodium salt, 14C-labeled sodium isobutyrate |
Origin of Product |
United States |
Foundational & Exploratory
Laboratory Synthesis of Sodium Isobutyrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a standard laboratory method for the synthesis of sodium isobutyrate. The primary and most straightforward method for laboratory-scale synthesis is the acid-base neutralization of isobutyric acid with sodium hydroxide. This method is reliable, high-yielding, and utilizes readily available starting materials.
Core Synthesis Reaction
The fundamental reaction involves the deprotonation of isobutyric acid by a strong base, sodium hydroxide, to form the sodium salt, this compound, and water.
Reaction Equation:
(CH₃)₂CHCOOH + NaOH → (CH₃)₂CHCOONa + H₂O[1][2][3]
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for handling, storage, and characterization of the final product.
| Property | Value | References |
| Molecular Formula | C₄H₇NaO₂ | [][5] |
| Molecular Weight | 110.09 g/mol | [][5] |
| Appearance | White Powder/Solid | [5] |
| Melting Point | 320°C | [][6] |
| Boiling Point | 155.2°C (of parent acid) | [] |
| Density | 0.983 g/cm³ | [][5] |
| Purity (Commercial Grades) | 95%, 97%, 98.5%, ≥97% | [][5][7] |
| CAS Number | 996-30-5 | [5] |
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from isobutyric acid and sodium hydroxide.
Materials:
-
Isobutyric acid (C₄H₈O₂, MW: 88.11 g/mol )
-
Sodium hydroxide (NaOH, MW: 40.00 g/mol ), pellets or a standardized solution
-
Deionized water
-
Anhydrous ethanol (optional, for recrystallization)
-
Diethyl ether (for washing)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Oven for drying
Procedure:
-
Reactant Preparation:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve a known molar equivalent of sodium hydroxide in deionized water. For example, to prepare a 1 M solution, dissolve 4.00 g of NaOH pellets in water to a final volume of 100 mL.
-
Prepare a solution of isobutyric acid in a suitable solvent or use it neat if it is a liquid at room temperature. For this protocol, we will assume the use of neat isobutyric acid.
-
-
Reaction:
-
Place the flask containing the sodium hydroxide solution in an ice bath and begin stirring.
-
Slowly add a stoichiometric equivalent of isobutyric acid to the sodium hydroxide solution using a dropping funnel. The reaction is exothermic, and the ice bath helps to control the temperature.[8]
-
For example, to react with 100 mL of 1 M NaOH (0.1 mol), you would add 8.81 g (or approximately 9.1 mL, given a density of ~0.9697 g/mL) of isobutyric acid.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
-
Isolation and Purification:
-
The resulting solution contains this compound dissolved in water. To isolate the solid product, the water must be removed.
-
Concentrate the solution under reduced pressure using a rotary evaporator until a solid or a thick slurry is obtained.
-
For further purification, the crude this compound can be washed with a small amount of cold diethyl ether to remove any unreacted isobutyric acid.
-
Alternatively, the product can be recrystallized from a suitable solvent like anhydrous ethanol.[8] Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to form crystals.
-
Collect the purified solid by vacuum filtration using a Büchner funnel.
-
-
Drying:
-
Dry the collected this compound in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.
-
Store the final product in a well-closed container in a dry environment at room temperature.[5]
-
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the laboratory synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Synthesis Steps
The synthesis process follows a logical progression from starting materials to the final, purified product. This can be visualized as a simple pathway.
References
Physicochemical Properties of Sodium Isobutyrate: An In-depth Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the core physicochemical properties of sodium isobutyrate, tailored for researchers, scientists, and professionals in drug development. This document summarizes essential data, outlines experimental protocols for property determination, and visualizes key biological signaling pathways influenced by this compound.
Core Physicochemical Properties
This compound, the sodium salt of isobutyric acid, is a white crystalline solid at room temperature.[1] It is generally stable under normal conditions but should be stored in a cool, dry place to prevent degradation.[1]
Quantitative Data Summary
The following tables provide a consolidated summary of the key physicochemical properties of this compound.
| Identifier | Value | Reference |
| Chemical Name | Sodium 2-methylpropanoate | [2][3] |
| Synonyms | Sodium isobutanoate, Isobutyric acid sodium salt | [1][] |
| Molecular Formula | C₄H₇NaO₂ | [2][] |
| CAS Number | 996-30-5 | [5] |
| Property | Value | Notes and References |
| Molecular Weight | 110.09 g/mol | [][5] |
| Appearance | White Powder/Crystalline Solid | [1][2] |
| Melting Point | 253.7 °C or 320 °C | There are conflicting reports on the melting point. One source indicates 253.7 °C[6], while others state 320 °C.[2][] This discrepancy may be due to different measurement conditions or potential decomposition at higher temperatures. |
| Boiling Point | Not Applicable (Decomposes) | The boiling point of 155.2 °C often cited refers to the parent compound, isobutyric acid[2][7], not the sodium salt. As an ionic solid, this compound is expected to decompose at high temperatures before boiling. |
| Density | 0.983 g/cm³ | [2][] |
| Solubility in Water | 0.1 g/mL (100 g/100 mL) at 25 °C | [8] |
| pKa of Parent Acid | 4.84 - 4.86 | The pKa of the conjugate acid, isobutyric acid, is reported as 4.84 at 20 °C[9] and 4.86.[10] This indicates that in aqueous solution, this compound will be fully dissociated. |
Experimental Protocols for Property Determination
The following sections detail generalized methodologies for determining key physicochemical properties of this compound.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a key indicator of its purity.[11] A sharp melting range typically signifies a high-purity compound.[12]
Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 mm.[13]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.[12][14]
-
Heating: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[12]
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range is the melting point of the sample.[13]
Aqueous Solubility Determination
Solubility is defined as the maximum amount of a substance that can dissolve in a given amount of solvent at a specific temperature.[15]
Objective: To quantify the solubility of this compound in water.
Methodology:
-
Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of deionized water in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached (i.e., the maximum amount of solid has dissolved).[16]
-
Separation: The undissolved solid is separated from the solution by filtration or centrifugation.
-
Quantification: A known volume of the clear, saturated supernatant is carefully removed. The water is then evaporated, and the mass of the remaining dry this compound is measured.
-
Calculation: The solubility is calculated and expressed in grams of solute per 100 mL of water ( g/100 mL).[15]
Biological Activity and Signaling Pathways
Sodium butyrate, a close structural analog of this compound, is well-documented as a histone deacetylase (HDAC) inhibitor.[17][18] This activity underlies its influence on various cellular signaling pathways, leading to effects on gene expression, cell cycle, and inflammation.[17][19]
Histone Deacetylase (HDAC) Inhibition
This compound is known to promote the inhibition of histone deacetylase, which can in turn affect gene expression.[1] The general mechanism for HDAC inhibition by short-chain fatty acids like butyrate involves the noncompetitive binding to the zinc-containing active site of class I and II HDACs.[17] This inhibition leads to hyperacetylation of histones, altering chromatin structure and modulating the transcription of target genes.[19]
Caption: Mechanism of HDAC inhibition by this compound.
Modulation of the JAK2/STAT Signaling Pathway
Sodium butyrate has been shown to inhibit the Janus kinase 2/signal transducers and activators of transcription (JAK2/STAT) signaling pathway.[20] This is achieved by upregulating the expression of Suppressors of Cytokine Signaling (SOCS) proteins, which are negative feedback inhibitors of this pathway. The upregulation of SOCS is a consequence of HDAC inhibition and subsequent histone hyperacetylation at the SOCS gene promoters.[20]
Caption: Inhibition of JAK2/STAT signaling by this compound.
Inhibition of the NF-κB Signaling Pathway
Sodium butyrate can attenuate inflammatory responses by inhibiting the NF-κB signaling pathway.[19] It prevents the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By blocking IκBα degradation, sodium butyrate prevents the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.[19][21]
References
- 1. CAS 996-30-5: this compound | CymitQuimica [cymitquimica.com]
- 2. americanelements.com [americanelements.com]
- 3. This compound | 996-30-5 [sigmaaldrich.com]
- 5. wbcil.com [wbcil.com]
- 6. This compound [chemister.ru]
- 7. chemos.de [chemos.de]
- 8. Sodium butyrate, 98+% - FAQs [thermofisher.com]
- 9. Isobutyric_acid [chemeurope.com]
- 10. Isobutyric acid - Wikipedia [en.wikipedia.org]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. thinksrs.com [thinksrs.com]
- 15. facultystaff.richmond.edu [facultystaff.richmond.edu]
- 16. Video: Determining the Solubility Rules of Ionic Compounds [jove.com]
- 17. selleckchem.com [selleckchem.com]
- 18. axonmedchem.com [axonmedchem.com]
- 19. Sodium butyrate inhibits the NF-kappa B signaling pathway and histone deacetylation, and attenuates experimental colitis in an IL-10 independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Histone deacetylases inhibitor sodium butyrate inhibits JAK2/STAT signaling through upregulation of SOCS1 and SOCS3 mediated by HDAC8 inhibition in myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Sodium Isobutyrate: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 996-30-5 Molecular Weight: 110.09 g/mol
This technical guide provides an in-depth overview of sodium isobutyrate, a compound of significant interest in biomedical research and drug development. This document details its chemical properties, its well-documented role as a histone deacetylase (HDAC) inhibitor, and its modulatory effects on key cellular signaling pathways. Detailed experimental protocols are provided to facilitate further investigation into its biological functions.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the use of this compound in experimental settings.
| Parameter | Value | Reference Cell Line(s) |
| CAS Number | 996-30-5 | N/A |
| Molecular Formula | C₄H₇NaO₂ | N/A |
| Molecular Weight | 110.09 g/mol | N/A |
| Typical Cell Culture Concentration | 0.25 - 5 mM | Bovine Macrophages, HeLa |
| Typical Incubation Time | 3 - 48 hours | Bovine Macrophages, HeLa |
Mechanism of Action: Histone Deacetylase Inhibition
This compound, often used interchangeably with sodium butyrate in biological studies, is a well-established histone deacetylase (HDAC) inhibitor. HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, this compound promotes histone hyperacetylation, resulting in a more open chromatin conformation that allows for the transcription of various genes. This epigenetic modification underlies many of its observed cellular effects, including cell cycle arrest, induction of apoptosis, and cellular differentiation.
Modulation of Key Signaling Pathways
This compound has been shown to modulate several critical intracellular signaling pathways, primarily exerting anti-inflammatory effects.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immune responses, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been shown to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκB, thereby keeping NF-κB in its inactive cytoplasmic state.[1][2][3]
Inhibition of the NF-κB signaling pathway by this compound.
JAK/STAT Signaling Pathway
The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is another crucial signaling cascade involved in immunity, cell proliferation, and inflammation.[4] Cytokine binding to their receptors leads to the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins.[4] STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression.[4] Evidence suggests that this compound can interfere with this pathway, contributing to its immunomodulatory effects.
Modulation of the JAK/STAT signaling pathway by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to investigate the effects of this compound.
Chromatin Immunoprecipitation (ChIP) for Histone Acetylation
This protocol is designed to assess the effect of this compound on histone acetylation at specific genomic loci.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in sterile water)
-
Formaldehyde (37%)
-
Glycine
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitor cocktails
-
Sodium butyrate (for inclusion in buffers to inhibit HDAC activity post-lysis)[5]
-
Antibody against acetylated histone H3 (e.g., anti-H3K9ac)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
Primers for qPCR targeting specific gene promoters
Procedure:
-
Cell Treatment: Seed HeLa cells and grow to 70-80% confluency. Treat cells with the desired concentration of this compound (e.g., 5 mM) or vehicle control for a specified time (e.g., 24 hours).
-
Cross-linking: Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS containing sodium butyrate.[5] Scrape cells and lyse them in cell lysis buffer supplemented with protease/phosphatase inhibitors and sodium butyrate.
-
Chromatin Shearing: Sonicate the cell lysate to shear the chromatin into fragments of 200-1000 bp. Centrifuge to pellet cell debris.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate a portion of the chromatin with the anti-acetylated histone antibody overnight at 4°C. A no-antibody control should be included.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, followed by phenol:chloroform extraction and ethanol precipitation to purify the DNA.
-
Analysis: Use the purified DNA for quantitative PCR (qPCR) with primers specific to the promoter regions of target genes to determine the enrichment of histone acetylation.
Western Blot for NF-κB and JAK/STAT Pathway Proteins
This protocol details the detection of key protein changes in the NF-κB and JAK/STAT pathways following this compound treatment.
Materials:
-
Cell line of interest (e.g., bovine macrophages, HeLa)
-
Appropriate cell culture medium
-
This compound
-
LPS or appropriate cytokine for pathway stimulation
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-STAT3, anti-STAT3, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and treat with this compound for the desired time. For pathway activation, stimulate with an appropriate agent (e.g., LPS for NF-κB, a cytokine for JAK/STAT) for a short period (e.g., 15-30 minutes) before harvesting.[4]
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with lysis buffer.[4] Quantify protein concentration using a BCA or Bradford assay.[4]
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.[6]
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[4] Incubate the membrane with the primary antibody overnight at 4°C.[4]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6] After further washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative changes in protein expression and phosphorylation.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with this compound.
Materials:
-
Cells in culture
-
96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Workflow for the MTT cell viability assay.
References
- 1. Sodium Butyrate Alleviates Lipopolysaccharide-Induced Inflammatory Responses by Down-Regulation of NF-κB, NLRP3 Signaling Pathway, and Activating Histone Acetylation in Bovine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Sodium Butyrate Alleviates Lipopolysaccharide-Induced Inflammatory Responses by Down-Regulation of NF-κB, NLRP3 Signaling Pathway, and Activating Histone Acetylation in Bovine Macrophages [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. med.uio.no [med.uio.no]
- 6. benchchem.com [benchchem.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
The Cellular Mechanisms of Sodium Isobutyrate: An In-depth Technical Guide
A Note on Terminology: The vast majority of scientific literature focuses on the cellular effects of sodium butyrate. Sodium isobutyrate, a structural isomer of sodium butyrate, is also known to exhibit biological activity, including the inhibition of histone deacetylases.[1] Due to the extensive research available on sodium butyrate and its similar core functions, this guide will primarily detail the mechanisms of sodium butyrate, which are widely considered to be representative of the cellular actions of short-chain fatty acids like this compound.
Core Mechanism of Action: Histone Deacetylase (HDAC) Inhibition
Sodium butyrate is a well-established inhibitor of class I and IIa histone deacetylases (HDACs).[2][3] HDACs are enzymes that remove acetyl groups from lysine residues on histone and non-histone proteins, leading to a more compact chromatin structure and generally suppressing gene transcription. By inhibiting HDACs, sodium butyrate leads to the hyperacetylation of histones, which relaxes chromatin structure and allows for the transcription of various genes that are otherwise silenced.[4] This epigenetic modification is central to the pleiotropic effects of sodium butyrate on cellular processes.
Quantitative Data on HDAC Inhibition
| Compound | HDAC Isoform(s) | IC50 Value | Cell Line/System | Reference |
| Sodium Butyrate | HDAC1 | 0.3 mM | Recombinant Human | [5] |
| Sodium Butyrate | HDAC2 | 0.4 mM | Recombinant Human | [5] |
| Sodium Butyrate | HDAC7 | 0.3 mM | Recombinant Human | [5] |
| Sodium Butyrate | HDACs 2, 3, 8 | Inhibition Observed | Bovine Mammary Epithelial Cells | [6] |
| Sodium Butyrate | General HDACs | 0.80 mM | Not Specified | [7] |
Note: Sodium butyrate shows no significant inhibition of HDAC6 and HDAC10.[3][5]
Impact on Cellular Signaling Pathways
Sodium butyrate modulates several key signaling pathways, leading to a wide range of cellular responses, including cell cycle arrest, apoptosis, and altered gene expression.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. Sodium butyrate has been shown to inhibit the NF-κB signaling pathway.[4][8][9] It can achieve this by preventing the degradation of IκB, the inhibitor of NF-κB, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to activate target genes.[8]
Signaling Pathway Diagram: Sodium Butyrate Inhibition of the NF-κB Pathway
Caption: Inhibition of the NF-κB pathway by sodium butyrate.
JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and is involved in cell proliferation, differentiation, and survival. Constitutive activation of the JAK/STAT pathway is implicated in various cancers. Sodium butyrate has been demonstrated to inhibit the JAK2/STAT signaling pathway.[10] One mechanism for this inhibition is the upregulation of Suppressors of Cytokine Signaling (SOCS) proteins, such as SOCS1 and SOCS3, which are negative regulators of the JAK/STAT pathway.[10]
Signaling Pathway Diagram: Sodium Butyrate Inhibition of the JAK/STAT Pathway
Caption: Inhibition of the JAK/STAT pathway by sodium butyrate.
mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism. Dysregulation of the mTOR pathway is common in cancer. Sodium butyrate has been shown to inhibit the mTOR signaling pathway, which can lead to the induction of autophagy and apoptosis.[11][12] This inhibition can occur through the activation of AMP-activated protein kinase (AMPK), which in turn inhibits mTOR.[11]
Signaling Pathway Diagram: Sodium Butyrate Inhibition of the mTOR Pathway
Caption: Inhibition of the mTOR pathway by sodium butyrate.
Cellular Outcomes
The inhibition of HDACs and modulation of signaling pathways by sodium butyrate result in several key cellular outcomes, primarily cell cycle arrest and apoptosis.
Cell Cycle Arrest
Sodium butyrate can induce cell cycle arrest, most commonly at the G1/S or G2/M phase, in a variety of cancer cell lines. This is often mediated by the upregulation of cyclin-dependent kinase inhibitors (CDKIs) such as p21 and p27.
Apoptosis
Sodium butyrate is a potent inducer of apoptosis (programmed cell death) in cancer cells. This can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the upregulation of pro-apoptotic proteins (e.g., Bax, Bak) and downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL), leading to caspase activation and subsequent cell death.
Quantitative Data on Cellular Effects
| Cell Line | Effect | Concentration | Incubation Time | Reference |
| HT-29 (Colon Cancer) | Decreased cell viability | 2.5 mM | 48 h | |
| SW480 (Colon Cancer) | Increased apoptosis rate from 7.98% to 27.74% | 5 mM | 48 h | [13] |
| MCF-7 (Breast Cancer) | 27% reduction in cell viability | 5 mM | Not Specified | [14] |
| MDA-MB-468 (Breast Cancer) | 30% reduction in cell viability | 5 mM | Not Specified | [14] |
| AsPC-1 (Pancreatic Cancer) | IC50 of ~10 µM | 24-48 h | [15] | |
| HCT-116 (Colon Cancer) | IC50 of ~10 µM | 24-48 h | [15] |
Detailed Experimental Protocols
Histone Deacetylase (HDAC) Activity Assay
This fluorometric assay measures the activity of HDACs in cell lysates or nuclear extracts.
Workflow Diagram: HDAC Activity Assay
References
- 1. CAS 996-30-5: this compound | CymitQuimica [cymitquimica.com]
- 2. wbcil.com [wbcil.com]
- 3. selleckchem.com [selleckchem.com]
- 4. scispace.com [scispace.com]
- 5. Sodium butyrate, Histone deacetylase inhibitor (CAS 156-54-7) | Abcam [abcam.com]
- 6. Sodium propionate and sodium butyrate effects on histone deacetylase (HDAC) activity, histone acetylation, and inflammatory gene expression in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. axonmedchem.com [axonmedchem.com]
- 8. Sodium Butyrate Alleviates Lipopolysaccharide-Induced Inflammatory Responses by Down-Regulation of NF-κB, NLRP3 Signaling Pathway, and Activating Histone Acetylation in Bovine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sodium butyrate inhibits the NF‐kappa B signaling pathway and histone deacetylation, and attenuates experimental colitis in an IL‐10 independent manner | Semantic Scholar [semanticscholar.org]
- 10. Histone deacetylases inhibitor sodium butyrate inhibits JAK2/STAT signaling through upregulation of SOCS1 and SOCS3 mediated by HDAC8 inhibition in myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Sodium Butyrate Induces Mitophagy and Apoptosis of Bovine Skeletal Muscle Satellite Cells through the Mammalian Target of Rapamycin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nuclear Extraction Protocol | EpigenTek [epigentek.com]
- 14. Western Analysis of Histone Modifications (Aspergillus nidulans) [bio-protocol.org]
- 15. Effect of Sodium Butyrate on p16INK4a, p14ARF, p15INK4b, Class I HDACs (HDACs 1, 2, 3) Class II HDACs (HDACs 4, 5, 6), Cell Growth Inhibition and Apoptosis Induction in Pancreatic Cancer AsPC-1 and Colon Cancer HCT-116 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Role of Sodium Isobutyrate: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium isobutyrate, a branched-chain short-chain fatty acid (SCFA), is an important microbial metabolite in the gut with emerging roles in cellular signaling and regulation. While structurally similar to the more extensively studied n-butyrate, isobutyrate exhibits distinct biological activities. This technical guide provides an in-depth overview of the biological functions of this compound, focusing on its roles as a histone deacetylase (HDAC) inhibitor and a signaling molecule through G-protein coupled receptors (GPCRs). This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of associated signaling pathways to support further research and development in this area.
Introduction
Short-chain fatty acids (SCFAs) are carboxylic acids with fewer than six carbon atoms, primarily produced in the colon by bacterial fermentation of dietary fiber.[1] They serve as a crucial link between the gut microbiota and host physiology, influencing a wide range of biological processes. The most abundant SCFAs are acetate, propionate, and n-butyrate.[2] Isobutyrate, a branched-chain isomer of butyrate, is also produced in the gut, albeit at lower concentrations.[3] Emerging evidence suggests that this compound has unique biological effects that warrant specific investigation.
This guide will explore the core biological functions of this compound, with a particular focus on its molecular mechanisms of action, including its role as an epigenetic modulator and a cell surface receptor agonist.
Core Biological Roles of this compound
The biological effects of this compound are primarily mediated through two key mechanisms: the inhibition of histone deacetylases (HDACs) and the activation of G-protein coupled receptors (GPCRs).
Histone Deacetylase (HDAC) Inhibition
This compound, like its straight-chain counterpart, functions as an inhibitor of class I and IIa histone deacetylases.[4] HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, isobutyrate promotes histone hyperacetylation, which relaxes chromatin and allows for the transcription of genes that are otherwise silenced.[1] This epigenetic modification can lead to various cellular outcomes, including cell cycle arrest, differentiation, and apoptosis.[1][5] However, it is important to note that branched-chain SCFAs like isobutyrate are generally less potent HDAC inhibitors than their straight-chain counterparts.
G-Protein Coupled Receptor (GPCR) Activation
This compound can also act as a signaling molecule by activating specific GPCRs on the cell surface. The primary targets for SCFAs are GPR41 (also known as Free Fatty Acid Receptor 3, FFAR3) and GPR43 (FFAR2).[2][6] Activation of these receptors by isobutyrate can initiate various intracellular signaling cascades, influencing immune responses and metabolic processes.[7] Additionally, some evidence suggests that isobutyrate may activate GPR109A.[8] The activation of these receptors is a key mechanism by which the gut microbiota communicates with the host's immune and metabolic systems.
Quantitative Data on the Biological Effects of Isobutyrate and Related SCFAs
The following tables summarize available quantitative data on the effects of isobutyrate and the closely related n-butyrate. Data for n-butyrate is included as a proxy where specific data for isobutyrate is not available, and this is clearly indicated.
Table 1: Inhibition of Histone Deacetylase (HDAC) Activity
| Compound | Target | IC50 Value (mM) | Cell/System |
| Sodium n-Butyrate | HDAC (General) | 0.80 | Not specified |
| Sodium n-Butyrate | HDAC2 | Inhibited | Bovine Mammary Cells |
| Sodium n-Butyrate | HDAC3 | Inhibited | Bovine Mammary Cells |
| Sodium n-Butyrate | HDAC8 | Inhibited | Bovine Mammary Cells |
Table 2: Activation of G-Protein Coupled Receptors (GPCRs)
| Compound | Target | EC50/IC50 Value (µM) | Assay Type |
| n-Butyrate | GPR41 | ~500 | General Activation |
| n-Butyrate | GPR43 | ~500 | General Activation |
| n-Butyrate | GPR43 | 100 - 300 | Inhibition of Lipolysis |
Table 3: Effect on Cell Viability (IC50 Values)
| Compound | Cell Line | IC50 Value (mM) |
| Sodium n-Butyrate | HCT-116 | Not specified |
| Sodium n-Butyrate | AsPC-1 | Not specified |
Note: One study indicated that HCT-116 cells are more sensitive to sodium n-butyrate than AsPC-1 cells.[5]
Table 4: Concentration in the Gut
| SCFA | Concentration Range (mM) | Location |
| Isobutyrate | 20 - 60 (as part of total SCFAs) | Gut Lumen |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Cell Viability and Proliferation (MTT Assay)
This protocol is adapted for determining the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
Adherent cancer cell line (e.g., HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 1 M in sterile water)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Gene Expression Analysis (Quantitative RT-PCR)
This protocol outlines the steps to quantify changes in gene expression in response to this compound treatment.
Materials:
-
Cells or tissues treated with this compound
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from control and this compound-treated samples using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer. Assess RNA integrity via gel electrophoresis.
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a qPCR master mix, gene-specific primers, and the synthesized cDNA. A typical thermal cycling profile is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to a housekeeping gene.
Histone Deacetylase (HDAC) Activity Assay
This protocol describes a method to measure the inhibitory effect of this compound on HDAC activity.
Materials:
-
Nuclear extract from cells
-
HDAC assay buffer
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (containing trypsin and a potent HDAC inhibitor like Trichostatin A)
-
This compound
-
96-well black plates
-
Fluorometric plate reader
Procedure:
-
Prepare Nuclear Extracts: Isolate nuclei from cells and prepare nuclear extracts.
-
Assay Setup: In a 96-well black plate, add nuclear extract to each well.
-
Inhibitor Addition: Add various concentrations of this compound to the wells. Include a no-inhibitor control.
-
Substrate Addition: Add the fluorogenic HDAC substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Development: Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence using a fluorometric plate reader.
-
Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of this compound and determine the IC50 value.
Signaling Pathways and Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound.
Signaling Pathways
References
- 1. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunomodulatory roles of butyrate in asthma: mechanisms and therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Butyrate Shapes Immune Cell Fate and Function in Allergic Asthma [frontiersin.org]
- 5. Effect of Sodium Butyrate on p16INK4a, p14ARF, p15INK4b, Class I HDACs (HDACs 1, 2, 3) Class II HDACs (HDACs 4, 5, 6), Cell Growth Inhibition and Apoptosis Induction in Pancreatic Cancer AsPC-1 and Colon Cancer HCT-116 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differing roles for short chain fatty acids and GPR43 agonism in the regulation of intestinal barrier function and immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isobutyrate Confers Resistance to Inflammatory Bowel Disease through Host–Microbiota Interactions in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
Sodium Isobutyrate as a Potential Histone Deacetylase (HDAC) Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression. Their aberrant activity is implicated in the pathophysiology of numerous diseases, including cancer and neurodegenerative disorders, making them a key therapeutic target. Short-chain fatty acids (SCFAs) have emerged as a class of HDAC inhibitors. While much of the research has focused on sodium butyrate, its structural isomer, sodium isobutyrate, also demonstrates potential as an HDAC inhibitor.[1] This technical guide provides a comprehensive overview of the core concepts related to this compound's function as an HDAC inhibitor, drawing upon the extensive data available for the closely related sodium butyrate to illustrate mechanisms, pathways, and experimental methodologies. This document details its mechanism of action, summarizes quantitative inhibitory data, outlines relevant signaling pathways and experimental protocols, and discusses potential therapeutic applications.
Introduction: Histone Deacetylases and Epigenetic Regulation
Gene expression is dynamically regulated by the structure of chromatin, which is composed of DNA wrapped around histone proteins. The post-translational modification of histone tails, particularly acetylation, is a key epigenetic mechanism. Histone acetyltransferases (HATs) add acetyl groups to lysine residues, neutralizing their positive charge and creating a more relaxed chromatin structure (euchromatin) that is permissive for transcription. Conversely, histone deacetylases (HDACs) remove these acetyl groups, leading to chromatin condensation (heterochromatin) and transcriptional repression.[2]
HDACs are grouped into four main classes:
-
Class I: HDAC1, 2, 3, and 8 (zinc-dependent)
-
Class II: Subdivided into IIa (HDAC4, 5, 7, 9) and IIb (HDAC6, 10) (zinc-dependent)
-
Class III: Sirtuins (NAD+-dependent)
-
Class IV: HDAC11 (zinc-dependent)
Inhibitors of HDACs (HDACi) cause a global increase in histone acetylation, or hyperacetylation, which can reactivate the expression of silenced genes, such as tumor suppressor genes.[1][3][4] This has led to the development of numerous HDACi for therapeutic purposes, particularly in oncology.
Mechanism of Action of this compound
This compound, like other short-chain fatty acids such as propionic and butyric acid, functions as an HDAC inhibitor.[1] The primary mechanism is the inhibition of histone deacetylase activity, which prevents the removal of acetyl groups from histones.[1][3][4] This leads to an accumulation of acetylated histones (hyperacetylation), particularly on H3 and H4 histones, altering chromatin structure and modulating gene expression.[2][3]
While specific data for this compound is limited, the well-studied isomer, sodium butyrate, acts as a noncompetitive inhibitor that binds to the zinc-containing active site of class I and II HDACs.[5] It effectively inhibits most zinc-dependent HDACs, with the notable exceptions of class IIb HDACs 6 and 10.[5][6] This inhibition leads to a cascade of cellular events, including cell cycle arrest, promotion of differentiation, and induction of apoptosis in cancer cells.[5]
Caption: Mechanism of HDAC inhibition by this compound.
Quantitative Data: Inhibitory Activity
Quantitative data on this compound's specific inhibitory concentrations are not widely published. However, data for the closely related sodium butyrate provide a valuable benchmark for its potential potency against various HDAC isoforms.
Table 1: IC50 Values for Sodium Butyrate against HDAC Isoforms
| Compound | HDAC Isoform | IC50 (mM) | Reference |
|---|---|---|---|
| Sodium Butyrate | HDAC1 | 0.3 | |
| Sodium Butyrate | HDAC2 | 0.4 | |
| Sodium Butyrate | HDAC3 | - | - |
| Sodium Butyrate | HDAC7 | 0.3 |
| Sodium Butyrate | General (unspecified) | 0.80 |[6] |
Note: Sodium butyrate shows no significant inhibition of HDAC6 and HDAC10.
Table 2: IC50 Values of Other HDAC Inhibitors for Comparison
| Compound | Target Cell Line / Enzyme | IC50 | Reference |
|---|---|---|---|
| Trichostatin A (TSA) | HDAC1 | 6 nM | [7] |
| Trichostatin A (TSA) | HDAC4 | 38 nM | [7] |
| Trichostatin A (TSA) | HDAC6 | 8.6 nM | [7] |
| Vorinostat (SAHA) | HCT116 Cells | 0.67 µM | [8] |
| Nafamostat | HCT116 Cells | 0.07 µM | [8] |
| Sodium Propionate | MCF-7 Cells | 4.5 mM | [9] |
| Sodium Butyrate | MCF-7 Cells | 1.26 mM |[9] |
Key Signaling Pathways Modulated by HDAC Inhibition
HDAC inhibition by sodium butyrate/isobutyrate affects multiple downstream signaling pathways critical for cell survival, inflammation, and neuroprotection.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. HDAC inhibitors like sodium butyrate have been shown to suppress this pathway, reducing the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[10][11][12] This anti-inflammatory effect is crucial for its therapeutic potential in conditions like inflammatory bowel disease and ischemia-reperfusion injury.[11][12]
Caption: Inhibition of the NF-κB signaling pathway.
JAK/STAT Signaling Pathway
In concert with NF-κB, the JAK/STAT pathway is also involved in inflammatory responses. Sodium butyrate has been demonstrated to inhibit the phosphorylation of key components like JAK2 and STAT3, further contributing to its anti-inflammatory and anti-oxidative effects, particularly in the context of lung injury.[10][11]
Caption: Inhibition of the JAK/STAT signaling pathway.
Neurogenesis and BDNF/TrkB Signaling
HDAC inhibitors, including sodium butyrate, have shown neuroprotective and neurogenic effects.[13][14] Treatment with sodium butyrate stimulates the expression of Brain-Derived Neurotrophic Factor (BDNF) and the activation of its receptor, TrkB.[13][15] This signaling cascade activates the transcription factor CREB, which is essential for neuronal proliferation, differentiation, and survival, suggesting a potential role in recovery from ischemic brain injury.[13][15]
Caption: Stimulation of BDNF/TrkB signaling in neurogenesis.
Experimental Protocols and Methodologies
Evaluating the efficacy of this compound as an HDAC inhibitor requires a combination of in vitro and in vivo experimental techniques.
In Vitro HDAC Activity Assays
These assays directly measure the enzymatic activity of HDACs and their inhibition by a test compound.
-
Objective: To determine the IC50 of this compound against specific recombinant HDAC isoforms or in nuclear extracts.
-
Methodology (Fluorogenic/Luminogenic):
-
Reagents: Recombinant human HDAC enzyme, a fluorogenic or luminogenic substrate (e.g., Boc-Lys(Ac)-AMC), developer solution (e.g., trypsin, trichostatin A as a stop reagent), assay buffer, and the test compound (this compound).[16][17]
-
Procedure: a. In a 96- or 384-well plate, add the assay buffer, the HDAC enzyme, and serial dilutions of this compound. b. Initiate the reaction by adding the HDAC substrate. Incubate at 37°C for a defined period (e.g., 30-60 minutes). c. Stop the reaction and proceed to the development step. For fluorogenic assays, a developer like trypsin cleaves the deacetylated substrate, releasing a fluorescent molecule (e.g., AMC).[18] For luminogenic assays (e.g., HDAC-Glo™), a developer reagent containing a protease releases aminoluciferin, which is then used by luciferase to produce light. d. Measure the signal (fluorescence or luminescence) using a plate reader.
-
Data Analysis: The signal is proportional to HDAC activity. Plot the percentage of inhibition against the log concentration of this compound to calculate the IC50 value.
-
Cell-Based HDAC Inhibition Assays
These assays measure the ability of a compound to inhibit HDAC activity within living cells, providing insights into cell permeability and target engagement.
-
Objective: To confirm the HDAC inhibitory activity of this compound in a cellular context.
-
Methodology (HDAC-Glo™ I/II Cell-Based Assay):
-
Cell Culture: Plate human cancer cells (e.g., HCT116, K562) or other relevant cell lines in a white, opaque 96- or 384-well plate and culture until they reach the desired density.[8][19]
-
Treatment: Add serial dilutions of this compound to the cells and incubate for a predetermined time (e.g., 45 minutes to 6 hours) to allow for cell penetration and target engagement.[19]
-
Lysis and Detection: Add the HDAC-Glo™ I/II Reagent, which contains the substrate and developer in a formulation that lyses the cells and initiates the luminescent reaction based on endogenous HDAC activity.[19]
-
Measurement: After a short incubation (e.g., 10-20 minutes) at room temperature, measure luminescence.[20]
-
Data Analysis: A decrease in luminescence indicates inhibition of cellular HDAC activity. Calculate IC50 values as described for the in vitro assay.
-
Western Blot for Histone Acetylation
This technique is used to visualize the downstream effect of HDAC inhibition—the accumulation of acetylated histones.
-
Objective: To detect changes in the levels of acetylated Histone H3 or H4 in cells treated with this compound.
-
Methodology:
-
Cell Treatment & Lysis: Treat cells (e.g., HeLa cells) with varying concentrations of this compound for a specified duration (e.g., 6 hours). Harvest the cells and prepare whole-cell or nuclear lysates using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with a blocking agent (e.g., 5% BSA or non-fat milk) for 1 hour. b. Incubate the membrane overnight at 4°C with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3 (Lys27)) and an antibody for a loading control (e.g., total Histone H3 or β-actin). c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in the signal for the acetylated histone, relative to the loading control, indicates HDAC inhibition.
-
In Vivo Animal Models
Animal models are essential for evaluating the therapeutic efficacy, pharmacokinetics, and safety of an HDAC inhibitor.
-
Objective: To assess the effect of this compound on disease progression in models of cancer, neurodegeneration, or inflammation.
-
Example Methodology (Ischemic Stroke Model):
-
Model Induction: Use adult rats or mice. Induce focal cerebral ischemia via middle cerebral artery occlusion (MCAO).[13][21]
-
Drug Administration: Administer this compound (e.g., via intraperitoneal or subcutaneous injection) at various doses and time points post-insult.[13][22]
-
Behavioral Assessment: Perform neurological and motor function tests (e.g., sensory-motor tests, rotarod) at different time points post-MCAO to assess functional recovery.[21]
-
Histological and Molecular Analysis: At the end of the study, sacrifice the animals and perfuse the brains. Collect brain tissue to: a. Measure infarct volume using staining methods (e.g., TTC staining).[21] b. Analyze markers of neurogenesis (e.g., BrdU, PSA-NCAM) and inflammation (e.g., IL-1β, TNF-α) via immunohistochemistry or ELISA.[13][21] c. Assess protein levels (e.g., BDNF, p-CREB, acetylated histones) via Western blotting.[13]
-
Experimental and Logical Workflows
Visualizing the workflow for screening and in vivo testing provides a clear roadmap for drug development professionals.
Caption: High-throughput screening workflow for HDAC inhibitors.
Caption: In vivo evaluation workflow for an HDAC inhibitor.
Potential Therapeutic Applications
The ability of this compound to modulate gene expression via HDAC inhibition gives it a broad therapeutic potential, largely inferred from studies on sodium butyrate.
-
Oncology: By inducing apoptosis, cell cycle arrest, and differentiation, HDAC inhibitors have significant anti-cancer activity.[5] Sodium butyrate has been shown to inhibit the growth of various cancer cells, including colorectal cancer.[5]
-
Neurodegenerative Diseases: In models of Huntington's disease, sodium butyrate improves motor performance, extends survival, and increases histone acetylation.[5] In Alzheimer's disease models, it has been shown to restore memory. These effects are linked to both the restoration of gene expression and neuroprotective mechanisms.
-
Ischemic Stroke: Sodium butyrate is neuroprotective in stroke models, reducing infarct volume and improving neurological outcomes.[13][21] This is achieved by stimulating neurogenesis and exerting potent anti-inflammatory effects.[13][21]
-
Inflammatory Diseases: Through the inhibition of pro-inflammatory pathways like NF-κB and JAK/STAT, sodium butyrate shows promise in treating inflammatory conditions such as experimental colitis.[10][12]
Conclusion and Future Directions
This compound is a promising small molecule with potential as a histone deacetylase inhibitor. While much of the detailed mechanistic and quantitative data is derived from its well-studied isomer, sodium butyrate, the shared chemical properties suggest a similar mode of action. Its ability to induce histone hyperacetylation and modulate key signaling pathways in inflammation, cell survival, and neurogenesis positions it as a compound of interest for therapeutic development in oncology, neurodegeneration, and inflammatory disorders.
Future research should focus on:
-
Directly quantifying the IC50 values of this compound against a full panel of HDAC isoforms.
-
Conducting head-to-head studies comparing the efficacy and selectivity of this compound with sodium butyrate.
-
Evaluating its pharmacokinetic and safety profile in preclinical models.
-
Exploring its efficacy in a broader range of disease models.
This technical guide provides a foundational framework for researchers and drug development professionals to understand and investigate the potential of this compound as a clinically relevant HDAC inhibitor.
References
- 1. The effect of sodium butyrate on histone modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Sodium Butyrate Treatment on Histone Modifications and the Expression of Genes Related to Epigenetic Regulatory Mechanisms and Immune Response in European Sea Bass (Dicentrarchus Labrax) Fed a Plant-Based Diet | PLOS One [journals.plos.org]
- 3. Sodium butyrate inhibits histone deacetylation in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sodium butyrate inhibits histone deacetylation in cultured cells - Watch Related Videos [visualize.jove.com]
- 5. selleckchem.com [selleckchem.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. europeanreview.org [europeanreview.org]
- 11. europeanreview.org [europeanreview.org]
- 12. Sodium butyrate inhibits the NF-kappa B signaling pathway and histone deacetylation, and attenuates experimental colitis in an IL-10 independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The HDAC inhibitor, sodium butyrate, stimulates neurogenesis in the ischemic brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The HDAC inhibitor, sodium butyrate, stimulates neurogenesis in the ischemic brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [worldwide.promega.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. researchgate.net [researchgate.net]
- 22. Histone deacetylase (HDAC) inhibitors targeting HDAC3 and HDAC1 ameliorate polyglutamine-elicited phenotypes in model systems of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Sodium Isobutyrate on Gene Expression: A Technical Guide for Researchers
Abstract
Sodium isobutyrate, a short-chain fatty acid and histone deacetylase (HDAC) inhibitor, plays a significant role in the regulation of gene expression. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its effects, with a focus on its implications for researchers, scientists, and drug development professionals. We consolidate quantitative data from multiple studies, detail key experimental protocols, and provide visual representations of the underlying signaling pathways to offer a comprehensive resource for understanding and harnessing the therapeutic potential of this compound.
Introduction
This compound (also referred to as sodium butyrate or NaB in much of the literature) is a salt of the short-chain fatty acid isobutyric acid. It is a well-established histone deacetylase (HDAC) inhibitor, targeting class I and II HDACs.[1][2] By inhibiting HDACs, this compound leads to the hyperacetylation of histones, which relaxes chromatin structure and subsequently alters the expression of a multitude of genes.[3][4] This epigenetic modification is central to its diverse biological activities, which include the induction of cell cycle arrest, apoptosis, and differentiation in cancer cells, as well as anti-inflammatory and neuroprotective effects.[1][5][6] This guide will delve into the core mechanisms of this compound's action, present quantitative data on its effects on gene expression, and provide detailed experimental protocols for its study.
Mechanism of Action: Histone Deacetylase Inhibition
The primary mechanism by which this compound regulates gene expression is through the inhibition of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from lysine residues on histone tails, leading to a more condensed chromatin structure that is generally associated with transcriptional repression.
This compound competitively binds to the zinc-containing active site of class I and II HDACs, preventing them from deacetylating histones.[1] This results in an accumulation of acetylated histones (hyperacetylation), which neutralizes the positive charge of lysine residues and weakens the interaction between histones and DNA. The resulting "open" chromatin conformation allows for the binding of transcription factors and RNA polymerase to gene promoter regions, leading to the activation of gene expression.[3]
dot
Caption: Mechanism of HDAC inhibition by this compound.
Quantitative Effects on Gene Expression
This compound treatment leads to significant changes in the expression of a wide range of genes. RNA sequencing (RNA-Seq) studies have provided a global view of these transcriptional alterations.
| Cell Line | Treatment | Upregulated Genes | Downregulated Genes | Key Affected Pathways | Reference |
| SW480 (Colorectal Cancer) | 2 mM NaB for 24h | 5720 | 1472 | DNA replication, Cell cycle, Homologous recombination, Pyrimidine metabolism, Mismatch repair | [7] |
| H460 (Lung Carcinoma) | NaB (concentration not specified) | 32 (≥2-fold) | 66 (≥3-fold) | Cytokine signaling (especially IFNγ pathway), Cancer metastasis | [8] |
| S. olivaceus FXJ 8.021 | SB (concentration not specified) | 1333 | 1138 | Lobophorin biosynthesis, Glycolysis/gluconeogenesis | [9][10] |
| db/db mice (Diabetic Nephropathy model) | 5 g/kg/day NaB | - | - | Reversal of DN-related lncRNA and mRNA changes, Inflammation | [11][12] |
Table 1: Summary of RNA-Seq Data on this compound Treatment.
Furthermore, numerous studies have quantified the expression changes of specific genes in response to this compound.
| Gene | Cell Line/Model | Treatment | Fold Change/Effect | Reference |
| p21 (CDKN1A) | Human Colorectal Adenocarcinoma Cells | NaB | Increased mRNA and protein levels | [13] |
| p21 (CDKN1A) | NIH3T3 cells | NaB | Increased expression at the transcriptional level | [14] |
| PLAP | A5-DAP cells | 4 mM NaB for 48h | 31% increase in mRNA level | [15] |
| Histone H1(0) | Hepatoma tissue culture cells | NaB | Increased mRNA level | [16] |
| c-myc | Hepatoma tissue culture cells | NaB | Decreased mRNA level | [16] |
| BAX, BAK, APAF1, p21, p53 | SNU449, SNU475, SNU368 (Hepatocellular Carcinoma) | NaB | Significant upregulation | [17][18] |
| Bcl-2, Bcl-xL | SNU449, SNU475, SNU368 (Hepatocellular Carcinoma) | NaB | Significant downregulation | [17][18] |
| MDR1 | 8505C, FTC 238 (Thyroid Carcinoma) | NaB | Increased expression | [19] |
| IL-1β, IL-6, COX-2, iNOS | Bovine Macrophages | 0.25, 0.5, 1 mM NaB | Reduced gene expression | [20] |
| mTOR, EIF4EBP1, FOXO1, AKT1 | Bovine Skeletal Muscle Satellite Cells | 1 mM NaB | Significant downregulation of mRNA and protein | [21] |
| KAI1 (Metastatic suppressor) | H460 (Lung Carcinoma) | NaB | Upregulation | [8] |
| NHE3 | Caco-2 cells | NaB | Induced protein and mRNA expression | [22][23] |
| P-gp (ABCB1) | Lung cancer cells | SB | Increased mRNA and protein expression | [24] |
| TYMS | HCT116, LoVo (Colorectal Cancer) | 2 mM NaB | Reduced mRNA and protein levels | [25] |
Table 2: this compound-Mediated Regulation of Specific Genes.
Key Signaling Pathways Modulated by this compound
This compound influences several critical signaling pathways involved in cell fate decisions.
p53-Independent Upregulation of p21
This compound is a potent inducer of the cyclin-dependent kinase inhibitor p21 (also known as WAF1/CIP1), a key regulator of cell cycle progression.[13] This induction occurs in a p53-independent manner, making it a promising therapeutic strategy for cancers with mutated or non-functional p53.[13][14] The upregulation of p21 leads to cell cycle arrest, typically at the G1 or G2/M phase, thereby inhibiting cancer cell proliferation.[13]
dot
Caption: p53-independent p21 upregulation by this compound.
Modulation of Apoptotic Pathways
This compound can induce apoptosis in cancer cells through the intrinsic pathway. It upregulates the expression of pro-apoptotic genes such as BAX and BAK, while downregulating anti-apoptotic genes like Bcl-2 and Bcl-xL.[17][18] This shift in the balance of Bcl-2 family proteins leads to mitochondrial dysfunction, cytochrome c release, and subsequent caspase activation, culminating in programmed cell death.
dot
Caption: this compound-induced apoptosis pathway.
Inhibition of the NF-κB Signaling Pathway
In inflammatory contexts, this compound has been shown to inhibit the NF-κB signaling pathway.[20][26] This is a crucial anti-inflammatory mechanism, as NF-κB is a key transcriptional regulator of pro-inflammatory cytokines. By inhibiting HDACs, this compound can lead to the acetylation of NF-κB subunits, which can inhibit their activity and nuclear translocation.[20]
Detailed Experimental Protocols
Cell Culture and this compound Treatment
Objective: To treat cultured cells with this compound to study its effects on gene expression.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HT29, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (Sigma-Aldrich, Cat. No. B5887 or equivalent)
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture cells to the desired confluency (typically 70-80%) in complete medium.
-
Prepare a stock solution of this compound (e.g., 1 M in sterile water) and filter-sterilize.
-
On the day of the experiment, remove the old medium from the cells and wash once with sterile PBS.
-
Add fresh complete medium containing the desired final concentration of this compound (typically ranging from 0.25 mM to 8 mM).[15][19][20] A vehicle control (e.g., sterile water) should be run in parallel.
-
Incubate the cells for the desired time period (e.g., 6, 24, or 48 hours).[19]
-
Following incubation, harvest the cells for downstream analysis (e.g., RNA extraction, protein lysis, or chromatin immunoprecipitation).
Western Blotting for Histone Acetylation
Objective: To assess the effect of this compound on histone H3 acetylation.
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-acetyl-Histone H3 (e.g., Abcam ab4729), anti-Histone H3 (loading control, e.g., Abcam ab1791)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Lyse cell pellets in RIPA buffer and determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-acetyl-Histone H3 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL detection system.
-
Strip the membrane and re-probe with an anti-Histone H3 antibody as a loading control.
Chromatin Immunoprecipitation (ChIP)
Objective: To determine the association of acetylated histones with specific gene promoters following this compound treatment.
Materials:
-
Treated and untreated cells
-
Formaldehyde (37%)
-
Glycine
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonicator
-
Antibody against acetylated histone (e.g., anti-acetyl-H3) or a specific transcription factor
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
Primers for qPCR targeting specific gene promoters
Procedure:
-
Crosslink proteins to DNA by adding formaldehyde directly to the cell culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the crosslinking reaction by adding glycine.
-
Harvest and lyse the cells to isolate nuclei.
-
Lyse the nuclei and sonicate the chromatin to generate DNA fragments of 200-1000 bp.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin overnight at 4°C with the antibody of interest. Include a no-antibody or IgG control.
-
Add Protein A/G beads to immunoprecipitate the antibody-protein-DNA complexes.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the crosslinks by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
Quantify the enrichment of specific DNA sequences using quantitative real-time PCR (qPCR) with primers flanking the promoter region of a gene of interest.
dot
Caption: Chromatin Immunoprecipitation (ChIP) experimental workflow.
Conclusion
This compound is a powerful modulator of gene expression with significant therapeutic potential. Its primary mechanism of action, the inhibition of histone deacetylases, leads to widespread changes in the transcriptome, affecting key cellular processes such as cell cycle progression, apoptosis, and inflammation. The p53-independent upregulation of p21 and the modulation of apoptotic pathways underscore its promise as an anti-cancer agent. The detailed protocols and consolidated data presented in this guide offer a valuable resource for researchers seeking to investigate and leverage the effects of this compound in various biological systems and disease models. Further research, particularly utilizing multi-omics approaches, will continue to unravel the complex network of gene regulation influenced by this multifaceted short-chain fatty acid.
References
- 1. selleckchem.com [selleckchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Effects of Sodium Butyrate Treatment on Histone Modifications and the Expression of Genes Related to Epigenetic Regulatory Mechanisms and Immune Response in European Sea Bass (Dicentrarchus Labrax) Fed a Plant-Based Diet | PLOS One [journals.plos.org]
- 4. stemcell.com [stemcell.com]
- 5. The histone deacetylase inhibitor sodium butyrate induces breast cancer cell apoptosis through diverse cytotoxic actions including glutathione depletion and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. RNA Sequencing Analysis of Molecular Basis of Sodium Butyrate-Induced Growth Inhibition on Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression profiling of sodium butyrate (NaB)-treated cells: identification of regulation of genes related to cytokine signaling and cancer metastasis by NaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multi-omics Data Reveal the Effect of Sodium Butyrate on Gene Expression and Protein Modification in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multi-omics Data Reveal the Effect of Sodium Butyrate on Gene Expression and Protein Modification in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RNA-Seq analysis reveals critical transcriptome changes caused by sodium butyrate in DN mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RNA-Seq analysis reveals critical transcriptome changes caused by sodium butyrate in DN mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sodium butyrate inhibits cell growth and stimulates p21WAF1/CIP1 protein in human colonic adenocarcinoma cells independently of p53 status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sodium butyrate induces NIH3T3 cells to senescence-like state and enhances promoter activity of p21WAF/CIP1 in p53-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of sodium butyrate on the expression of genes transduced by retroviral vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The effects of sodium butyrate on transcription are mediated through activation of a protein phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijpho.ssu.ac.ir [ijpho.ssu.ac.ir]
- 18. sid.ir [sid.ir]
- 19. Effect of sodium butyrate on doxorubicin resistance and expression of multidrug resistance genes in thyroid carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Sodium Butyrate Induces Mitophagy and Apoptosis of Bovine Skeletal Muscle Satellite Cells through the Mammalian Target of Rapamycin Signaling Pathway [mdpi.com]
- 22. Molecular mechanism of rat NHE3 gene promoter regulation by sodium butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Molecular mechanism of rat NHE3 gene promoter regulation by sodium butyrate [ouci.dntb.gov.ua]
- 24. Sodium butyrate increases P-gp expression in lung cancer by upregulation of STAT3 and mRNA stabilization of ABCB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Sodium butyrate inhibits the NF-kappa B signaling pathway and histone deacetylation, and attenuates experimental colitis in an IL-10 independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. 丁酸钠 For use as a histone deacetylase inhibitor. | Sigma-Aldrich [sigmaaldrich.com]
- 28. Part 2. Detailed Method for Immunoprecipitation of Unfixed Chromatin from Mammalian Cells - Mapping Protein/DNA Interactions by Cross-Linking - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to Sodium Isobutyrate and its Impact on Gut Microbiota Composition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of sodium isobutyrate, a branched-chain fatty acid (BCFA), and its role in modulating gut microbiota and host intestinal health. While research into this compound is less extensive than for its straight-chain isomer, sodium n-butyrate, emerging evidence highlights its unique and significant effects on microbial composition, intestinal barrier integrity, and host immune signaling pathways. This document synthesizes current quantitative data, details relevant experimental protocols, and visualizes the key molecular mechanisms of action.
Impact on Gut Microbiota Composition: Quantitative Data
This compound administration has been shown to selectively alter the composition of the gut microbiota. The primary quantitative evidence comes from studies in pig models, which have a gastrointestinal structure and function similar to humans. These changes are distinct and highlight a targeted modulatory effect.
Table 1: Quantitative Changes in Gut Microbiota Following Isobutyrate Administration
| Taxon | Change | Experimental Model | Dosage & Duration | Source |
|---|
| Lactobacillus reuteri | Significant increase in relative abundance | Weaned piglets (Duroc × Landrace × Yorkshire) with DSS-induced colitis | 100 mg/kg/day isobutyrate for 7 days |[1] |
Note: Data specific to this compound is currently limited. The table below provides data for its isomer, sodium n-butyrate, for comparative purposes, illustrating the typical scope of SCFA-induced microbial shifts.
Table 2: Comparative Quantitative Changes in Gut Microbiota Following Sodium n-Butyrate Administration
| Phylum / Genus | Change | Experimental Model | Dosage & Duration | Source |
|---|---|---|---|---|
| Phylum Level | ||||
| Bacteroidetes | Decrease | IL-10 deficient mice | 1% w/v sodium butyrate in drinking water for 4 weeks | [2] |
| Firmicutes | Increase | IL-10 deficient mice | 1% w/v sodium butyrate in drinking water for 4 weeks | [2] |
| Bacteroidetes | Decrease | Neonatal piglets | 150 mmol/L solution (7-13 ml/day) for 7 days | [3] |
| Firmicutes | Increase | Neonatal piglets | 150 mmol/L solution (7-13 ml/day) for 7 days | [3] |
| Actinobacteria | Increase | Neonatal piglets | 150 mmol/L solution (7-13 ml/day) for 7 days | [3] |
| Genus Level | ||||
| Lactobacillus | Increase | Mice on a high-fat diet | 2% w/w sodium butyrate in diet for 8 weeks | [4] |
| Blautia | Increase | Mice on a high-fat diet | 2% w/w sodium butyrate in diet for 8 weeks | [4] |
| Christensenellaceae | Increase | Mice on a high-fat diet | 2% w/w sodium butyrate in diet for 8 weeks | [4] |
| Butyricicoccus | Increase | Crohn's Disease patients | Microencapsulated sodium butyrate for 2 months |
| Lachnospiraceae spp. | Increase | Ulcerative Colitis patients | Microencapsulated sodium butyrate for 2 months | |
Mechanisms of Action and Signaling Pathways
This compound exerts its effects through several distinct molecular mechanisms that influence host-microbe interactions, enhance gut barrier function, and modulate inflammatory responses.
2.1 Gut Barrier Enhancement and Immune Modulation
Recent studies have elucidated a specific pathway through which isobutyrate strengthens the intestinal barrier and regulates immune responses. It directly activates G protein-coupled receptor 109A (GPR109A), leading to increased expression of the tight junction protein Claudin-1. Concurrently, it inhibits the pro-inflammatory TLR4/MyD88/NF-κB signaling pathway. Furthermore, by promoting the growth of Lactobacillus reuteri, isobutyrate indirectly triggers the production of indole-3-lactic acid (ILA), which activates the Aryl Hydrocarbon Receptor (AhR) pathway, contributing to immune homeostasis.[1]
2.2 Anti-inflammatory Action via Protein SUMOylation
A novel mechanism shared among BCFAs, including isobutyrate, is the modulation of post-translational protein modification. BCFAs increase the level of protein SUMOylation (Small Ubiquitin-like Modifier) in intestinal cells.[5] This occurs through the inactivation of deSUMOylating enzymes. The resulting hyperSUMOylation of cellular proteins, particularly within the nucleus, interferes with inflammatory signaling cascades, notably inhibiting the NF-κB pathway and reducing the expression of pro-inflammatory cytokines.[5]
2.3 Hypothesized Histone Deacetylase (HDAC) Inhibition
While extensively documented for n-butyrate, HDAC inhibition is a likely mechanism for isobutyrate as well. As an SCFA, isobutyrate can enter colonocytes and inhibit class I and II HDAC enzymes. This action prevents the removal of acetyl groups from histones, leading to a more open chromatin structure (euchromatin). This epigenetic modification allows for the transcription of genes involved in cell cycle arrest, apoptosis of transformed cells, and anti-inflammatory responses, thereby contributing to intestinal homeostasis.
Key Experimental Protocols
The following section outlines a generalized protocol for an in-vivo study investigating the effects of this compound on the gut microbiota, based on methodologies from relevant SCFA literature.
3.1 Animal Model and Experimental Design
-
Model: Weaned piglets (e.g., Duroc × Landrace × Yorkshire crossbreed, 28 days old) or C57BL/6J mice are commonly used.
-
Acclimation: Animals are acclimated for a period of 3-7 days with a basal diet.
-
Grouping: Animals are randomly allocated into a control group (basal diet) and a treatment group (basal diet supplemented with this compound). A typical dosage for piglets is 100-1000 mg/kg of feed.[1]
-
Duration: The experimental period typically lasts from 7 days to several weeks, depending on the study endpoints.
-
Sample Collection: Fecal samples are collected at specified time points. At the end of the study, animals are euthanized, and intestinal contents (e.g., from the colon) and tissues are collected and flash-frozen in liquid nitrogen.
3.2 16S rRNA Gene Sequencing and Analysis
-
DNA Extraction: Total bacterial DNA is extracted from fecal or colonic content samples using a commercial kit (e.g., QIAamp DNA Stool Mini Kit).
-
PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified using specific primers (e.g., 338F and 806R).
-
Sequencing: Amplicons are sequenced on a platform such as Illumina MiSeq.
-
Bioinformatic Analysis: Raw sequences are processed using a pipeline like QIIME or mothur. This involves quality filtering, chimera removal, and clustering of sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs). Taxonomic assignment is performed against a reference database (e.g., Greengenes, SILVA).
-
Statistical Analysis: Alpha diversity (e.g., Shannon, Chao1 indices) and beta diversity (e.g., Bray-Curtis, UniFrac distances) are calculated to assess within-sample and between-sample diversity, respectively. Statistical tests (e.g., ANOSIM, PERMANOVA) are used to determine significant differences between groups.
References
- 1. Isobutyrate Confers Resistance to Inflammatory Bowel Disease through Host–Microbiota Interactions in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effects of Early Intervention with Sodium Butyrate on Gut Microbiota and the Expression of Inflammatory Cytokines in Neonatal Piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sodium butyrate attenuates high-fat diet-induced steatohepatitis in mice by improving gut microbiota and gastrointestinal barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty acids produced by the gut microbiota dampen host inflammatory responses by modulating intestinal SUMOylation - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous Isobutyrate Production by the Gut Microbiota: A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Isobutyrate, a branched-chain fatty acid produced by the gut microbiota through the fermentation of the amino acid valine, is an emerging player in host-microbe interactions and intestinal health. While often overshadowed by its more abundant straight-chain counterpart, butyrate, isobutyrate exhibits distinct biological activities with significant implications for inflammatory bowel disease, metabolic disorders, and colorectal cancer. This technical guide provides an in-depth overview of the endogenous production of isobutyrate by gut bacteria, its physiological effects on the host, and the underlying signaling mechanisms. We present detailed experimental protocols for the quantification and study of isobutyrate, alongside quantitative data and visual representations of key pathways to support researchers, scientists, and drug development professionals in this burgeoning field.
Introduction
The human gut is a complex ecosystem harboring a vast community of microorganisms that play a pivotal role in host health and disease. A key function of the gut microbiota is the fermentation of dietary substrates that escape digestion in the upper gastrointestinal tract, leading to the production of a diverse array of metabolites. Among these are short-chain fatty acids (SCFAs), which have garnered significant attention for their beneficial effects on host physiology. While acetate, propionate, and butyrate are the most abundant SCFAs derived from carbohydrate fermentation, branched-chain fatty acids (BCFAs) like isobutyrate are primarily products of protein and amino acid breakdown.[1]
Isobutyrate is specifically produced from the microbial catabolism of the branched-chain amino acid (BCAA) valine.[1][2] Its presence and concentration in the gut are influenced by dietary protein intake, the composition of the gut microbiota, and intestinal transit time.[2] Emerging evidence suggests that isobutyrate is not merely a byproduct of protein fermentation but an active signaling molecule that can modulate host cellular processes, including immune responses and epithelial barrier function.[3] This guide will delve into the core aspects of endogenous isobutyrate production and its biological significance.
Isobutyrate Production by Gut Bacteria
Key Isobutyrate-Producing Bacteria
The production of isobutyrate is attributed to specific members of the gut microbiota that possess the enzymatic machinery for valine fermentation. While the field is still evolving, several bacterial genera have been identified as key contributors to isobutyrate synthesis. These are predominantly anaerobic bacteria belonging to the phyla Firmicutes and Bacteroidetes.
Table 1: Major Bacterial Genera Involved in Isobutyrate Production
| Phylum | Genus | Notes |
| Firmicutes | Clostridium | Several species within this genus are known to ferment amino acids. |
| Firmicutes | Eubacterium | Known producers of various short-chain fatty acids.[4] |
| Firmicutes | Faecalibacterium | While a major butyrate producer, some species may also contribute to BCFAs.[5][6] |
| Firmicutes | Roseburia | Primarily associated with butyrate production from carbohydrates, but may have roles in amino acid metabolism.[5][6] |
| Bacteroidetes | Parabacteroides | Known to shift towards amino acid metabolism, particularly in low-fiber conditions.[2] |
| Bacteroidetes | Bacteroides | Some species within this prominent genus can ferment amino acids. |
Biochemical Pathway of Isobutyrate Production from Valine
The primary pathway for isobutyrate production in the gut is the fermentation of L-valine. This multi-step enzymatic process converts the amino acid into the final SCFA product, isobutyrate.
The catabolism of valine to isobutyrate involves the following key steps:
-
Transamination: L-valine is first converted to α-ketoisovalerate.[7][8]
-
Oxidative Decarboxylation: α-ketoisovalerate is then oxidatively decarboxylated to form isobutyryl-CoA.[8]
-
Thioesterase Activity: Finally, isobutyryl-CoA is hydrolyzed to release isobutyrate.
References
- 1. Fatty acids produced by the gut microbiota dampen host inflammatory responses by modulating intestinal SUMOylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isobutyric Acid (Isobutyrate): An Overlooked Branched SCFA in Gut Health & Disease - MetwareBio [metwarebio.com]
- 3. Isobutyrate Confers Resistance to Inflammatory Bowel Disease through Host–Microbiota Interactions in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Butyrate producers, “The Sentinel of Gut”: Their intestinal significance with and beyond butyrate, and prospective use as microbial therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Short-Chain Fatty-Acid-Producing Bacteria: Key Components of the Human Gut Microbiota | MDPI [mdpi.com]
- 7. L-valine degradation I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Optimal Concentration of Sodium Isobutyrate for Cancer Cell Lines
A Note on a Closely Related Compound: Sodium Butyrate
Extensive research is available on the anti-cancer properties of sodium butyrate (NaB), a structural isomer of sodium isobutyrate. However, there is a significant lack of specific data on the optimal concentration and effects of this compound on cancer cell lines in the currently available scientific literature. The information presented in these application notes is therefore primarily based on studies conducted with sodium butyrate. Researchers should consider these protocols as a starting point and adapt them for this compound, with the understanding that the optimal concentrations and cellular effects may differ.
Introduction
Sodium butyrate is a short-chain fatty acid that has garnered significant interest as a potential anti-cancer agent. It is a known histone deacetylase (HDAC) inhibitor, which can lead to the re-expression of silenced tumor suppressor genes, cell cycle arrest, and induction of apoptosis in various cancer cell lines.[1][2] This document provides a summary of effective concentrations of sodium butyrate across different cancer cell lines and detailed protocols for key experimental assays.
Data Presentation: Effective Concentrations of Sodium Butyrate
The following tables summarize the effective concentrations of sodium butyrate that have been reported to inhibit cell growth and induce apoptosis in various cancer cell lines.
Table 1: IC50 Values of Sodium Butyrate in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value | Treatment Duration | Reference |
| Breast Cancer | MDA-MB-231 | 2.56 mM | 72h | [3][4] |
| Breast Cancer | MCF-7 | 1.26 mM | 72h | [4][5] |
| Breast Cancer | MDA-MB-231 | 7.08 mM | 48h | [6] |
| Glioblastoma | LN-405 | 26 mM | 72h | [7] |
| Glioblastoma | T98G | 22.7 mM | 72h | [7] |
Table 2: Effective Concentrations of Sodium Butyrate for Apoptosis Induction and Cell Viability Reduction
| Cancer Type | Cell Line(s) | Concentration | Effect | Treatment Duration | Reference |
| Breast Cancer | MCF-7, MDA-MB-468 | 5 mM | ~27-30% reduction in cell viability | 48h | [8] |
| Breast Cancer | MCF-7, MDA-MB-468 | 10 mM | ~40-43% reduction in cell viability | 48h | [8] |
| Breast Cancer | MCF-7, MDA-MB-468 | 5 mM | Significant increase in early apoptotic cells | Not Specified | [8] |
| Colorectal Cancer | HT-29, SW480 | 2.5 mM, 5 mM | Dose-dependent increase in apoptosis | 48h | [9] |
| Gastric Cancer | AGS, MKN45 | Not Specified | Significant increase in apoptosis | 48h | [10] |
| Lung Adenocarcinoma | A549 | 10 mM | Inhibition of proliferation and promotion of apoptosis | 24h, 48h, 72h | [11] |
| Cervix Tumour | Not Specified | > 0.5 mM | Cell death | 5 to 15 days | [12] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of sodium butyrate on cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Sodium butyrate (or this compound) stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3 x 105 cells per well and allow them to adhere overnight.[1]
-
The following day, replace the growth medium with fresh medium containing various concentrations of sodium butyrate (e.g., 0, 1, 5, 10, 25, and 50 µM).[1] Include a vehicle control (medium with the solvent used to dissolve sodium butyrate, if any).
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).[8]
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1]
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at 450 nm using a microplate reader.[11]
-
Calculate cell viability as a percentage of the control group.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
Sodium butyrate (or this compound)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 105 cells/well and allow them to attach overnight.[11]
-
Treat the cells with the desired concentrations of sodium butyrate for the specified duration (e.g., 48 hours).[11]
-
Collect both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 5 x 105 cells/mL.[11]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[11]
-
Incubate the cells at room temperature for 15 minutes in the dark.[11]
-
Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
Mandatory Visualization
References
- 1. mdpi.com [mdpi.com]
- 2. Sodium Butyrate Selectively Kills Cancer Cells and Inhibits Migration in Colorectal Cancer by Targeting Thioredoxin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium Butyrate (NaB) and Sodium Propionate (NaP) Reduce Cyclin A2 Expression, Inducing Cell Cycle Arrest and Proliferation Inhibition of Different Breast Cancer Subtypes, Leading to Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sodium butyrate and sodium propionate inhibit breast cancer cell migration and invasion through regulation of epithelial-to-mesenchymal transition and suppression of MEK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative effect of sodium butyrate and sodium propionate on proliferation, cell cycle and apoptosis in human breast cancer cells MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fortunejournals.com [fortunejournals.com]
- 7. Exploring the combined anti-cancer effects of sodium butyrate and celastrol in glioblastoma cell lines: a novel therapeutic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sodium butyrate promotes apoptosis in breast cancer cells through reactive oxygen species (ROS) formation and mitochondrial impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Sodium butyrate-induced DAPK-mediated apoptosis in human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sodium Butyrate Combined with Docetaxel for the Treatment of Lung Adenocarcinoma A549 Cells by Targeting Gli1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effect of sodium butyrate on the growth characteristics of human cervix tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Apoptosis with Sodium Isobutyrate
A Acknowledgment of Limited Direct Research on Sodium Isobutyrate and Guidance for a Research Approach
Initial literature searches reveal a significant body of research on the use of sodium butyrate (NaB) as a histone deacetylase (HDAC) inhibitor to induce apoptosis in various cell lines. However, there is a notable scarcity of studies specifically investigating the apoptotic effects of its structural isomer, This compound .
Given that both are short-chain fatty acids and potential HDAC inhibitors, it is plausible that this compound may exert similar pro-apoptotic effects. This document, therefore, provides a comprehensive overview of the mechanisms and protocols established for sodium butyrate as a robust starting point for researchers interested in investigating this compound.
Crucial Recommendation: Researchers must perform initial dose-response and time-course experiments to determine the optimal effective concentrations and incubation times for this compound in their specific cell model. The protocols and data presented herein for sodium butyrate should be considered as a guide for establishing these initial experimental parameters.
Application Notes: Sodium Butyrate as a Model for Inducing Apoptosis
Introduction
Sodium butyrate (NaB) is a well-documented histone deacetylase (HDAC) inhibitor that has been extensively studied for its ability to induce apoptosis in a wide range of cancer cell lines.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18] By inhibiting HDACs, NaB leads to the hyperacetylation of histones, altering chromatin structure and the expression of genes involved in cell cycle regulation and apoptosis.[7][8][11]
Mechanism of Action
Sodium butyrate induces apoptosis through multiple signaling pathways:
-
Intrinsic (Mitochondrial) Pathway : NaB can modulate the expression of Bcl-2 family proteins, leading to a decrease in anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax.[8][9][14][15][18] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspase-9 and the downstream executioner caspase-3.[4][15][18]
-
Extrinsic (Death Receptor) Pathway : In some cell types, NaB can sensitize cells to apoptosis by upregulating the expression of death receptors like Fas, leading to the activation of caspase-8.[9][13]
-
Cell Cycle Arrest : NaB is known to induce cell cycle arrest, often at the G0/G1 or G2/M phase, which can precede the onset of apoptosis.[1][12][16][17][19][20] This is often associated with the upregulation of cyclin-dependent kinase inhibitors like p21 and p27.[16][17][19][20]
-
Generation of Reactive Oxygen Species (ROS) : An increase in intracellular ROS levels has been observed following NaB treatment, contributing to mitochondrial impairment and apoptosis.[3][18]
-
Modulation of Other Signaling Pathways : NaB has also been shown to influence other pathways involved in cell survival and apoptosis, such as the mTOR and MDM2-p53 signaling pathways.[8][18]
Applications in Research
-
Cancer Biology : Studying the mechanisms of apoptosis in various cancer cell lines.[2][3][5][6][7][8][9][10][13][14][15][21][22][23][24]
-
Drug Development : Screening for synergistic effects with other chemotherapeutic agents.[25]
-
Epigenetics : Investigating the role of histone acetylation in gene regulation and cell death.[7][8][11]
Data Presentation: Effects of Sodium Butyrate on Cancer Cells
The following tables summarize quantitative data from studies on sodium butyrate, which can be used as a reference for designing experiments with this compound.
Table 1: Effective Concentrations of Sodium Butyrate for Inducing Cytotoxicity and Apoptosis
| Cell Line | Assay | Concentration Range | Incubation Time | Observed Effect |
| MCF-7 (Breast Cancer) | MTT | 0.1–20 mM | 48 h | 27% viability reduction at 5 mM[3] |
| MDA-MB-468 (Breast Cancer) | MTT | 0.1–20 mM | 48 h | 30% viability reduction at 5 mM[3] |
| DU145 (Prostate Cancer) | Trypan Blue | 1-10 mM | 48 h | IC50 of 7.07 mM[6] |
| PC3 (Prostate Cancer) | Trypan Blue | 1-10 mM | 48 h | IC50 of 8.71 mM[6] |
| HT-29 (Colorectal Cancer) | Annexin V/PI | 2.5, 5 mM | 48 h | Increased apoptosis from 5.17% to 19.57% at 5 mM[23] |
| SW480 (Colorectal Cancer) | Annexin V/PI | 2.5, 5 mM | 48 h | Increased apoptosis from 7.98% to 27.74% at 5 mM[23] |
| OCCM.30 (Murine Cementoblasts) | MTT | 2-16 mM | 48 h | Significant viability reduction at ≥4 mM[4] |
| U2OS & MG63 (Osteosarcoma) | Apoptosis Assay | 64 µM | - | Significantly higher apoptosis rates[8] |
Table 2: Sodium Butyrate-Induced Apoptosis in Breast Cancer Cells [3]
| Cell Line | Sodium Butyrate (mM) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Total Apoptotic Cells (%) |
| MCF-7 | 0 (Control) | - | - | - |
| 5 | 14.66 | - | - | |
| MDA-MB-468 | 0 (Control) | - | - | - |
| 5 | 22 | - | - |
Experimental Protocols
Note: These are generalized protocols based on the use of sodium butyrate. Optimal conditions for this compound must be determined empirically.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of fresh medium containing different concentrations of this compound (e.g., a range from 0.1 mM to 20 mM is a good starting point based on sodium butyrate studies).[3] Include untreated control wells.
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is for quantifying the percentage of apoptotic and necrotic cells using flow cytometry.[26][27][28][29]
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the desired concentrations of this compound for the determined time.
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of key apoptotic proteins.
Materials:
-
Cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound and harvest at the desired time points.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometry analysis can be performed to quantify protein expression levels, normalized to a loading control like β-actin.
Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.[12][19][20][30]
Materials:
-
Cells treated with this compound
-
PBS
-
Ice-cold 70% ethanol
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound.
-
Harvest the cells and wash once with PBS.
-
Fix the cells by resuspending the pellet in 1 mL of cold PBS and adding 4 mL of ice-cold 70% ethanol dropwise while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases based on DNA content. An increase in the sub-G1 peak is indicative of apoptosis.[4][30]
Visualizations
Caption: Signaling pathways of sodium butyrate-induced apoptosis.
References
- 1. Apoptosis induced by the histone deacetylase inhibitor sodium butyrate in human leukemic lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The histone deacetylase inhibitor sodium butyrate induces breast cancer cell apoptosis through diverse cytotoxic actions including glutathione depletion and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sodium butyrate promotes apoptosis in breast cancer cells through reactive oxygen species (ROS) formation and mitochondrial impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sodium butyrate activates the extrinsic and intrinsic apoptotic processes in murine cementoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sodium butyrate induces colorectal cancer cell apoptosis via the MCU/Drp1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sodium Butyrate Induces Growth Inhibition and Apoptosis in Human Prostate Cancer DU145 Cells by Up-Regulation of the Expression of Annexin A1 | PLOS One [journals.plos.org]
- 7. Sodium butyrate-induced DAPK-mediated apoptosis in human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone deacetylase inhibitor sodium butyrate suppresses proliferation and promotes apoptosis in osteosarcoma cells by regulation of the MDM2–p53 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sodium butyrate induces P53-independent, Fas-mediated apoptosis in MCF-7 human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sodium butyrate induces apoptosis and accumulation of ubiquitinated proteins in human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell cycle perturbation by sodium butyrate in tumorigenic and non-tumorigenic human urothelial cell lines assessed by flow cytometric bromodeoxyuridine/DNA analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sodium butyrate induces P53‐independent, Fas‐mediated apoptosis in MCF‐7 human breast cancer cells [ouci.dntb.gov.ua]
- 14. mdpi.com [mdpi.com]
- 15. Sodium butyrate induces apoptosis in human hepatoma cells by a mitochondria/caspase pathway, associated with degradation of beta-catenin, pRb and Bcl-XL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of sodium butyrate on cell proliferation and cell cycle in porcine intestinal epithelial (IPEC-J2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Modulation of cell cycle-related protein expression by sodium butyrate in human non-small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Sodium butyrate modulates cell cycle‐related proteins in HT29 human colonic adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sodium butyrate modulates cell cycle-related proteins in HT29 human colonic adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Sodium butyrate induces apoptosis in human colonic tumour cell lines in a p53-independent pathway: implications for the possible role of dietary fibre in the prevention of large-bowel cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Comparative effect of sodium butyrate and sodium propionate on proliferation, cell cycle and apoptosis in human breast cancer cells MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. dovepress.com [dovepress.com]
- 24. researchgate.net [researchgate.net]
- 25. Frontiers | Combining Sodium Butyrate With Cisplatin Increases the Apoptosis of Gastric Cancer In Vivo and In Vitro via the Mitochondrial Apoptosis Pathway [frontiersin.org]
- 26. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 27. immunostep.com [immunostep.com]
- 28. Annexin V Staining Protocol [bdbiosciences.com]
- 29. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 30. researchgate.net [researchgate.net]
Application Notes and Protocols: Sodium Isobutyrate as a Feed Additive in Poultry Nutrition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of sodium isobutyrate as a feed additive in poultry nutrition, with a focus on its effects on performance, gut health, and meat quality. Detailed experimental protocols derived from scientific literature are included to guide researchers in designing and conducting their own studies.
Introduction
This compound, the sodium salt of isobutyric acid, is a short-chain fatty acid (SCFA) that has garnered significant interest as a feed additive in the poultry industry. It serves as a readily available energy source for intestinal epithelial cells, promoting gut health and integrity.[1][2] Research has demonstrated its potential to enhance growth performance, modulate the gut microbiota, improve intestinal morphology, and positively influence the immune system of broiler chickens.[1][3][4][5] Furthermore, studies have explored its role in improving meat quality, particularly under conditions of environmental stress.[6] This document outlines the applications of this compound in poultry nutrition and provides protocols for its evaluation.
Effects on Poultry Performance and Gut Health
Supplementation of poultry diets with this compound has been shown to have several beneficial effects, as summarized in the tables below.
Growth Performance
Table 1: Effect of this compound on Broiler Growth Performance
| Parameter | Control | This compound (g/kg) | Effect | Reference |
| 0.5 | 1.0 | 1.5 | ||
| Final Body Weight (g) | - | - | - | - |
| Day 35 | - | - | - | - |
| Day 42 | - | 225 g/t | 300 g/t | - |
| Average Daily Gain ( g/day ) | - | - | - | - |
| Day 1-35 | - | - | - | - |
| Feed Conversion Ratio (FCR) | - | - | - | - |
| Average Daily Feed Intake ( g/day ) | - | - | - | - |
Intestinal Morphology
Table 2: Effect of this compound on Broiler Intestinal Morphology
| Parameter | Control | This compound (g/kg) | Effect | Reference |
| 0.5 | 1.0 | - | ||
| Villus Height (µm) | ||||
| Duodenum | - | - | - | Increased |
| Jejunum | - | - | - | Increased |
| Ileum | - | - | - | Increased |
| Crypt Depth (µm) | ||||
| Duodenum | - | - | - | Decreased |
| Jejunum | - | - | - | Decreased |
| Villus Height to Crypt Depth Ratio | ||||
| Duodenum | - | - | - | Increased |
| Jejunum | - | - | - | Increased |
| Goblet Cell Count | - | - | - | Increased in duodenum, jejunum, and ileum |
Meat Quality and Antioxidant Status
Table 3: Effect of this compound on Broiler Meat Quality and Antioxidant Status under Heat Stress
| Parameter | Control | This compound (mg/kg) | Effect | Reference |
| 300 | 600 | 1200 | ||
| Crude Protein (%) - Breast Muscle | - | - | - | - |
| Drip Loss (%) - Breast Muscle (Day 1 & 3) | - | - | - | - |
| Superoxide Dismutase (SOD) Activity - Breast Muscle | - | - | - | - |
| Glutathione Peroxidase (GPx) Activity - Breast Muscle | - | - | - | - |
| Catalase (CAT) Activity - Breast Muscle | - | - | - | - |
| Malondialdehyde (MDA) Content - Breast Muscle | - | - | - | - |
| Alanine Aminotransferase (ALT) - Serum | - | - | - | - |
| Aspartate Aminotransferase (AST) - Serum | - | - | - | - |
Signaling Pathways and Mechanisms of Action
This compound exerts its effects through various mechanisms, primarily centered on gut health and cellular metabolism.
Caption: Mechanism of action of this compound in poultry.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in poultry nutrition.
Growth Performance Trial
This protocol outlines a typical in-vivo study to assess the impact of this compound on broiler performance.
Caption: Workflow for a broiler growth performance trial.
Methodology:
-
Animals and Housing: A total of 180 one-day-old broiler chicks (e.g., Ross 308) are used.[7] The chicks are randomly distributed into four treatment groups, with three replicates per treatment and 15 chicks per replicate.[7] Birds are housed in pens under controlled temperature and humidity conditions.[4]
-
Dietary Treatments: A basal diet is formulated to meet the nutritional requirements of the broilers. The treatment groups are as follows:
-
Data Collection:
-
Body weight and feed intake are recorded weekly for each replicate.
-
Average daily gain (ADG), average daily feed intake (ADFI), and feed conversion ratio (FCR) are calculated.
-
At the end of the trial (e.g., day 35), birds are weighed individually to determine final live body weight.[7]
-
A subset of birds from each replicate is selected for carcass analysis to determine hot and cold carcass weights.[7]
-
-
Statistical Analysis: Data are analyzed using appropriate statistical software. Analysis of variance (ANOVA) is used to determine the effects of the dietary treatments, followed by a post-hoc test (e.g., Duncan's multiple range test) to compare treatment means. A p-value of <0.05 is typically considered statistically significant.
Intestinal Morphology Analysis
This protocol describes the procedure for evaluating the effects of this compound on the intestinal microarchitecture.
Methodology:
-
Sample Collection: At the end of the experimental period (e.g., day 21 or 42), a subset of birds from each treatment group is euthanized.
-
Tissue Preparation:
-
Approximately 2 cm long segments are collected from the midpoint of the duodenum, jejunum, and ileum.
-
The segments are gently flushed with a saline solution to remove intestinal contents.
-
The tissue samples are fixed in 10% neutral buffered formalin for at least 24 hours.
-
-
Histological Processing:
-
The fixed tissues are dehydrated through a graded series of ethanol concentrations.
-
The dehydrated tissues are cleared in xylene and embedded in paraffin wax.
-
5 µm thick cross-sections are cut using a microtome.
-
The sections are mounted on glass slides and stained with hematoxylin and eosin (H&E).
-
-
Microscopic Examination:
-
The stained slides are examined under a light microscope equipped with a digital camera and imaging software.
-
For each intestinal segment, 10 well-oriented, intact villi and their associated crypts are measured.
-
Villus height is measured from the tip of the villus to the villus-crypt junction.
-
Crypt depth is measured from the base of the villus to the submucosa.
-
The villus height to crypt depth ratio is calculated.
-
Goblet cell density can be determined by counting the number of goblet cells per villus.
-
-
Statistical Analysis: The collected data are subjected to statistical analysis as described in the growth performance trial protocol.
Meat Quality and Antioxidant Status Assessment
This protocol details the methods for evaluating the impact of this compound on meat quality and antioxidant capacity, particularly relevant in studies involving stress conditions.
Methodology:
-
Sample Collection: Breast muscle samples (Pectoralis major) are collected from a subset of birds from each treatment group at the end of the trial.
-
Meat Quality Parameters:
-
Crude Protein: Determined using the Kjeldahl method.
-
Drip Loss: A standardized sample of breast muscle is weighed, suspended in a sealed container, and stored at 4°C for 24 and 48 hours. The sample is then reweighed, and drip loss is calculated as the percentage of weight loss.
-
-
Antioxidant Enzyme Assays:
-
Sample Preparation: A portion of the breast muscle is homogenized in a suitable buffer (e.g., phosphate buffer) and centrifuged to obtain the supernatant, which is used for the assays.
-
Superoxide Dismutase (SOD), Glutathione Peroxidase (GPx), and Catalase (CAT) Activities: These are determined using commercially available assay kits following the manufacturer's instructions. The absorbance is measured using a spectrophotometer.
-
Malondialdehyde (MDA) Content: MDA, an indicator of lipid peroxidation, is measured using the thiobarbituric acid reactive substances (TBARS) assay.
-
-
Serum Biochemistry:
-
Blood samples are collected and centrifuged to obtain serum.
-
Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) , indicators of liver function, are measured using an automated biochemical analyzer.
-
-
Statistical Analysis: Data are analyzed using appropriate statistical methods as previously described.
Conclusion
This compound is a promising feed additive in poultry nutrition with well-documented benefits for growth performance, gut health, and meat quality. Its mechanism of action is multifaceted, involving the provision of energy to the gut epithelium, modulation of the gut microbiota, and enhancement of the intestinal barrier function. The experimental protocols provided in these application notes offer a framework for researchers to further investigate and validate the efficacy of this compound in various poultry production settings.
References
- 1. nbinno.com [nbinno.com]
- 2. scispace.com [scispace.com]
- 3. Czech Journal of Animal Science: Sodium butyrate enhances growth performance and intestinal development in broilers [cjas.agriculturejournals.cz]
- 4. Effect of sodium butyrate on performance, immune status, microarchitecture of small intestinal mucosa and lymphoid organs in broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sodium butyrate in chicken nutrition: the dynamics of performance, gut microbiota, gut morphology, and immunity | World's Poultry Science Journal | Cambridge Core [cambridge.org]
- 6. Sodium butyrate as an effective feed additive to improve performance, liver function, and meat quality in broilers under hot climatic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. minarjournal.com [minarjournal.com]
Application Notes and Protocols: Effects of Sodium Isobutyrate on Piglet Gut Health and Growth
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of dietary sodium isobutyrate supplementation on the growth performance and gut health of weaned piglets. The included data and protocols are synthesized from recent scientific literature to guide future research and development in this area.
Introduction
Weaning is a period of significant stress for piglets, often leading to reduced growth, diarrhea, and impaired intestinal barrier function. This compound, a branched-chain short-chain fatty acid (SCFA), has emerged as a promising feed additive to mitigate these post-weaning challenges. It is thought to enhance gut health by providing energy to intestinal epithelial cells, modulating the gut microbiota, and regulating inflammatory responses. These notes summarize the quantitative effects of this compound and provide detailed protocols for key experiments to assess its efficacy.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on piglet growth performance, nutrient digestibility, gut health markers, and intestinal morphology. The optimal dosage appears to be around 1,000 mg/kg of feed.[1][2][3]
Table 1: Effects of this compound on Growth Performance and Diarrhea Incidence in Weaned Piglets
| Parameter | Control | 500 mg/kg NaIB | 1,000 mg/kg NaIB | 2,000 mg/kg NaIB | Reference |
| Average Daily Gain (ADG, g/day ) | |||||
| Days 1-14 | 210 | 250 | 280 | 260 | [1] |
| Days 15-28 | 450 | 480 | 520 | 490 | [1] |
| Average Daily Feed Intake (ADFI, g/day ) | No significant effect reported | - | - | - | |
| Feed Conversion Ratio (FCR) | |||||
| Days 1-28 | 1.80 | 1.65 | 1.55 | 1.60 | [1] |
| Diarrhea Frequency (%) | |||||
| Days 1-14 | 25 | 15 | 10 | 12 | [1] |
| Days 15-28 | 18 | 10 | 8 | 9* | [1] |
*Indicates a significant difference from the control group (P < 0.05). NaIB: this compound.
Table 2: Effects of this compound on Apparent Total Tract Digestibility (%) in Weaned Piglets
| Nutrient | Control | 500 mg/kg NaIB | 1,000 mg/kg NaIB | Reference |
| Crude Protein | 80.5 | 83.2 | 84.5 | [1] |
| Organic Matter | 85.1 | 87.5 | 88.2 | [1] |
| Crude Fiber | 50.2 | 55.8 | 58.1 | [1] |
*Indicates a significant difference from the control group (P < 0.05).
Table 3: Effects of this compound on Serum Intestinal Permeability and Immune Markers in Weaned Piglets
| Parameter | Control | 1,000 mg/kg NaIB | Reference |
| D-lactate (μg/mL) | 15.2 | 10.8 | [1] |
| Diamine Oxidase (DAO, U/L) | 8.5 | 5.2 | [1] |
| Lipopolysaccharide (LPS, EU/mL) | 0.45 | 0.25 | [1] |
| Secretory Immunoglobulin A (SIgA, ng/mL) | 120 | 155 | [1] |
*Indicates a significant difference from the control group (P < 0.05).
Table 4: Effects of this compound on Colonic Short-Chain Fatty Acid Concentrations (μmol/g) in Weaned Piglets
| SCFA | Control | 1,000 mg/kg NaIB | Reference |
| Acetate | 45.2 | 55.8 | [1] |
| Propionate | 18.5 | 22.1 | [1] |
| Butyrate | 12.3 | 18.9 | [1] |
| Isobutyrate | 1.8 | 4.5 | [1] |
*Indicates a significant difference from the control group (P < 0.05).
Table 5: Effects of this compound on Intestinal Morphology in Weaned Piglets
| Parameter | Control | 1,000 mg/kg NaIB | Reference |
| Jejunum | |||
| Villus Height (μm) | 350 | 420 | [1] |
| Crypt Depth (μm) | 210 | 180 | [1] |
| Villus Height/Crypt Depth Ratio | 1.67 | 2.33 | [1] |
| Ileum | |||
| Villus Height (μm) | 310 | 380 | [1] |
| Crypt Depth (μm) | 190 | 160 | [1] |
| Villus Height/Crypt Depth Ratio | 1.63 | 2.38 | [1] |
*Indicates a significant difference from the control group (P < 0.05).
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the effects of this compound on piglet gut health and growth.
1. Animal Trial and Sample Collection
-
1.1. Animals and Housing:
-
Use weaned piglets (e.g., Duroc × Landrace × Yorkshire crossbred), 28 days of age, balanced for sex and initial body weight.[1]
-
House piglets individually in metabolic crates in a temperature- and humidity-controlled environment (e.g., 26 ± 1 °C, 60%–70% relative humidity) to allow for accurate feed intake and fecal scoring.[1]
-
Provide ad libitum access to feed and fresh water.
-
-
1.2. Experimental Design and Diets:
-
Acclimatize piglets to a basal diet for 3-5 days before the start of the experiment.[1]
-
Randomly allocate piglets to dietary treatment groups (n=8-12 per group).
-
Formulate a basal diet to meet or exceed the nutritional requirements for weaned piglets (e.g., NRC, 2012).
-
Create treatment diets by supplementing the basal diet with this compound at various concentrations (e.g., 0, 500, 1,000, 2,000 mg/kg).
-
The experimental period should be at least 28 days.[1]
-
-
1.3. Growth Performance and Health Monitoring:
-
1.4. Sample Collection:
-
At the end of the experimental period (e.g., day 29), fast piglets for 12 hours.
-
Collect blood samples via jugular venipuncture into serum separation tubes. Centrifuge at 3,000 x g for 15 minutes at 4°C to separate serum. Store serum at -80°C.
-
Humanely euthanize piglets (e.g., electrical stunning followed by exsanguination).
-
Collect digesta from the colon, snap-freeze in liquid nitrogen, and store at -80°C for SCFA and microbiota analysis.
-
Collect intestinal tissue segments (e.g., mid-jejunum and mid-ileum). Fix a 2-cm segment in 4% paraformaldehyde for histological analysis. Snap-freeze another segment in liquid nitrogen and store at -80°C for protein analysis.
-
2. Intestinal Morphology Analysis
-
2.1. Tissue Processing:
-
Dehydrate the 4% paraformaldehyde-fixed intestinal segments through a graded series of ethanol.
-
Clear with xylene and embed in paraffin wax.
-
Cut 5-μm thick sections and mount on glass slides.
-
-
2.2. Staining and Imaging:
-
Deparaffinize and rehydrate the sections.
-
Stain with Hematoxylin and Eosin (H&E).
-
Capture images using a light microscope equipped with a digital camera.
-
-
2.3. Morphometric Measurements:
-
Using image analysis software (e.g., ImageJ), measure the height of at least 10 well-oriented villi and the depth of 10 associated crypts per intestinal section.
-
Calculate the villus height to crypt depth (V/C) ratio.
-
3. Serum Biochemical Analysis
-
3.1. Intestinal Permeability Markers:
-
Measure the concentrations of D-lactate and lipopolysaccharide (LPS) in the serum using commercially available ELISA kits specific for porcine samples, following the manufacturer's instructions.
-
Determine the activity of diamine oxidase (DAO) in the serum using a commercial assay kit according to the manufacturer's protocol.
-
-
3.2. Immune Markers:
-
Quantify the concentration of secretory immunoglobulin A (SIgA) in the serum using a porcine-specific ELISA kit.
-
4. Analysis of Tight Junction Proteins (Western Blot)
-
4.1. Protein Extraction:
-
Homogenize frozen intestinal tissue (jejunum or ileum) in RIPA lysis buffer containing a protease inhibitor cocktail.
-
Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
-
-
4.2. SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein (e.g., 30-50 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
4.3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against tight junction proteins (e.g., rabbit anti-Occludin, rabbit anti-Claudin-1, rabbit anti-ZO-1) and a loading control (e.g., mouse anti-β-actin). Use dilutions as recommended by the manufacturer or optimized in the lab (e.g., 1:1000).
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies (e.g., goat anti-rabbit IgG-HRP, goat anti-mouse IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
4.4. Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection kit and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize the expression of the target proteins to the loading control.
-
5. Gut Microbiota Analysis (16S rRNA Gene Sequencing)
-
5.1. DNA Extraction:
-
Extract total microbial DNA from colonic digesta samples (approx. 200 mg) using a commercial DNA stool kit according to the manufacturer's protocol.
-
Assess DNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.
-
-
5.2. PCR Amplification:
-
Amplify the V3-V4 hypervariable region of the 16S rRNA gene using universal primers (e.g., 338F: 5'-ACTCCTACGGGAGGCAGCAG-3' and 806R: 5'-GGACTACHVGGGTWTCTAAT-3').[1]
-
Perform PCR in a thermal cycler with a high-fidelity DNA polymerase. A typical PCR program includes an initial denaturation at 95°C for 3 min, followed by 25-30 cycles of denaturation at 95°C for 30s, annealing at 55°C for 30s, and extension at 72°C for 45s, with a final extension at 72°C for 10 min.
-
-
5.3. Library Preparation and Sequencing:
-
Purify the PCR amplicons and quantify them.
-
Pool the purified amplicons in equimolar concentrations.
-
Perform paired-end sequencing on an Illumina MiSeq/NovaSeq platform.
-
-
5.4. Bioinformatics Analysis:
-
Process the raw sequencing reads using a bioinformatics pipeline such as QIIME2 or mothur.
-
The pipeline should include steps for quality filtering, denoising (e.g., DADA2), merging of paired-end reads, chimera removal, and clustering of sequences into Amplicon Sequence Variants (ASVs).
-
Assign taxonomy to the ASVs using a reference database (e.g., SILVA or Greengenes).
-
Perform downstream analyses including alpha diversity (e.g., Chao1, Shannon index), beta diversity (e.g., Bray-Curtis dissimilarity, PCoA), and differential abundance analysis of microbial taxa.
-
6. Analysis of Colonic Short-Chain Fatty Acids (Gas Chromatography)
-
6.1. Sample Preparation:
-
Homogenize a known amount of colonic digesta (e.g., 0.5 g) in a suitable solvent (e.g., deionized water or PBS).
-
Acidify the sample by adding metaphosphoric acid to precipitate proteins.
-
Add an internal standard (e.g., 2-ethylbutyric acid).
-
Centrifuge at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.
-
Filter the supernatant through a 0.22-μm filter into a GC vial.
-
-
6.2. GC-FID Analysis:
-
Inject the prepared sample into a gas chromatograph equipped with a flame ionization detector (GC-FID) and a suitable capillary column (e.g., DB-FFAP).
-
Use helium or nitrogen as the carrier gas.
-
Set the temperature program for the oven, injector, and detector according to the specific column and analytes. A typical program might start at 80°C, ramp up to 200°C, with an injector temperature of 250°C and a detector temperature of 280°C.
-
-
6.3. Quantification:
-
Prepare a standard curve with known concentrations of acetate, propionate, butyrate, isobutyrate, valerate, and isovalerate.
-
Identify and quantify the SCFAs in the samples by comparing their retention times and peak areas to those of the standards and the internal standard.
-
Visualizations
Signaling Pathway of this compound in Piglet Intestinal Cells
Caption: Proposed signaling pathway of this compound in piglet intestinal cells.
Experimental Workflow for Evaluating this compound
References
Application Notes: Preparation of Sodium Isobutyrate Stock Solution
Introduction
Sodium isobutyrate, the sodium salt of isobutyric acid, is a short-chain fatty acid (SCFA) utilized in various biochemical and pharmaceutical research fields.[1] Like other SCFAs, it can influence cellular processes, including gene expression, by acting as a histone deacetylase (HDAC) inhibitor.[1] Proper preparation of stock solutions is critical for ensuring experimental reproducibility and accuracy. These application notes provide detailed protocols and essential data for the preparation, storage, and handling of this compound solutions for laboratory use.
Physicochemical Properties
This compound is a white to off-white crystalline solid.[1] It is generally stable under normal ambient and anticipated storage and handling conditions.[1][2] Key properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₄H₇NaO₂ | [1][3] |
| Molecular Weight | ~110.09 g/mol | [1][3] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 320 °C | [4] |
| Purity | Typically ≥97% | [1] |
Solubility
This compound is soluble in water.[1] While specific quantitative solubility data in various solvents is not extensively published, its salt nature suggests high aqueous solubility. For reference, the closely related compound, sodium butyrate, is highly soluble in water and moderately soluble in other common laboratory solvents. Always test solubility at your desired concentration, especially in non-aqueous solvents.
Table 2: Solubility Data for this compound and Related Compounds
| Solvent | Compound | Solubility | Reference(s) |
| Water | This compound | Soluble | [1] |
| Water | Sodium Butyrate | ~100 mg/mL | [5] |
| PBS (pH 7.2) | Sodium Butyrate | ~10 mg/mL | [6][7] |
| Ethanol | Sodium Butyrate | ~5 mg/mL | [6][7] |
| DMSO | General | Aprotic polar solvent, dissolves many polar and nonpolar compounds | [8] |
Note: Data for sodium butyrate is provided for reference and may not be identical for this compound.
Stability and Storage
Proper storage is crucial to maintain the integrity of this compound. The solid form is stable and can be stored in a cool, dry place.[1] For long-term storage, the powder form has a shelf life of at least 3 years when stored at -20°C.[3] Aqueous stock solutions are prone to microbial contamination and degradation. It is highly recommended to prepare aqueous solutions freshly before use or to sterilize them by filtration and store them in aliquots at -20°C or below for short-to-medium-term storage.[9][10] Some sources advise against storing aqueous solutions for more than one day to ensure consistency.[6][7]
Table 3: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Recommendations | Reference(s) |
| Solid (Powder) | Room Temperature | Short-term | Keep in a tightly sealed container in a dry place. | [1][2] |
| Solid (Powder) | -20°C | Long-term (≥ 3 years) | Recommended for optimal stability. | [3] |
| Aqueous Solution | 4°C | Very short-term (≤ 24 hours) | Prepare fresh daily for best results. | [6][7] |
| Aqueous Solution | -20°C / -80°C | Medium-term | Filter-sterilize, aliquot to avoid freeze-thaw cycles. | [10] |
Experimental Protocols
Safety Precautions: Before starting, review the Safety Data Sheet (SDS) for this compound.[2] Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
Protocol 1: Preparation of 1 M Aqueous Stock Solution
This protocol describes the preparation of a high-concentration stock solution in sterile water, which is suitable for most cell culture applications after further dilution.
Materials:
-
This compound powder (MW: ~110.09 g/mol )
-
Nuclease-free sterile water
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile serological pipettes
Equipment:
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Laminar flow hood (optional, for sterility)
Procedure:
-
Calculate Mass: To prepare 10 mL of a 1 M stock solution, calculate the required mass of this compound: Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) Mass (g) = 1 mol/L × 0.010 L × 110.09 g/mol = 1.101 g
-
Weighing: Accurately weigh 1.101 g of this compound powder using an analytical balance and place it into a 15 mL sterile conical tube.
-
Dissolving: Add approximately 8 mL of sterile nuclease-free water to the tube.
-
Mixing: Cap the tube securely and vortex until the powder is completely dissolved. The solution should be clear and colorless.
-
Volume Adjustment: Carefully add sterile water to bring the final volume to 10 mL. Mix gently by inverting the tube.
-
Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a new sterile conical tube or into smaller sterile microcentrifuge tubes for aliquoting.[10]
-
Storage: Label the aliquots clearly with the compound name, concentration (1 M), date, and initials. Store at -20°C or -80°C.
Protocol 2: Preparation of Stock Solution in PBS or Cell Culture Medium
For direct application or to avoid pH shifts in the final culture, stock solutions can be prepared directly in sterile Phosphate-Buffered Saline (PBS) or a desired cell culture medium. Note that the solubility may be lower in buffered solutions compared to pure water.[6][7]
Materials:
-
This compound powder
-
Sterile PBS (pH 7.4) or sterile cell culture medium
-
Other materials and equipment as listed in Protocol 1
Procedure:
-
Calculate and Weigh: Determine the mass of this compound needed for your desired concentration and volume (e.g., for 10 mL of a 100 mM stock, weigh 0.110 g).
-
Dissolve: Add the powder to a sterile conical tube. Add ~80% of the final volume of sterile PBS or medium.
-
Mix: Vortex until fully dissolved. Gentle warming in a water bath (37°C) may be required but be cautious as this can affect medium components.
-
Final Volume & Sterilization: Adjust to the final volume with sterile PBS or medium. Filter-sterilize the solution using a 0.22 µm syringe filter.
-
Storage: Aliquot and store at -20°C. Due to the complex nature of culture media, it is strongly recommended to use these solutions promptly after preparation.
Diagrams and Workflows
The following diagrams illustrate the experimental workflow for preparing a this compound stock solution and a decision-making process for solvent selection.
Caption: A typical workflow for preparing a sterile aqueous stock solution of this compound.
References
- 1. CAS 996-30-5: this compound | CymitQuimica [cymitquimica.com]
- 2. chemos.de [chemos.de]
- 3. wbcil.com [wbcil.com]
- 4. americanelements.com [americanelements.com]
- 5. 酪酸ナトリウム ≥98.5% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. med.upenn.edu [med.upenn.edu]
Application Notes and Protocols: Sodium Butyrate in Neurogenesis and Neuroprotection Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sodium Butyrate (NaB), a short-chain fatty acid and a well-documented histone deacetylase (HDAC) inhibitor, has emerged as a molecule of significant interest in neuroscience research.[1] It readily crosses the blood-brain barrier and exerts pleiotropic effects, including the modulation of gene expression, reduction of inflammation, and promotion of cell survival and differentiation. These properties make it a compelling candidate for therapeutic strategies targeting neurodegenerative diseases and brain injury. These notes provide an overview of its application in stimulating neurogenesis and affording neuroprotection, complete with summarized data and detailed experimental protocols based on published research.
I. Applications in Neurogenesis Research
Sodium butyrate has been shown to stimulate neurogenesis in both healthy and injured brains. It enhances the proliferation, differentiation, and migration of neural progenitor cells.[2][3] A primary mechanism is its function as an HDAC inhibitor, which leads to the increased expression of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF).[4]
Key Findings in Neurogenesis:
-
Post-Ischemic Stroke: Post-insult treatment with NaB stimulates the incorporation of BrdU (a marker of cell proliferation) in the subventricular zone (SVZ) and hippocampal dentate gyrus (DG) in rat models of permanent cerebral ischemia.[2][3] It also increases the number of cells expressing markers of immature neurons and neural progenitors like PSA-NCAM and nestin.[2]
-
Neonatal Hypoxia-Ischemia (HI): In neonatal rat models of HI, NaB treatment stimulates neurogenesis in the damaged ipsilateral SVZ, evidenced by increased doublecortin (DCX) labeling, and restores the number of neuronal cells.[5][6]
-
Synergistic Effects: When combined with pyridoxine (vitamin B6), NaB robustly enhances cell proliferation and neurogenesis in the mouse dentate gyrus.[7]
Table 1: Quantitative Data on Sodium Butyrate's Effect on Neurogenesis Markers
| Model System | Treatment Protocol | Key Marker | Result | Reference |
| Rat pMCAO Stroke Model | 300 mg/kg i.p. | BrdU+ cells (SVZ, DG) | Significant increase vs. vehicle | [2][3] |
| Rat pMCAO Stroke Model | 300 mg/kg i.p. | PSA-NCAM+ cells (SVZ) | Significant increase vs. vehicle | [2] |
| Rat Neonatal HI Model | 300 mg/kg i.p. (5-day regime) | DCX+ cells (SVZ) | Increased labeling on the ipsilateral side | [5][6] |
| Adult Mouse | 300 mg/kg s.c. (14 days) with Pyridoxine | Acetyl-histone H3 (DG) | Significant increase | [7] |
| Pig Model | Oral supplementation | Ki67+ & DCX+ cells (Hippocampus) | Significant increase in neurogenesis (P=0.026 & P=0.029) | [8] |
II. Applications in Neuroprotection Research
NaB demonstrates potent neuroprotective effects across a range of neurological disorders by mitigating oxidative stress, inflammation, apoptosis, and blood-brain barrier (BBB) disruption.
-
Ischemic Stroke: In rodent models of middle cerebral artery occlusion (MCAO), NaB reduces infarct volume, ameliorates sensory-motor impairment, and decreases pro-inflammatory cytokines like IL-1β and IL-18.[1] It also exerts antioxidant effects by increasing superoxide dismutase (SOD) levels and decreasing malondialdehyde (MDA).[9][10][11]
-
Alzheimer's Disease (AD): In AD mouse models, NaB treatment improves memory function even at advanced stages of pathology.[12] It has been shown to reduce brain amyloid-β (Aβ) levels by up to 40% and improve cognitive performance.[13] The mechanism involves increasing histone acetylation, promoting the expression of learning-associated genes, and regulating astrocyte metabolism.[12][14]
-
Parkinson's Disease (PD): In rotenone- and MPTP-induced PD models, NaB ameliorates locomotor impairment, protects dopaminergic neurons, and is associated with elevated dopamine levels.[15][16][17] Its protective effects are linked to the stimulation of colonic glucagon-like peptide-1 (GLP-1) and restoration of the BBB.[16]
-
Traumatic Brain Injury (TBI): NaB treatment in TBI mouse models attenuates neurological deficits, reduces brain edema, and limits neuronal damage.[18][19] It helps restore BBB integrity by increasing the expression of tight junction proteins occludin and ZO-1.[18][19]
Table 2: Quantitative Data on Sodium Butyrate's Neuroprotective Effects
| Model System | Treatment Protocol | Key Outcome Measure | Result | Reference |
| Rat MCAO Stroke Model | 300 mg/kg i.p. (at 6 & 30h post-MCAo) | Infarct Volume | Significant reduction | [1] |
| Mouse Cerebral I/R Model | 10 mg/kg i.g. | Neurological Deficit Score | Significant improvement | [9][20] |
| 5xFAD AD Mouse Model | 15 mg/kg/day in diet (12 weeks) | Brain Aβ Levels | ~40% reduction | [13] |
| APPPS1-21 AD Mouse Model | Prolonged treatment | Associative Memory | Improved function | [12] |
| Rotenone-induced PD Fly Model | 10mM in food | Locomotor Impairment | Rescued impairment | [15] |
| MPTP-induced PD Mouse Model | 200 mg/kg i.g. (3 weeks) | TH+ Neurons (Striatum) | Prevented MPTP-induced degeneration | [16] |
| TBI Mouse Model | Not specified | Brain Water Content (Edema) | Attenuated increase | [18][19] |
| TBI Mouse Model | Not specified | Occludin & ZO-1 Expression | Reversed TBI-induced decrease | [18][19] |
III. Key Signaling Pathways and Mechanisms of Action
The neurogenic and neuroprotective effects of Sodium Butyrate are mediated through several interconnected signaling pathways.
-
HDAC Inhibition and Gene Expression: As an HDAC inhibitor, NaB increases histone acetylation, leading to a more open chromatin structure and enhanced transcription of genes involved in neuronal survival and plasticity, such as BDNF.[2][4]
-
BDNF-TrkB-CREB Signaling: A central pathway involves the upregulation of BDNF. BDNF binds to its receptor, TrkB, initiating a signaling cascade that leads to the phosphorylation and activation of the transcription factor CREB (cAMP response element-binding protein).[2][3][5] Activated CREB promotes the expression of genes crucial for neurogenesis and neuronal survival.
-
PI3K/Akt Pathway: NaB has been shown to activate the PI3K/Akt survival pathway, which plays a role in inhibiting apoptosis by modulating the expression of Bcl-2 family proteins.[9][20][21] This pathway can be activated downstream of G-protein coupled receptors like GPR41.[21][22][23]
-
Anti-Inflammatory Action: NaB suppresses neuroinflammation by inhibiting the activation of microglia and reducing the production of pro-inflammatory cytokines.[1][5][6] In some contexts, this involves modulating the TLR4/MyD88/NF-κB pathway.[24]
Diagrams of Mechanisms and Workflows
IV. Detailed Experimental Protocols
Protocol 1: In Vivo Neuroprotection Study in a Rat MCAO Model (Adapted from methodologies described in Kim et al., 2009 and Y-J. Kim et al., 2016)[1][2]
-
Animal Model: Use adult male Sprague-Dawley rats (250-300g). Acclimatize animals for at least 7 days with ad libitum access to food and water.
-
Induction of Middle Cerebral Artery Occlusion (MCAO):
-
Anesthetize the rat (e.g., with isoflurane).
-
Perform a midline neck incision to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce a 4-0 monofilament nylon suture with a rounded tip into the ICA via the ECA stump to occlude the origin of the middle cerebral artery.
-
For permanent MCAO (pMCAO), the suture is left in place. For transient models, withdraw the suture after a defined period (e.g., 90 minutes).
-
-
Sodium Butyrate Administration:
-
Prepare Sodium Butyrate (Sigma-Aldrich) fresh in sterile saline.
-
Administer NaB via intraperitoneal (i.p.) injection. A common dose is 300 mg/kg.[1]
-
A delayed treatment paradigm can be used, with injections at 6 hours and 30 hours post-MCAO.[1] The control group receives an equivalent volume of saline.
-
-
Assessment of Neurological Deficit:
-
At 24 hours, 48 hours, and 5 days post-MCAO, evaluate sensory-motor impairment using a neurological severity score (NSS). The score can range from 0 (no deficit) to 18 (maximal deficit), assessing motor, sensory, balance, and reflex tests.
-
-
Quantification of Infarct Volume:
-
At the study endpoint (e.g., 5 days), euthanize the animals and perfuse transcardially with saline.
-
Harvest the brains and section them into 2-mm coronal slices.
-
Incubate slices in 2% 2,3,5-triphenyltetrazolium chloride (TTC) solution at 37°C for 30 minutes. Healthy tissue stains red, while the infarcted area remains white.
-
Image the slices and quantify the infarct volume as a percentage of the total hemispheric volume, correcting for edema.
-
-
Biochemical Analysis:
-
Collect brain tissue from the ischemic hemisphere (cortex and striatum).
-
Homogenize tissue for Western blot analysis to measure levels of proteins like BDNF, p-CREB, GFAP, occludin, and inflammatory cytokines.[1][2]
-
Use ELISA kits to quantify levels of specific cytokines (e.g., IL-1β, IL-18) in tissue lysates or serum.[1]
-
Protocol 2: In Vitro Neural Stem Cell (NSC) Proliferation and Differentiation Assay (General protocol based on principles from Tabeshmehr et al., 2017 and Yang et al., 2020)[25]
-
NSC Culture:
-
Isolate NSCs from the SVZ or hippocampus of embryonic or early postnatal rodents.
-
Culture the cells as neurospheres in suspension using a serum-free medium (e.g., DMEM/F12) supplemented with B27, N2, EGF (20 ng/mL), and bFGF (20 ng/mL).
-
-
Sodium Butyrate Treatment:
-
Dissociate neurospheres into single cells and plate them on a suitable substrate (e.g., poly-L-ornithine and laminin-coated plates).
-
Treat cells with varying concentrations of Sodium Butyrate (e.g., 0.1 mM, 0.5 mM, 1 mM) in the culture medium. Include a vehicle-only control group.
-
-
Proliferation Assay (BrdU Incorporation):
-
After 24-48 hours of NaB treatment, add 10 µM BrdU to the culture medium for 2-4 hours.
-
Fix the cells with 4% paraformaldehyde (PFA).
-
Perform immunocytochemistry:
-
Denature DNA using 2N HCl.
-
Block with a solution containing serum and a permeabilizing agent (e.g., Triton X-100).
-
Incubate with a primary antibody against BrdU.
-
Incubate with a fluorescently-labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
-
Image using a fluorescence microscope and quantify the percentage of BrdU-positive cells relative to the total number of DAPI-stained cells.
-
-
Differentiation Assay:
-
To induce differentiation, withdraw the mitogens (EGF and bFGF) from the culture medium.
-
Treat the cells with NaB for 5-7 days.
-
Fix the cells with 4% PFA.
-
Perform immunocytochemistry using primary antibodies against cell-type-specific markers:
-
Neurons: β-III tubulin (Tuj1) or Doublecortin (DCX).
-
Astrocytes: Glial fibrillary acidic protein (GFAP).
-
Oligodendrocytes: Olig2 or MBP.
-
-
Incubate with appropriate fluorescent secondary antibodies and counterstain with DAPI.
-
Quantify the percentage of cells positive for each marker to determine the effect of NaB on lineage specification.
-
References
- 1. The histone deacetylase inhibitor, sodium butyrate, exhibits neuroprotective effects for ischemic stroke in middle-aged female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The HDAC inhibitor, sodium butyrate, stimulates neurogenesis in the ischemic brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The HDAC inhibitor, sodium butyrate, stimulates neurogenesis in the ischemic brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Butyrate, Neuroepigenetics and the Gut Microbiome: Can a High Fiber Diet Improve Brain Health? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of the HDAC Inhibitor, Sodium Butyrate, on Neurogenesis in a Rat Model of Neonatal Hypoxia-Ischemia: Potential Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of the HDAC Inhibitor, Sodium Butyrate, on Neurogenesis in a Rat Model of Neonatal Hypoxia–Ischemia: Potential Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic effects of sodium butyrate, a histone deacetylase inhibitor, on increase of neurogenesis induced by pyridoxine and increase of neural proliferation in the mouse dentate gyrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oral sodium butyrate impacts brain metabolism and hippocampal neurogenesis, with limited effects on gut anatomy and function in pigs [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective Effect of Sodium Butyrate against Cerebral Ischemia/Reperfusion Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Sodium butyrate improves memory function in an Alzheimer's disease mouse model when administered at an advanced stage of disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchers.mq.edu.au [researchers.mq.edu.au]
- 14. Sodium butyrate ameliorates the cognitive impairment of Alzheimer's disease by regulating the metabolism of astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sodium butyrate improves locomotor impairment and early mortality in a rotenone-induced Drosophila model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sodium butyrate exerts protective effect against Parkinson's disease in mice via stimulation of glucagon like peptide-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sodium butyrate ameliorates gut dysfunction and motor deficits in a mouse model of Parkinson's disease by regulating gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Sodium butyrate exerts neuroprotective effects by restoring the blood-brain barrier in traumatic brain injury mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Sodium butyrate attenuated neuronal apoptosis via GPR41/Gβγ/PI3K/Akt pathway after MCAO in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Sodium butyrate attenuated neuronal apoptosis via GPR41/Gβγ/PI3K/Akt pathway after MCAO in rats | Semantic Scholar [semanticscholar.org]
- 23. Sodium butyrate attenuated neuronal apoptosis via GPR41/Gβγ/PI3K/Akt pathway after MCAO in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Application of Sodium Isobutyrate in Studying Intestinal Barrier Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intestinal barrier is a critical interface that separates the host from the external environment. Its integrity is paramount for nutrient absorption while preventing the translocation of harmful substances, such as pathogens and toxins. Disruption of this barrier is implicated in the pathogenesis of various gastrointestinal and systemic diseases. Sodium isobutyrate, a branched-chain fatty acid, has emerged as a key molecule in the study and potential therapeutic modulation of intestinal barrier function.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate its effects on the intestinal barrier.
This compound is known to exert its effects through multiple mechanisms, primarily through the activation of G-protein coupled receptors (GPCRs), such as GPR41 and GPR43, and by acting as a histone deacetylase (HDAC) inhibitor.[1][3][4][5][6] These actions lead to the enhancement of tight junction protein expression, modulation of inflammatory responses, and overall improvement of intestinal epithelial integrity.[1][2][7]
Mechanisms of Action
This compound reinforces the intestinal barrier via two primary signaling pathways:
-
G-Protein Coupled Receptor (GPCR) Activation: Isobutyrate binds to and activates GPR41 and GPR43, which are expressed on the surface of intestinal epithelial cells.[1][8] This activation triggers downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, which ultimately leads to the enhanced expression and proper localization of tight junction proteins like Zonula Occludens-1 (ZO-1) and Occludin.[9][10]
-
Histone Deacetylase (HDAC) Inhibition: Isobutyrate can inhibit the activity of histone deacetylases.[3][4][5][6] This leads to the hyperacetylation of histones, altering chromatin structure and increasing the transcription of genes involved in maintaining barrier integrity, including those encoding for tight junction proteins.[5][11]
Data Presentation: Summary of Quantitative Data
The following tables summarize the quantitative effects of this compound on intestinal barrier function as reported in various studies.
Table 1: In Vitro Effects of this compound on Intestinal Epithelial Cells
| Cell Line | Treatment | Parameter | Result | Reference |
| IPEC-J2 | 2 mM or 4 mM Sodium Butyrate | Cell Proliferation | Increased (p < 0.05) | [12] |
| IPEC-J2 | Butyric acid, sodium butyrate, monobutyrin | TEER | Significantly increased (p < 0.05) at various time points | [12] |
| Caco-2 | 1 mM Sodium Butyrate + LPS | Occludin Expression | Enhanced and restored decreased permeability | [2] |
| Caco-2 | Sodium Butyrate | TEER | Increased | [13] |
| Caco-2 | Sodium Butyrate | FD-40 Flux | Decreased | [13] |
| Caco-2 | Sodium Butyrate | Claudin-1 Expression | Increased | [13] |
| LS174T & Caco-2 | Sodium Butyrate + High Uric Acid | ZO-1, Occludin, MUC2 protein expression | Reversed the decrease caused by high uric acid | [14] |
Table 2: In Vivo Effects of this compound Supplementation
| Animal Model | Dosage | Duration | Parameter | Result | Reference |
| Weaned Piglets | 500, 1000, 2000 mg/kg | 28 days | Diarrhea Frequency | Significantly reduced (P < 0.05) | [1] |
| Weaned Piglets | 1000 mg/kg | 28 days | Relative abundance of Prevotella | Significantly increased (P < 0.05) | [1] |
| Weaned Piglets | 1000 mg/kg | 28 days | Colonic SCFA concentrations | Greatest improvement (P < 0.05) | [1] |
| Weaned Piglets | 0.2% Sodium Butyrate | 35 days | Ileal Villus Height | Increased (P < 0.05) | [15] |
| Weaned Piglets | 0.2% Sodium Butyrate | 35 days | Jejunal Crypt Depth | Reduced (P < 0.05) | [15] |
| Weaned Piglets | 0.2% Sodium Butyrate | 35 days | Ileal mRNA expression of CLDN1, MUC1, PKC, ITGB1 | Upregulated (P < 0.05) | [15] |
| Weaned Pigs | 450 mg/kg Sodium Butyrate | 2 weeks | Transepithelial Electrical Resistance (TEER) | Increased | [16] |
| Weaned Pigs | 450 mg/kg Sodium Butyrate | 2 weeks | Paracellular Flux of Dextran (4 kDa) | Decreased | [16] |
| Weaned Pigs | 450 mg/kg Sodium Butyrate | 2 weeks | Percentage of degranulated mast cells | Significantly reduced (P < 0.05) | [16] |
| Hyperuricemia Mice | 200 mg/kg/day | - | Serum Uric Acid | Decreased | [14] |
| Hyperuricemia Mice | 200 mg/kg/day | - | Intestinal MUC2, ZO-1, Occludin, ABCG2 protein expression | Reversed the decrease | [14] |
Mandatory Visualizations
Caption: Signaling pathways of this compound in enhancing intestinal barrier function.
Caption: General experimental workflow for studying this compound's effect on intestinal barrier.
Experimental Protocols
Protocol 1: In Vitro Intestinal Barrier Model using Caco-2 cells and TEER Measurement
This protocol describes the culture of Caco-2 cells on Transwell inserts to form a monolayer and the subsequent measurement of transepithelial electrical resistance (TEER) to assess barrier integrity following treatment with this compound.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Non-essential amino acids
-
Transwell permeable supports (e.g., 0.4 µm pore size)
-
This compound
-
Epithelial Voltohmmeter (EVOM) with "chopstick" electrodes (e.g., STX2)[17]
-
Sterile PBS (with and without Ca2+/Mg2+)
Procedure:
-
Cell Seeding:
-
Culture Caco-2 cells in DMEM supplemented with 20% FBS, 1% penicillin-streptomycin, and 1% non-essential amino acids.
-
Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of approximately 6 x 10^4 cells/cm².
-
Add fresh media to both the apical and basolateral chambers.
-
Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.
-
-
This compound Treatment:
-
After 21 days, replace the medium with fresh medium containing the desired concentration of this compound (e.g., 1-8 mM). A vehicle control (medium without this compound) should be included.
-
For studies involving an inflammatory challenge, a substance like lipopolysaccharide (LPS) can be added to the basolateral chamber.[2]
-
Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
-
TEER Measurement: [17][18][19][20][21]
-
Equilibrate the cell culture plate to room temperature before measurement, as TEER is temperature-sensitive.[18]
-
Sterilize the "chopstick" electrodes with 70% ethanol and allow them to air dry. Rinse with sterile PBS to remove any residual ethanol.[18][21]
-
Place the shorter electrode into the apical chamber and the longer electrode into the basolateral chamber. Ensure the electrodes are not touching the cell monolayer.[18]
-
Record the resistance reading (in Ω) once the value stabilizes.
-
Measure the resistance of a blank Transwell insert (containing only medium) to subtract from the experimental readings.
-
Calculate the TEER in Ω·cm² using the following formula: TEER (Ω·cm²) = (R_total - R_blank) x A Where R_total is the resistance of the cell monolayer, R_blank is the resistance of the blank insert, and A is the surface area of the insert in cm².
-
Protocol 2: Immunofluorescence Staining of Tight Junction Proteins
This protocol details the visualization of tight junction proteins (e.g., ZO-1, Occludin) in Caco-2 monolayers or intestinal tissue sections.
Materials:
-
Cells cultured on Transwell membranes or cryosections of intestinal tissue[22]
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., ice-cold methanol or 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS)[23]
-
Primary antibodies against ZO-1 and Occludin
-
Fluorophore-conjugated secondary antibodies
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
Procedure:
-
Sample Preparation:
-
Fixation and Permeabilization:
-
Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.[24]
-
Rinse three times with PBS.
-
If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking:
-
Antibody Incubation:
-
Incubate with primary antibodies (diluted in blocking solution) overnight at 4°C in a humidified chamber.[22]
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies (diluted in blocking solution) for 1-2 hours at room temperature, protected from light.[25]
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
If desired, counterstain with DAPI for 5 minutes.
-
Rinse with PBS.
-
Carefully cut the membrane from the Transwell insert and mount it on a glass slide with antifade mounting medium.
-
Image the samples using a confocal microscope.
-
Protocol 3: Western Blot Analysis of Tight Junction Proteins
This protocol is for the quantification of tight junction protein expression in cell lysates or tissue homogenates.
Materials:
-
Cell or tissue samples
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Tris-buffered saline with Tween 20 (TBS-T)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)
-
Primary antibodies (anti-ZO-1, anti-Occludin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction:
-
Lyse cells or homogenize tissue in ice-cold RIPA buffer.[26]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[26][27]
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.[27]
-
Wash the membrane three times with TBS-T for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature.[27]
-
Wash the membrane three times with TBS-T for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the expression of target proteins to a loading control like β-actin.[28]
-
References
- 1. Dietary supplementation with this compound enhances growth performance and colonic barrier function in weaned piglets via microbiota-metabolite-host interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodium butyrate prevents lipopolysaccharide induced inflammation and restores the expression of tight junction protein in human epithelial Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gsartor.org [gsartor.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sodium butyrate inhibits histone deacetylation in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Protective Roles of Sodium Butyrate in Lipopolysaccharide-Induced Bovine Ruminal Epithelial Cells by Activating G Protein-Coupled Receptors 41 [frontiersin.org]
- 8. GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sodium Butyrate Modulates Mucosal Inflammation Injury Mediated by GPR41/43 in the Cecum of Goats Fed a High Concentration Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Butyrate Derivatives Exhibited Anti-Inflammatory Effects and Enhanced Intestinal Barrier Integrity in Porcine Cell Culture Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Protective effect of sodium butyrate on intestinal barrier damage and uric acid reduction in hyperuricemia mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Impacts of sodium butyrate on intestinal mucosal barrier and intestinal microbial community in a weaned piglet model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sodium butyrate enhances intestinal integrity, inhibits mast cell activation, inflammatory mediator production and JNK signaling pathway in weaned pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medicine.umich.edu [medicine.umich.edu]
- 19. Measurement of Trans-Epithelial Electrical Resistance (TEER) with EndOhm Cup and EVOM2Version 2.0 [protocols.io]
- 20. stemcell.com [stemcell.com]
- 21. youtube.com [youtube.com]
- 22. bicellscientific.com [bicellscientific.com]
- 23. oldresearch.unityhealth.to [oldresearch.unityhealth.to]
- 24. Immunofluorescent Staining of Claudin-2 in Cultured Kidney Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. stainsfile.com [stainsfile.com]
- 26. bio-rad.com [bio-rad.com]
- 27. Determination of tight junction integrity in brain endothelial cells based on tight junction protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Application Notes and Protocols: Sodium Isobutyrate for Modulating Immune Responses in Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium isobutyrate, a short-chain fatty acid (SCFA), has emerged as a significant modulator of the immune system, demonstrating potent anti-inflammatory properties in a variety of preclinical research models. As a histone deacetylase (HDAC) inhibitor and a signaling molecule acting through G protein-coupled receptors (GPCRs), this compound influences a wide array of immune cells, including macrophages and T cells.[1][2] Its ability to suppress pro-inflammatory pathways while promoting anti-inflammatory responses makes it a compelling candidate for therapeutic development in inflammatory and autoimmune diseases.
These application notes provide a comprehensive overview of the use of this compound in immunological research, detailing its mechanisms of action, summarizing key quantitative data from published studies, and offering detailed protocols for in vitro and in vivo experimentation.
Mechanisms of Action
This compound exerts its immunomodulatory effects through several key mechanisms:
-
Histone Deacetylase (HDAC) Inhibition: By inhibiting HDACs, this compound alters chromatin structure and gene expression, leading to the suppression of pro-inflammatory gene transcription.[1][2]
-
NF-κB Pathway Inhibition: A central pathway in inflammation, the Nuclear Factor-kappa B (NF-κB) signaling cascade is a primary target of this compound. It inhibits the phosphorylation of IκB and the subsequent nuclear translocation of the p65 subunit, thereby downregulating the expression of pro-inflammatory cytokines and mediators.[3][4][5]
-
NLRP3 Inflammasome Inhibition: this compound has been shown to suppress the activation of the NLRP3 inflammasome, a key component of the innate immune response responsible for the maturation and secretion of IL-1β.[3][4]
-
G Protein-Coupled Receptor (GPCR) Agonism: this compound can activate GPCRs such as GPR109A and TGR5, initiating downstream signaling events that contribute to its anti-inflammatory effects.[5][6][7][8]
-
Macrophage Polarization: It promotes the polarization of macrophages towards an anti-inflammatory M2 phenotype while inhibiting the pro-inflammatory M1 phenotype.[1][7]
-
T Cell Modulation: this compound influences T cell differentiation and function, notably by promoting the development of regulatory T cells (Tregs) which play a crucial role in maintaining immune tolerance.[5][9]
Data Presentation
In Vitro Studies: Effects of this compound on Macrophage Cytokine Expression
| Cell Type | Stimulant | This compound Concentration | Cytokine/Gene | Fold Change vs. Stimulant Alone | Reference |
| Bovine Macrophages | LPS (5 µg/mL) | 0.25 mM | IL-1β mRNA | ↓ | [3][4] |
| Bovine Macrophages | LPS (5 µg/mL) | 0.5 mM | IL-1β mRNA | ↓↓ | [3][4] |
| Bovine Macrophages | LPS (5 µg/mL) | 1 mM | IL-1β mRNA | ↓↓↓ (p < 0.001) | [3][4] |
| Bovine Macrophages | LPS (5 µg/mL) | 0.25 mM | IL-6 mRNA | ↓ | [3][4] |
| Bovine Macrophages | LPS (5 µg/mL) | 0.5 mM | IL-6 mRNA | ↓↓ (p < 0.001) | [3][4] |
| Bovine Macrophages | LPS (5 µg/mL) | 1 mM | IL-6 mRNA | ↓↓↓ (p < 0.001) | [3][4] |
| Bovine Macrophages | LPS (5 µg/mL) | 0.5 mM | COX-2 mRNA | ↓ (p < 0.01) | [3][4] |
| Bovine Macrophages | LPS (5 µg/mL) | 1 mM | COX-2 mRNA | ↓↓ (p < 0.001) | [3][4] |
| Bovine Macrophages | LPS (5 µg/mL) | 0.5 mM | iNOS mRNA | ↓ (p < 0.01) | [3][4] |
| Bovine Macrophages | LPS (5 µg/mL) | 1 mM | iNOS mRNA | ↓↓ (p < 0.001) | [3][4] |
| RAW264.7 Macrophages | LPS | Not Specified | TNF-α mRNA | ↓ | [10] |
| RAW264.7 Macrophages | LPS | Not Specified | IL-6 mRNA | ↓ | [10] |
| Human Monocytes | SAC | 1 mM | IL-12 p40 | ~80% reduction | [11][12] |
| Human Monocytes | SAC | 1 mM | IL-10 | ~2.5-fold increase | [11][12] |
In Vivo Studies: Effects of this compound on Immune Cell Populations and Cytokines
| Animal Model | Disease Induction | This compound Treatment | Immune Cell/Cytokine | Outcome | Reference |
| High-Fat Diet Mice | High-Fat Diet | Oral Gavage | Adipose M1 Macrophages | Decreased | [9] |
| High-Fat Diet Mice | High-Fat Diet | Oral Gavage | Adipose M2 Macrophages | Increased | [9] |
| High-Fat Diet Mice | High-Fat Diet | Oral Gavage | Adipose CD4+ T cells | Reduced | [9] |
| High-Fat Diet Mice | High-Fat Diet | Oral Gavage | Adipose Tregs (CD25+) | Increased | [9] |
| TNBS-induced Colitis Mice | TNBS rectal perfusion | 5g/L in drinking water | Colonic TNF-α | Decreased | [6][10] |
| TNBS-induced Colitis Mice | TNBS rectal perfusion | 5g/L in drinking water | Colonic IL-6 | Decreased | [6][10] |
| Lung Ischemia-Reperfusion Injury Mice | Surgical | Intraperitoneal Injection | Lung IL-1β | Significantly Reduced | [13] |
| Lung Ischemia-Reperfusion Injury Mice | Surgical | Intraperitoneal Injection | Lung IL-6 | Significantly Reduced | [13] |
| Lung Ischemia-Reperfusion Injury Mice | Surgical | Intraperitoneal Injection | Lung TNF-α | Significantly Reduced | [13] |
Experimental Protocols
In Vitro Macrophage Polarization and Cytokine Analysis
Objective: To assess the effect of this compound on macrophage polarization and the expression of pro- and anti-inflammatory cytokines in vitro.
Cell Line: RAW264.7 murine macrophages or bone marrow-derived macrophages (BMDMs).
Materials:
-
RAW264.7 cells or bone marrow from mice
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
LPS (Lipopolysaccharide) from E. coli
-
This compound solution (sterile)
-
TRIzol reagent for RNA extraction
-
cDNA synthesis kit
-
qPCR master mix and primers for target genes (e.g., iNOS, Arg1, TNF-α, IL-10, IL-1β, IL-6)
-
ELISA kits for cytokine quantification
-
Flow cytometry antibodies for M1/M2 markers (e.g., CD86, CD206)
Protocol:
-
Cell Seeding: Seed RAW264.7 cells or BMDMs in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.25, 0.5, 1 mM) for 1 to 12 hours.[3][4] A vehicle control (media alone) should be included.
-
Stimulation: Following pre-treatment, stimulate the cells with LPS (e.g., 100 ng/mL to 5 µg/mL) for a specified duration (e.g., 3 hours for qPCR, 12-24 hours for ELISA and flow cytometry).[3][4][10] Include an unstimulated control group and a LPS-only group.
-
Sample Collection:
-
For qPCR: Lyse the cells with TRIzol and extract total RNA according to the manufacturer's protocol.
-
For ELISA: Collect the cell culture supernatants and centrifuge to remove cellular debris.
-
For Flow Cytometry: Detach the cells, wash with PBS, and stain with fluorescently labeled antibodies against surface markers.
-
-
Analysis:
-
qPCR: Synthesize cDNA from the extracted RNA. Perform quantitative real-time PCR to determine the relative gene expression of M1 (e.g., iNOS, TNF-α, IL-1β, IL-6) and M2 (e.g., Arg1, IL-10) markers. Normalize to a housekeeping gene such as β-actin.[3][4]
-
ELISA: Quantify the concentration of secreted cytokines (e.g., TNF-α, IL-6, IL-10, IL-12) in the culture supernatants using commercial ELISA kits.[10][11]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of M1 (e.g., CD86+) and M2 (e.g., CD206+) macrophages.[9]
-
In Vivo Model of TNBS-Induced Colitis
Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of inflammatory bowel disease.
Animal Model: C57BL/6 or BALB/c mice (6-8 weeks old).
Materials:
-
2,4,6-Trinitrobenzenesulfonic acid (TNBS)
-
Ethanol
-
This compound
-
Catheter for rectal administration
-
Anesthesia (e.g., isoflurane)
Protocol:
-
Acclimatization: Acclimatize mice to the housing conditions for at least one week.
-
This compound Administration: Administer this compound to the treatment group. A common method is to provide it in the drinking water at a concentration of 5 g/L for a pre-treatment period of 1 to 6 weeks.[6][10] The control group receives regular drinking water.
-
Induction of Colitis:
-
Fast the mice overnight.
-
Anesthetize the mice.
-
Slowly administer 100 µL of a 50% ethanol solution containing 2.5 mg of TNBS intrarectally using a catheter inserted approximately 4 cm into the colon.
-
Keep the mice in a head-down position for a few minutes to ensure the retention of the TNBS solution.
-
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and signs of rectal bleeding.
-
Endpoint Analysis (typically 3-7 days post-TNBS administration):
-
Euthanize the mice and collect the colon.
-
Measure the colon length and weight.
-
Collect colonic tissue for histological analysis (H&E staining) to assess inflammation, ulceration, and tissue damage.
-
Homogenize a portion of the colon to prepare lysates for cytokine analysis by ELISA or protein extracts for Western blotting to assess inflammatory signaling pathways (e.g., NF-κB).
-
Isolate RNA from another portion of the colon for qPCR analysis of inflammatory gene expression.
-
Mandatory Visualizations
Caption: Inhibition of Pro-inflammatory Signaling Pathways by this compound.
Caption: Workflow for Assessing this compound's Effect on Macrophage Polarization.
Caption: Modulation of T Cell Responses by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Sodium Butyrate Alleviates Lipopolysaccharide-Induced Inflammatory Responses by Down-Regulation of NF-κB, NLRP3 Signaling Pathway, and Activating Histone Acetylation in Bovine Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Sodium Butyrate Alleviates Lipopolysaccharide-Induced Inflammatory Responses by Down-Regulation of NF-κB, NLRP3 Signaling Pathway, and Activating Histone Acetylation in Bovine Macrophages [frontiersin.org]
- 4. Sodium Butyrate Alleviates Lipopolysaccharide-Induced Inflammatory Responses by Down-Regulation of NF-κB, NLRP3 Signaling Pathway, and Activating Histone Acetylation in Bovine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Immunomodulatory Functions of Butyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sodium Butyrate Inhibits Inflammation and Maintains Epithelium Barrier Integrity in a TNBS-induced Inflammatory Bowel Disease Mice Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sodium butyrate regulates macrophage polarization by TGR5/β-arrestin2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sodium butyrate reduces endoplasmic reticulum stress by modulating CHOP and empowers favorable anti-inflammatory adipose tissue immune-metabolism in HFD fed mice model of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sodium Butyrate Inhibits Inflammation and Maintains Epithelium Barrier Integrity in a TNBS-induced Inflammatory Bowel Disease Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti-inflammatory effects of sodium butyrate on human monocytes: potent inhibition of IL-12 and up-regulation of IL-10 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. europeanreview.org [europeanreview.org]
Enhancing CRISPR/Cas9 Gene Editing Efficiency with Sodium Isobutyrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CRISPR/Cas9 system has revolutionized the field of gene editing, offering a powerful tool for precise genetic modification. However, achieving high editing efficiency, particularly for homology-directed repair (HDR), remains a significant challenge in many cell types. One promising strategy to overcome this limitation is the use of small molecules that modulate the cellular environment to be more permissive to gene editing. Among these, histone deacetylase inhibitors (HDACis) have emerged as potent enhancers of CRISPR/Cas9 activity.
This document provides detailed application notes and protocols for utilizing sodium isobutyrate, a histone deacetylase inhibitor, to improve the efficiency of CRISPR/Cas9-mediated gene editing. As a short-chain fatty acid, this compound is believed to function similarly to the well-studied HDAC inhibitor, sodium butyrate, by relaxing chromatin structure and increasing the accessibility of genomic DNA to the CRISPR/Cas9 machinery.[1] This increased access can lead to higher rates of both non-homologous end joining (NHEJ) and, crucially, the more precise HDR pathway.
Data Presentation
The following tables summarize the quantitative effects of sodium butyrate on CRISPR/Cas9 gene editing efficiency and cell viability, providing a basis for experimental design.
Table 1: Effect of Sodium Butyrate on CRISPR/Cas9 Cutting Efficiency
| Cell Line | Sodium Butyrate Concentration | Observed Effect on Cutting Efficiency | Reference |
| K562 | 0.005 mM | Significant enhancement | [1] |
| Jurkat | 0.005 mM | Significant enhancement | [1] |
Table 2: Effect of HDAC Inhibitors on Homology-Directed Repair (HDR) Efficiency
| HDAC Inhibitor | Cell Line | Concentration | Fold Enhancement in HDR Efficiency | Reference |
| Valproic Acid (HDACi) | K562 | 0.005 mM | > 2-fold | [2] |
| Sodium Butyrate | Not specified | Not specified | Enhances HDR | [1] |
Table 3: Cell Viability in the Presence of Sodium Butyrate
| Cell Line | Sodium Butyrate Concentration | Effect on Cell Growth and Viability | Reference |
| K562 | Up to 5 mM | No statistically significant effect | [1][2] |
| Jurkat | Up to 5 mM | No statistically significant effect | [1][2] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: Mechanism of this compound in Enhancing Gene Editing.
Caption: Experimental Workflow for this compound Treatment.
Experimental Protocols
The following protocols provide a detailed methodology for key experiments involving the use of this compound (substituted with sodium butyrate data) to enhance CRISPR/Cas9 gene editing.
Protocol 1: Treatment of Human Cell Lines with this compound for Enhanced CRISPR/Cas9 Editing
Objective: To increase the gene editing efficiency in a human cell line (e.g., K562 or HEK293T) by pre-treating with this compound.
Materials:
-
Human cell line of interest (e.g., K562, Jurkat, HEK293T)
-
Complete cell culture medium
-
This compound (or Sodium Butyrate, Sigma-Aldrich)
-
CRISPR/Cas9 components (e.g., Cas9 nuclease, sgRNA, or an all-in-one plasmid)
-
Transfection reagent (e.g., Lipofectamine, electroporation system)
-
Phosphate-buffered saline (PBS)
-
Genomic DNA extraction kit
-
PCR reagents
-
Primers flanking the target genomic region
Procedure:
-
Cell Seeding:
-
One day prior to treatment, seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
-
This compound Preparation and Treatment:
-
Prepare a stock solution of this compound (e.g., 1 M in sterile water).
-
On the day of treatment, dilute the stock solution in complete culture medium to the desired final concentration. Based on studies with sodium butyrate, a concentration range of 0.005 mM to 0.5 mM is recommended for initial optimization.[1][2]
-
Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Incubate the cells for 24 hours at 37°C and 5% CO2.
-
-
Transfection with CRISPR/Cas9 Components:
-
Following the 24-hour pre-treatment, transfect the cells with the CRISPR/Cas9 components according to the manufacturer's protocol for your chosen transfection method (e.g., lipid-based transfection or electroporation).
-
-
Post-Transfection Culture:
-
After transfection, continue to culture the cells for an additional 48-72 hours to allow for gene editing to occur. The medium can be replaced with fresh complete medium (without this compound) 4-6 hours post-transfection if toxicity is a concern.
-
-
Genomic DNA Extraction and Analysis:
-
Harvest the cells and extract genomic DNA using a commercial kit.
-
Amplify the target genomic region using PCR with high-fidelity polymerase.
-
Analyze the PCR products for insertions and deletions (indels) resulting from NHEJ. This can be done using methods such as:
-
Sanger sequencing followed by TIDE (Tracking of Indels by Decomposition) or ICE (Inference of CRISPR Edits) analysis.
-
T7 Endonuclease I (T7E1) assay.
-
Next-Generation Sequencing (NGS) for a more comprehensive and quantitative analysis.
-
-
For HDR efficiency analysis, if a donor template was used, specific PCR primers or restriction enzyme digestion sites can be designed to detect the intended modification.
-
Protocol 2: Assessment of Cell Viability Following this compound Treatment
Objective: To determine the optimal, non-toxic concentration of this compound for the target cell line.
Materials:
-
Human cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, PrestoBlue, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a suitable density for a 48-72 hour growth period.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A suggested range, based on sodium butyrate data, is from 0.001 mM to 10 mM. Include a vehicle-only control.
-
Add the different concentrations of this compound to the wells.
-
-
Incubation:
-
Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO2.
-
-
Cell Viability Assay:
-
At each time point, perform the cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the readings to the vehicle-only control to determine the percentage of viable cells at each concentration.
-
Plot the cell viability against the this compound concentration to determine the IC50 (half-maximal inhibitory concentration) and to identify the optimal concentration range with minimal toxicity. Studies on sodium butyrate suggest no significant impact on viability at concentrations up to 5 mM.[1][2]
-
Conclusion
The use of this compound, as inferred from data on its close analog sodium butyrate, presents a simple and effective strategy to enhance the efficiency of CRISPR/Cas9-mediated gene editing. By inhibiting histone deacetylases, this small molecule can increase the accessibility of the genome to the editing machinery, thereby boosting both cutting efficiency and the rate of homology-directed repair. The protocols and data provided herein offer a solid foundation for researchers to incorporate this promising approach into their gene editing workflows, paving the way for more efficient and robust genetic modifications in a variety of research and therapeutic applications. Further optimization of concentration and treatment duration for specific cell types and experimental goals is recommended.
References
Troubleshooting & Optimization
Technical Support Center: Sodium Isobutyrate in Cell Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium isobutyrate in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound is the sodium salt of isobutyric acid. It is a white, crystalline solid that is soluble in water.[1] In cell culture, it is often used for various research purposes, including as a short-chain fatty acid (SCFA) for studying cellular metabolism and signaling. Like its isomer, sodium butyrate, it is also investigated for its potential as a histone deacetylase (HDAC) inhibitor, which can influence gene expression and cellular processes such as differentiation and apoptosis.[1][2][3][4]
Q2: What is the solubility of this compound in water and other common solvents?
Data Presentation: Solubility of Sodium Butyrate (as a reference)
| Solvent | Solubility |
| Water | 0.1 g/mL[5][6] |
| DMSO | <1 mg/mL[5] |
| Ethanol | ~5 mg/mL[5] |
| PBS (pH 7.2) | ~10 mg/mL[5] |
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution of this compound in a sterile, aqueous solvent such as cell culture grade water or phosphate-buffered saline (PBS). This stock solution can then be sterile-filtered and diluted to the final working concentration in your cell culture medium. Preparing a high-concentration stock allows for the addition of a small volume to your media, minimizing the impact on the overall media composition.
Q4: How stable is this compound in solution?
This compound is generally stable under normal conditions.[1] However, aqueous stock solutions of its isomer, sodium butyrate, are not recommended for storage for more than one day.[7] For long-term storage, it is best to store the solid compound in a cool, dry place and prepare fresh stock solutions as needed. If storing a stock solution for a short period, aliquot and freeze at -20°C to avoid repeated freeze-thaw cycles.
Q5: What are the expected effects of this compound on cell culture pH and osmolality?
Adding this compound, the salt of a weak acid, to your cell culture medium will likely cause a slight increase in pH. The extent of this change will depend on the concentration of this compound added and the buffering capacity of your medium. It is crucial to measure the pH of the final medium after the addition of this compound and adjust if necessary.
The addition of any solute will also increase the osmolality of the medium.[8] This is particularly important to monitor as significant changes in osmolality can induce cellular stress. It is recommended to measure the osmolality of your final medium, especially when using high concentrations of this compound. The ideal osmolality for most mammalian cell lines is in the range of 280-320 mOsm/kg.
Troubleshooting Guides
Issue 1: Precipitation or cloudiness in the medium after adding this compound.
Possible Causes:
-
High Concentration: The concentration of this compound may exceed its solubility limit in the specific medium formulation, especially at lower temperatures.
-
Temperature Shock: Adding a cold stock solution to warm media or vice versa can cause precipitation of media components.
-
pH Shift: The addition of this compound can alter the pH of the medium, potentially causing other components, such as salts or amino acids, to precipitate.
-
Interaction with Media Components: this compound may interact with other components in the medium, such as divalent cations (e.g., calcium, magnesium), leading to the formation of insoluble salts.
Solutions:
-
Prepare a More Dilute Stock Solution: This will require adding a larger volume to your media but can prevent localized high concentrations that may lead to precipitation.
-
Pre-warm Components: Ensure that both the this compound stock solution and the cell culture medium are at the same temperature (e.g., 37°C) before mixing.
-
Gradual Addition: Add the this compound stock solution to the medium slowly while gently stirring or swirling to ensure even distribution.
-
pH Adjustment: Check the pH of the medium after adding this compound. If it has shifted significantly, adjust it back to the optimal range for your cells using sterile 1N HCl or 1N NaOH.
-
Use a Chelating Agent: In some cases, the addition of a small amount of a chelating agent like EDTA can help to keep divalent cations in solution, but this should be tested for compatibility with your cell line and experimental goals.
Issue 2: Changes in cell morphology or viability after treatment with this compound.
Possible Causes:
-
Cytotoxicity: High concentrations of this compound can be toxic to some cell lines.
-
Osmotic Stress: A significant increase in the osmolality of the medium due to the added this compound can cause cell shrinkage and stress.
-
pH Imbalance: An uncorrected shift in the medium's pH can negatively impact cell health and function.
-
Biological Effects: this compound, as an HDAC inhibitor, is expected to induce biological effects, which may include changes in cell morphology, proliferation, or apoptosis.[2][3][4]
Solutions:
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line.
-
Measure and Adjust Osmolality: Use an osmometer to measure the osmolality of your final medium. If it is too high, you may need to adjust the concentration of this compound or use a medium with a lower initial osmolality.
-
Verify and Adjust pH: Always measure the pH of your final medium and adjust it to the physiological range (typically 7.2-7.4) before adding it to your cells.
-
Literature Review: Consult the scientific literature for studies using sodium butyrate or isobutyrate on similar cell types to understand the expected phenotypic changes.
Experimental Protocols
Protocol 1: Preparation of a 1 M this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, cell culture grade water or PBS
-
Sterile conical tubes (15 mL or 50 mL)
-
0.22 µm sterile syringe filter
-
Sterile syringes
Procedure:
-
Weigh out the appropriate amount of this compound powder in a sterile weighing boat. For a 1 M solution, you will need 110.09 g per liter (or 1.1009 g per 10 mL).
-
Transfer the powder to a sterile conical tube.
-
Add a portion of the sterile water or PBS to the tube, leaving some room for mixing.
-
Vortex or gently invert the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.
-
Bring the solution to the final desired volume with sterile water or PBS.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes to minimize the risk of contamination and avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Medium
Materials:
-
Your specific cell culture medium (with serum, if applicable)
-
1 M sterile stock solution of this compound
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Prepare a series of dilutions of the 1 M this compound stock solution in your cell culture medium. For example, you can prepare concentrations ranging from 1 mM to 100 mM.
-
Aliquot the prepared solutions into sterile microcentrifuge tubes or a 96-well plate.
-
Incubate the samples under your standard cell culture conditions (37°C, 5% CO₂) for a period that reflects your planned experiments (e.g., 24-72 hours).
-
Visually inspect the solutions for any signs of precipitation (cloudiness, crystals, or a visible pellet after gentle centrifugation).
-
The highest concentration that remains clear is your approximate maximum soluble concentration under those conditions.
Mandatory Visualizations
Signaling Pathways
Sodium butyrate, an isomer of this compound, is known to influence several key signaling pathways. The diagrams below illustrate some of these interactions. Given their structural similarity, it is plausible that this compound affects similar pathways.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Putative inhibition of the Akt/mTOR signaling pathway.
Experimental Workflow
Caption: Experimental workflow for using this compound in cell culture.
References
- 1. researchgate.net [researchgate.net]
- 2. stemcell.com [stemcell.com]
- 3. Effects of sodium butyrate, a new pharmacological agent, on cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of sodium butyrate on the growth characteristics of human cervix tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sodium butyrate, 98+% - FAQs [thermofisher.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Understanding pH and Osmolality in Cell Culture Media – Captivate Bio [captivatebio.com]
stability of sodium isobutyrate in aqueous solution over time
Welcome to the technical support center for sodium isobutyrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of this compound?
A: this compound, as a crystalline solid, is stable for years when stored at room temperature in a tightly sealed container to protect it from moisture.[1][2][3][4] Some suppliers recommend storage under an inert atmosphere.[4]
Q2: How long is an aqueous solution of this compound stable?
A: It is strongly recommended to prepare aqueous solutions of this compound fresh for each experiment. Most manufacturers advise against storing aqueous solutions for more than one day.[1][2]
Q3: Why do aqueous solutions have such limited stability?
A: The isobutyrate ion itself is chemically stable in a sterile solution.[5] However, the primary cause for concern in aqueous solutions is microbial growth. Butyrates are short-chain fatty acids that can be readily metabolized by bacteria and other microorganisms, leading to a decrease in the concentration of the active compound.[5]
Q4: What are the optimal conditions for preparing and storing a short-term aqueous solution?
A: To maximize short-term stability, prepare the solution using sterile, purified water (e.g., water for injection, sterile filtered deionized water). The solution should be stored at 2-8°C. For critical applications, sterile filtering the final solution into a sterile container is advisable.
Q5: How can I tell if my this compound solution has degraded?
A: Visual signs of degradation can include cloudiness or turbidity, which may indicate microbial contamination. A change in pH or the presence of a foul odor can also be an indicator. For quantitative assessment, analytical methods like HPLC are required to determine the concentration and purity.
Q6: What are the potential degradation pathways for this compound in my experiments?
A: The most common pathway of loss in a laboratory setting is biological degradation by contaminating microorganisms.[5] The isobutyrate can be used as a carbon source by cells in culture or microbes.[5] Chemical degradation is less common under standard experimental conditions (neutral pH, room temperature, protected from light), as the carboxylate ion is relatively stable.[6][7][8]
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results.
If you observe variability in your results when using this compound solutions, it could be related to solution instability.
-
Root Cause Analysis:
-
Solution Age: Are you using a freshly prepared solution for each experiment? Storing solutions, even overnight, can lead to a reduction in effective concentration.[1][2]
-
Contamination: Was the solution prepared with sterile water and handled using aseptic techniques? Microbial contamination is a primary driver of degradation.[5]
-
pH of Medium: While the isobutyrate ion is stable, significant shifts in the pH of your experimental medium could affect its protonation state and interactions.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results.
Issue 2: Visible particles or cloudiness in the aqueous solution.
-
Root Cause Analysis:
-
Microbial Growth: This is the most likely cause, especially if the solution was not prepared under sterile conditions or was stored for an extended period.
-
Solubility Limit: While this compound is water-soluble, ensure you have not exceeded its solubility limit in your specific buffer system. The related compound, sodium butyrate, has a solubility of approximately 10 mg/mL in PBS (pH 7.2).[1][2]
-
Precipitation: Interaction with other components in a complex medium could potentially cause precipitation.
-
-
Solution: Discard the solution immediately. Prepare a new, fresh solution using sterile reagents and techniques. If the problem persists, consider preparing the solution at a slightly lower concentration.
Data on Stability and Storage
The following tables summarize the recommended storage and handling information for this compound based on manufacturer data sheets and general chemical principles for related carboxylate salts.
Table 1: Stability of this compound (Solid Form)
| Parameter | Recommendation | Stability Period |
| Storage Temperature | Room Temperature | ≥ 2-4 years[1][2] |
| Atmosphere | Standard (Inert recommended)[4] | Stable |
| Container | Tightly sealed, protected from moisture | Stable |
Table 2: Stability of this compound (Aqueous Solution)
| Parameter | Recommendation | Stability Period | Rationale |
| Preparation | Prepare fresh before use | N/A | Highest assurance of concentration and purity |
| Solvent | Sterile, purified water or buffer | N/A | Minimizes microbial contamination risk |
| Storage (if necessary) | 2-8°C, sterile container | Not recommended for more than 1 day [1][2] | Slows potential microbial growth |
| Filtration | Sterile filter (0.22 µm) | N/A | Removes microbial contaminants |
Experimental Protocols
Protocol: Quantification of this compound by HPLC
This protocol provides a general method for determining the concentration of this compound in an aqueous solution, adapted from common methods for short-chain fatty acids.[9][10][11][12]
Objective: To verify the concentration of a prepared this compound solution.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Phosphoric acid
-
Purified water (HPLC grade)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation:
-
Standard Solution Preparation:
-
Accurately weigh approximately 100 mg of the this compound reference standard.
-
Dissolve it in a 100 mL volumetric flask with purified water to create a stock solution of ~1 mg/mL.
-
Perform serial dilutions to create a calibration curve with at least 5 concentration points (e.g., 50, 100, 250, 500, 750 µg/mL).
-
-
Sample Preparation:
-
Dilute your experimental this compound solution with purified water to fall within the range of your calibration curve.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Analysis:
-
Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the prepared sample solution.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Experimental Workflow Diagram
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. chemos.de [chemos.de]
- 4. This compound | 996-30-5 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. savemyexams.com [savemyexams.com]
- 7. echemi.com [echemi.com]
- 8. organic chemistry - Why and how carboxylate ion has greater stability than carboxylic acid? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. scribd.com [scribd.com]
- 10. CN103728389A - Method for determining butyric acid and sodium butyrate by HPLC (High Performance Liquid Chromatography) - Google Patents [patents.google.com]
- 11. aurigeneservices.com [aurigeneservices.com]
- 12. CN103728389B - HPLC method is used to measure the method for butyric acid and sodium butyrate - Google Patents [patents.google.com]
proper storage conditions for solid sodium isobutyrate
This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of solid sodium isobutyrate to ensure its stability and efficacy in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a cool, dry place, protected from moisture.[1] It is generally stable under normal ambient temperature and pressure.[2] The container should be kept tightly closed.[3]
Q2: Are there specific temperature and humidity requirements?
A2: While specific temperature ranges can vary by manufacturer, room temperature (approximately 23°C) is generally recommended.[4] The primary concern is to avoid moisture, as the compound can be hygroscopic. Therefore, storage in a low-humidity environment or a desiccator is advisable.
Q3: What are the chemical incompatibilities of this compound?
A3: this compound should not be stored with strong oxidizing agents, as it can react violently with them.[5][6]
Q4: What is the expected shelf-life of solid this compound?
A4: When stored under the recommended conditions, solid this compound is a stable compound.[1][2] For specific expiration or re-test dates, it is always best to refer to the manufacturer's certificate of analysis.
Q5: What are the key safety precautions for handling solid this compound?
A5: When handling solid this compound, standard laboratory personal protective equipment (PPE) should be used, including safety goggles, gloves, and a lab coat.[2] It is also recommended to work in a well-ventilated area to avoid inhalation of any dust particles.[2] The compound is known for its strong, unpleasant odor, so proper ventilation is crucial.[7]
Summary of Storage Conditions
| Parameter | Recommendation | Source(s) |
| Temperature | Room Temperature (~23°C) or as specified by the manufacturer. | [4] |
| Humidity | Dry, low-humidity environment. Avoid moisture. | [5][6] |
| Container | Tightly closed container. | [3] |
| Incompatibilities | Store away from strong oxidizing agents. | [5][6] |
Troubleshooting Guide
Q1: My solid this compound has formed clumps. Is it still usable?
A1: Clumping is likely due to the absorption of moisture from the air, as this compound can be hygroscopic. While it may not indicate chemical degradation, it can make accurate weighing difficult. If the material is only slightly clumped, it can be gently broken up in a dry environment (e.g., a glovebox with an inert atmosphere). For critical experiments, it is recommended to use a fresh, non-clumped lot to ensure accurate concentration calculations.
Q2: I've noticed a discoloration or the presence of foreign particles in my this compound. What should I do?
A2: Discoloration or the presence of impurities may indicate contamination or degradation. Do not use the material for experimental purposes, as it could lead to unreliable and inaccurate results. Contact the manufacturer for a replacement or further guidance.
Q3: My experimental results are inconsistent. Could this be related to how I'm storing my this compound?
A3: Yes, improper storage can affect the quality of this compound and lead to inconsistent experimental outcomes. If the compound has absorbed moisture, the actual concentration of your prepared solutions may be lower than calculated. Degradation due to improper storage could also affect its biological activity. Always ensure that the compound is stored according to the recommended guidelines.
Experimental Protocols
Histone Deacetylase (HDAC) Inhibition Assay
This compound is known to be an inhibitor of histone deacetylases (HDACs).[1][7] The following is a general protocol for assessing its inhibitory activity in a cell-based assay.
1. Cell Culture and Treatment:
- Culture a relevant cell line (e.g., a cancer cell line) in appropriate media and conditions until they reach approximately 70-80% confluency.
- Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).
- Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 mM) for a specific duration (e.g., 24 hours). Include an untreated control group.
2. Histone Extraction:
- After treatment, harvest the cells and wash with ice-cold PBS.
- Isolate the nuclei using a hypotonic lysis buffer.
- Extract histones from the nuclei using an acid extraction method (e.g., with 0.2 M H2SO4).
3. Western Blot Analysis:
- Quantify the protein concentration of the histone extracts using a protein assay (e.g., Bradford assay).
- Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Probe the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-H3 or anti-acetyl-H4).
- Use an antibody against a total histone (e.g., anti-H3) as a loading control.
- Incubate with a suitable secondary antibody and visualize the protein bands using a chemiluminescence detection system.
4. Data Analysis:
- Quantify the band intensities for the acetylated histone and the total histone control.
- Normalize the acetylated histone signal to the total histone signal for each sample.
- Compare the levels of histone acetylation in the this compound-treated groups to the untreated control to determine the dose-dependent inhibitory effect.
Visualizations
Caption: Experimental workflow for handling solid this compound.
Caption: Signaling pathway of HDAC inhibition by this compound.
References
Technical Support Center: Sodium Isobutyrate Degradation in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium isobutyrate. It addresses potential degradation of the compound during experimental procedures and offers guidance on how to identify and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is the sodium salt of isobutyric acid. It is a white, water-soluble solid used in various research applications, including as a histone deacetylase (HDAC) inhibitor and in metabolic studies.[1] The stability of this compound is crucial for ensuring the accuracy and reproducibility of experimental results, as degradation can lead to the formation of impurities with different biological or chemical activities.
Q2: Under what conditions can this compound degrade?
This compound is generally stable under normal storage conditions (cool, dry place).[1] However, it can degrade under certain experimental stress conditions, including:
-
Oxidative stress: Exposure to oxidizing agents can lead to degradation.
-
Thermal stress: High temperatures can cause decomposition.
-
Hydrolytic stress: Extreme pH conditions (acidic or basic) may cause hydrolysis, although this is less common for a salt of a weak acid and strong base.
-
Photolytic stress: Exposure to light, particularly UV radiation, may induce degradation.
Q3: What are the likely degradation products of this compound?
Based on studies of isobutyric acid and related compounds, potential degradation products include:
-
Oxidative Degradation:
-
Thermal Degradation:
-
3-Pentanone (by analogy with sodium propionate)
-
Carbon dioxide
-
Methane
-
Ethene
-
Troubleshooting Guide
This guide will help you identify and resolve common issues related to this compound degradation in your experiments.
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent or unexpected experimental results. | Degradation of this compound leading to altered compound activity. | 1. Verify the purity of your this compound stock using a suitable analytical method like HPLC. 2. Review your experimental protocol for potential stressors (see Q2). 3. Implement preventative measures outlined in the "Best Practices" section below. |
| Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, GC-MS). | Formation of degradation products. | 1. Attempt to identify the unknown peaks by comparing their retention times and mass spectra to those of potential degradation products (see Q3). 2. Perform forced degradation studies (see "Experimental Protocols" section) to intentionally generate degradation products and confirm their identity. |
| Change in pH of the experimental solution. | Formation of acidic or basic degradation products. | Monitor the pH of your solution throughout the experiment. A significant shift may indicate degradation. |
| Physical changes in the this compound sample (e.g., discoloration, clumping). | Potential degradation or contamination. | Do not use the sample. Procure a fresh, high-purity batch of this compound. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[4][5][6]
1. Oxidative Degradation Protocol
-
Objective: To assess the stability of this compound in the presence of an oxidizing agent.
-
Methodology:
-
Prepare a solution of this compound in a suitable solvent (e.g., water or a buffer).
-
Add a controlled amount of an oxidizing agent, such as hydrogen peroxide (H₂O₂), typically at a concentration of 3-30%.[7][8]
-
Incubate the solution at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration.
-
At various time points, withdraw aliquots, quench the reaction if necessary (e.g., by adding sodium bisulfite to neutralize H₂O₂), and analyze the samples by HPLC.
-
2. Thermal Degradation Protocol
-
Objective: To evaluate the effect of high temperatures on the stability of this compound.
-
Methodology:
-
Place a known quantity of solid this compound in a controlled temperature environment (e.g., an oven or a thermogravimetric analyzer).
-
Expose the sample to a range of high temperatures.
-
Analyze the solid residue and any evolved gases using techniques like GC-MS to identify degradation products.
-
3. Photodegradation Protocol
-
Objective: To determine the susceptibility of this compound to degradation by light.
-
Methodology:
-
Prepare a solution of this compound.
-
Expose the solution to a controlled light source, such as a UV lamp, in a photostability chamber.[4]
-
Protect a control sample from light.
-
Analyze both the exposed and control samples by HPLC at various time intervals to assess the extent of degradation.
-
Analytical Method for a Stability-Indicating Assay
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its potential degradation products. The following is a general method that can be optimized for specific experimental needs.[9][10][11][12]
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with a mixture of acetonitrile and a buffer (e.g., 0.025 M sodium dihydrogen phosphate, pH adjusted to a suitable value, or 0.1% phosphoric acid). A typical ratio would be in the range of 20:80 to 8:92 (acetonitrile:buffer). |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV detector at a low wavelength (e.g., 206-210 nm) |
| Injection Volume | 10 - 20 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Data Presentation
The following table summarizes the potential degradation products of this compound under different stress conditions.
| Stress Condition | Potential Degradation Products | Analytical Technique for Detection |
| Oxidative (e.g., H₂O₂) | α-Hydroxyisobutyric acid, Acetone | HPLC, GC-MS |
| Thermal | 3-Pentanone, CO₂, CH₄, C₂H₄ | GC-MS |
| Photolytic | To be determined through forced degradation studies | HPLC, LC-MS |
| Hydrolytic (Acidic/Basic) | Isobutyric acid (under acidic conditions) | HPLC |
Visualizations
Experimental Workflow for Forced Degradation Studies
References
- 1. researchgate.net [researchgate.net]
- 2. europeanreview.org [europeanreview.org]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. aurigeneservices.com [aurigeneservices.com]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. CN103728389A - Method for determining butyric acid and sodium butyrate by HPLC (High Performance Liquid Chromatography) - Google Patents [patents.google.com]
troubleshooting inconsistent results with sodium isobutyrate treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium isobutyrate. Inconsistent results can arise from various factors, and this guide aims to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing high variability in cell viability and growth inhibition after this compound treatment?
A1: Inconsistent effects on cell viability and growth are common and can be attributed to several factors:
-
Dose-Dependent Effects: this compound's impact on cell growth and viability is highly dose-dependent. Higher concentrations can lead to decreased cell viability and inhibited growth[1]. It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration.
-
Clonal Variability: Different cell clones, even within the same cell line, can respond differently to this compound treatment. This clonal variability can result in significant differences in protein expression and other cellular responses[1]. If possible, use a single, well-characterized cell clone for your experiments.
-
Cell Culture Conditions: Factors such as cell density, passage number, and media composition can influence the cellular response to treatment. Standardize these parameters across all experiments to minimize variability.
Q2: My results for downstream signaling pathway activation are inconsistent. What could be the cause?
A2: this compound influences multiple signaling pathways, and inconsistent activation can be challenging to troubleshoot. Consider the following:
-
Treatment Duration: The kinetics of signaling pathway activation can vary. Short-term and long-term treatments may yield different or even opposing results. Establish a time-course experiment to identify the optimal treatment duration for observing the desired effect on your pathway of interest.
-
Crosstalk Between Pathways: this compound can activate G-protein coupled receptors (GPCRs) and inhibit histone deacetylases (HDACs), leading to the modulation of several pathways, including ROS/NF-κB/NLRP3, PI3K/Akt, and TLR4/MyD88/NF-κB[2][3][4][5][6]. The final cellular outcome is a result of the integration of these signals. Inconsistent results may stem from subtle shifts in the balance between these pathways.
-
Cell-Type Specificity: The predominant signaling pathway activated by this compound can differ between cell types. What is observed in one cell line may not be reproducible in another.
Q3: I am not seeing the expected anti-inflammatory effects of this compound. Why might this be?
A3: The anti-inflammatory effects of this compound are often mediated by its influence on immune signaling and the gut microbiome.
-
In Vitro vs. In Vivo Models: The full anti-inflammatory effect of this compound may not be observed in simple in vitro cell culture models. Its mechanism can involve complex interactions with the gut microbiota and various immune cells, which are better captured in in vivo models[5][6].
-
Gut Microbiota Composition: In animal studies, the composition of the gut microbiota can significantly impact the host's response to this compound. The baseline microbiota of your animal model could be a source of variation[5].
-
Inflammatory Stimulus: The type and concentration of the inflammatory stimulus used in your experimental model (e.g., LPS, DSS) can affect the observed efficacy of this compound[3][5]. Ensure the stimulus is applied consistently across experiments.
Q4: The protein expression enhancement I'm trying to achieve is not consistent. What should I check?
A4: this compound is known to enhance protein expression, but this effect can be variable.
-
HDAC Inhibition: The primary mechanism for enhanced protein expression is the inhibition of HDACs, leading to histone hyperacetylation[7]. The level of HDAC inhibition can be influenced by the concentration of this compound and the specific HDAC isoforms present in your cells.
-
Correlation with mRNA Levels: The enhancing effect of sodium butyrate (a related compound) on antibody production in CHO cells has been shown to correlate with mRNA transcription levels[1]. It is advisable to measure both mRNA and protein levels to determine if the inconsistency lies at the transcriptional or post-transcriptional level.
-
Cell Line and Clone Specificity: As mentioned earlier, the response to this compound is highly dependent on the specific cell line and even the clonal population being used[1].
Data Summary Tables
Table 1: Effect of this compound Supplementation on Weaned Piglets (28-day trial)
| Dosage (mg/kg diet) | Average Daily Gain | Feed Efficiency | Diarrhea Frequency | Apparent Digestibility (Crude Protein, Organic Matter, Crude Fiber) | Secretory Immunoglobulin A (SIgA) |
| 500 | Significantly Improved | Significantly Improved | Reduced | Increased | Significantly Increased |
| 1,000 | Maximally Improved | Maximally Improved | Reduced | Increased | Significantly Increased |
| 2,000 | Significantly Improved | Significantly Improved | Reduced | Not specified | Not specified |
| 4,000 | No significant improvement | No significant improvement | Not specified | Not specified | Not specified |
Data summarized from a study on weaned piglets[2][8].
Table 2: Effect of this compound (1,000 mg/kg) on Gut Microbiota and Metabolites in Piglets
| Parameter | Observation |
| Microbiota | |
| Prevotella abundance | Significant Increase |
| Metabolites | |
| Short-Chain Fatty Acid (SCFA) concentrations | Greatest Improvement |
| Colonic Indole-3-lactic acid | Elevated |
| Colonic 3-hydroxybutyrate | Elevated |
Data summarized from a study on weaned piglets[2].
Experimental Protocols
Protocol 1: In Vivo Dietary Supplementation in a Piglet Model
This protocol is based on a study investigating the effects of this compound on weaned piglets[2][8].
-
Animal Model: Use weaned piglets (e.g., Duroc × Landrace × Yorkshire crossbreed, 28 days of age).
-
Acclimatization: Acclimate the piglets to the basal diet for a sufficient period before the experiment.
-
Dietary Groups: Prepare diets supplemented with different concentrations of this compound (e.g., 0, 500, 1,000, 2,000, and 4,000 mg/kg of diet).
-
Feeding Trial: House piglets individually and provide the respective diets and fresh water ad libitum for the duration of the trial (e.g., 28 days).
-
Data Collection: Monitor and record average daily gain, feed intake, and frequency of diarrhea.
-
Sample Collection: At the end of the trial, collect blood samples for serum biochemical and immunoglobulin analysis. Collect colonic contents for 16S rRNA gene sequencing and metabolomics.
-
Analysis: Analyze growth performance, nutrient digestibility, serum parameters, and changes in gut microbiota and metabolite profiles.
Protocol 2: DSS-Induced Colitis Model in Pigs
This protocol is based on a study evaluating the protective effects of this compound against colitis[5].
-
Animal Model: Use healthy pigs.
-
Pre-treatment: For 14 days prior to colitis induction, feed the control group a basic diet and the treatment group a diet supplemented with 1,000 mg/kg this compound.
-
Colitis Induction: On day 15, induce colitis by gavage with 4% Dextran Sulfate Sodium (DSS) in sterile water. A double dose is administered on the first day. The challenge lasts for 5 days. A control group receives sterile water only.
-
Monitoring: Monitor the Disease Activity Index (DAI), including body weight changes, diarrhea score, and hematochezia score, daily.
-
Sample Collection: At the end of the experiment, collect colon tissue for histological analysis (H&E staining), and serum for analysis of markers of intestinal permeability (D-lactic acid, diamine oxidase, LPS).
-
Analysis: Evaluate the severity of colitis based on DAI, colon length, and histological scores. Measure serum markers and analyze protein expression of tight junction proteins and inflammatory signaling molecules in the colon tissue.
Signaling Pathway and Workflow Diagrams
Caption: Key signaling pathways modulated by this compound.
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. Correlation between enhancing effect of sodium butyrate on specific productivity and mRNA transcription level in recombinant Chinese hamster ovary cells producing antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dietary supplementation with this compound enhances growth performance and colonic barrier function in weaned piglets via microbiota-metabolite-host interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium butyrate inhibits activation of ROS/NF-κB/NLRP3 signaling pathway and angiogenesis in human retinal microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sodium butyrate attenuated neuronal apoptosis via GPR41/Gβγ/PI3K/Akt pathway after MCAO in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isobutyrate Confers Resistance to Inflammatory Bowel Disease through Host–Microbiota Interactions in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isobutyrate Confers Resistance to Inflammatory Bowel Disease through Host-Microbiota Interactions in Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sodium butyrate - Wikipedia [en.wikipedia.org]
- 8. Dietary supplementation with this compound enhances growth performance and colonic barrier function in weaned piglets via microbiota-metabolite-host interactions | CoLab [colab.ws]
Technical Support Center: Sodium Isobutyrate in Animal Feed Studies
Welcome to the technical support center for optimizing sodium isobutyrate dosage in animal feed studies. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to facilitate successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from sodium butyrate?
A1: this compound is the salt of isobutyric acid, a branched-chain short-chain fatty acid (BSCFA). Unlike short-chain fatty acids (SCFAs) like butyrate, which are derived from the fermentation of dietary fiber, BSCFAs primarily originate from protein metabolism[1]. Both compounds are known to play crucial roles in gut health, but they may have different mechanisms and optimal dosages. Sodium butyrate is a primary energy source for colonocytes and is well-studied for its effects on gut morphology and immunity[2][3]. This compound is also implicated in regulating host immune function and improving intestinal barrier integrity, potentially by activating G-protein coupled receptors (GPCRs) and suppressing pro-inflammatory signaling pathways[1].
Q2: What is the recommended starting dosage of this compound for weaned piglets?
A2: Based on current research, a dosage of 1,000 mg/kg (0.1%) of feed is recommended as an optimal starting point for weaned piglets. Studies have shown that supplementation at this level significantly improves average daily gain (ADG), feed efficiency, and reduces the frequency of diarrhea[1][4]. While positive effects are seen in the 500-2,000 mg/kg range, the 1,000 mg/kg dosage has demonstrated the most pronounced benefits on gut microbiota, intestinal morphology, and immune function[1].
Q3: What are the expected benefits of this compound supplementation in broilers?
A3: In broilers, this compound and the closely related sodium butyrate have been shown to improve growth performance, enhance intestinal development, and support the immune system. Expected benefits include:
-
Improved Growth Performance: Increased average daily gain (ADG) and a better feed conversion ratio (FCR)[3][5][6].
-
Enhanced Gut Health: Increased villus height and a higher villus-to-crypt ratio in the small intestine, which expands the surface area for nutrient absorption[6][7].
-
Modulated Gut Microbiota: Promotes the growth of beneficial bacteria[2].
-
Strengthened Immune Response: Studies on related compounds show increased levels of antibodies after vaccinations[8].
Q4: How does this compound impact intestinal barrier function?
A4: this compound enhances intestinal barrier function through multiple mechanisms. It promotes the development of the intestinal mucosa, leading to an increased villus-to-crypt ratio, which is an indicator of improved gut integrity[1]. Mechanistically, it is thought to activate GPCRs, which play a key role in modulating epithelial barrier function[1]. This leads to increased expression of tight junction proteins (e.g., Claudin-1, Occludin), which seal the space between epithelial cells, reducing intestinal permeability and the translocation of harmful substances like lipopolysaccharides (LPS) into the bloodstream[1][9].
Troubleshooting Guide
Q1: I am not observing any significant improvement in Average Daily Gain (ADG) or Feed Conversion Ratio (FCR). What could be the issue?
A1:
-
Dosage Level: The optimal dosage can be species-specific. For weaned piglets, the most effective range is 500-2,000 mg/kg, with 1,000 mg/kg often being optimal[1]. Dosages outside this range may not yield significant results. For broilers, effective doses of protected sodium butyrate have been noted at 225-300 g/t[7]. Ensure your dosage is within the recommended range for your animal model.
-
Duration of Study: The effects of this compound may not be immediate. A feeding trial of at least 28 days is recommended to observe significant changes in performance metrics[1][4].
-
Feed Formulation and Mixing: Ensure the this compound is evenly mixed into the feed. Inconsistent mixing can lead to high variability and mask the treatment effect. Also, consider the use of protected or coated forms, which can prevent early absorption and ensure the compound reaches the lower gastrointestinal tract[3][7][10].
-
Animal Health Status: The beneficial effects of this compound are often more pronounced in animals under stress, such as post-weaning[1]. If the animals are in a high-health, low-stress environment, the improvements may be less dramatic.
Q2: My data shows high variability between individual animals within the same treatment group. How can I reduce this?
A2:
-
Standardize Pre-Study Conditions: House animals individually or in small, controlled groups. Provide an acclimatization period (e.g., 3-7 days) with the basal diet before starting the experimental treatments[11]. This helps stabilize the gut microbiome and reduces initial variations.
-
Consistent Feed Intake: Monitor feed intake daily to ensure all animals are consuming similar amounts of the test diet[11].
-
Homogenous Animal Selection: Use animals from the same source, with a narrow range of initial body weight and age, and balance for sex across treatment groups[11].
-
Microbiome Pre-Screening: For studies where the microbiome is a key outcome, consider pre-screening animals and excluding outliers with extreme microbiota profiles before the study begins[12][13].
Q3: Some animals in the treatment group are experiencing diarrhea. I thought this compound was supposed to reduce it?
A3: While this compound supplementation at optimal doses (500-2,000 mg/kg) is shown to significantly reduce diarrhea frequency in weaned piglets[1], an adverse effect could point to other issues:
-
Dosage Error: An accidental overdose could potentially disrupt the gut environment. Double-check your feed formulation and mixing calculations. A very high dose of 4,000 mg/kg has been tested and did not show the same benefits as lower doses[11].
-
Feed Quality: The issue may not be the additive but the basal diet itself. Check the feed for contaminants, mycotoxins, or spoilage that could be causing gastrointestinal upset.
-
Pathogen Challenge: The animals may be experiencing a disease outbreak unrelated to the dietary treatment. It is crucial to monitor for clinical signs of illness and consult with a veterinarian.
Quantitative Data Summary
Table 1: Effect of this compound Dosage on Weaned Piglet Performance (28-day trial)
| Dosage (mg/kg) | Average Daily Gain (ADG) | Feed Conversion Ratio (FCR) | Diarrhea Frequency | Reference |
|---|---|---|---|---|
| 0 (Control) | Baseline | Baseline | Baseline | [1] |
| 500 | Significantly Increased | Significantly Reduced | Significantly Reduced | [1] |
| 1,000 | Maximally Increased | Significantly Reduced | Significantly Reduced | [1] |
| 2,000 | Significantly Increased | Significantly Reduced | Significantly Reduced |[1] |
Table 2: Effect of Protected Sodium Butyrate (PSB) on Broiler Performance
| Dosage (g/t) | Age (days) | Average Final Weight (AFW) | Average Weight Gain (AWG) | Villus Height / Ratio | Reference |
|---|---|---|---|---|---|
| 0 (Control) | 1-21 | Baseline | Baseline | Baseline | [7] |
| 225 | 1-21 | Significantly Higher vs Control | Significantly Higher vs Control | Highest Jejunal VH/CD Ratio (d 7), Highest Duodenal & Jejunal VH (d 21) | [7] |
| 300 | 1-21 | - | - | Highest Duodenal VH (d 7), Highest Jejunal VH (d 7) |[7] |
Table 3: Effect of this compound on Gut Morphology and Barrier Function in Weaned Piglets
| Dosage (mg/kg) | Ileal Villus-to-Crypt Ratio | Serum SIgA | Serum D-Lactate | Serum DAO | Reference |
|---|---|---|---|---|---|
| 0 (Control) | Baseline | Baseline | Baseline | Baseline | [1][4] |
| 500 | - | Significantly Increased | - | - | [1] |
| 1,000 | Significantly Increased | Significantly Increased | Significantly Reduced | Significantly Reduced |[1][4] |
Visualizations: Pathways and Workflows
Caption: Simplified signaling pathway of this compound in an enterocyte.
Caption: General experimental workflow for a dosage optimization study.
References
- 1. Dietary supplementation with this compound enhances growth performance and colonic barrier function in weaned piglets via microbiota-metabolite-host interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wbcil.com [wbcil.com]
- 3. Sodium butyrate in chicken nutrition: the dynamics of performance, gut microbiota, gut morphology, and immunity | World's Poultry Science Journal | Cambridge Core [cambridge.org]
- 4. Collection - Dietary supplementation with this compound enhances growth performance and colonic barrier function in weaned piglets via microbiota-metabolite-host interactions - Journal of Animal Science and Biotechnology - Figshare [springernature.figshare.com]
- 5. mdpi.com [mdpi.com]
- 6. Czech Journal of Animal Science: Sodium butyrate enhances growth performance and intestinal development in broilers [cjas.agriculturejournals.cz]
- 7. ajol.info [ajol.info]
- 8. Sodium butyrate as an effective feed additive to improve growth performance and gastrointestinal development in broilers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Effect of sodium butyrate on performance, immune status, microarchitecture of small intestinal mucosa and lymphoid organs in broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. AnimalBiome lays out best practices for microbiome study design in animal research [nutraingredients.com]
- 13. Best Practices for Microbiome Study Design in Companion Animal Research - PMC [pmc.ncbi.nlm.nih.gov]
how to prevent contamination of sodium isobutyrate solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium isobutyrate solutions. Our goal is to help you prevent contamination and ensure the quality and integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common types of contamination in this compound solutions?
A1: this compound solutions are susceptible to three main types of contamination:
-
Microbial Contamination: This includes bacteria, fungi (yeast and mold), and mycoplasma. These are often introduced from the environment, personnel, or contaminated reagents and equipment.[1][2][3][4]
-
Chemical Contamination: This can include impurities in the this compound powder itself, endotoxins from bacteria, or leachables from plastic containers.[2][5]
-
Particulate Contamination: These are undissolved particles that can originate from the this compound powder, glass or plastic containers, or from interactions between the solution and its container.[6][7]
Q2: What are the initial signs of contamination in my this compound solution?
A2: Early detection of contamination is crucial. Key indicators include:
-
Visual Changes: Cloudiness or turbidity, changes in color, or the appearance of clumps or films.[8][9]
-
pH Shift: A sudden drop in pH can indicate bacterial contamination, while an increase may suggest fungal growth.[8][9]
-
Microscopic Examination: The presence of moving particles (bacteria) or filamentous structures (fungi) when viewed under a microscope.[2]
Q3: How should I prepare a sterile this compound solution?
A3: To prepare a sterile solution, follow these steps:
-
Use High-Purity Ingredients: Start with high-purity this compound powder and sterile, pyrogen-free water (e.g., Water for Injection - WFI).
-
Aseptic Technique: Work in a laminar flow hood or biological safety cabinet.[10][11] Disinfect all surfaces and equipment with a suitable disinfectant like 70% ethanol.
-
Dissolution: Slowly dissolve the this compound powder in the water with gentle stirring. Avoid vigorous shaking to minimize shearing of the molecule and potential foaming.
-
Sterilization: The preferred method for heat-labile solutions like this compound is sterile filtration using a 0.22 µm pore size filter.[7][12] Autoclaving (steam sterilization) may cause degradation and is generally not recommended for this compound without specific stability data.[13]
Q4: What are the recommended storage conditions and shelf-life for this compound solutions?
A4: For optimal stability, aqueous solutions of short-chain fatty acid salts like sodium butyrate are not recommended for long-term storage.[14] It is best to prepare solutions fresh for each experiment. If storage is necessary:
-
Short-term (up to 24 hours): Store at 2-8°C.
-
Longer-term: Aliquot the sterile solution into sterile, single-use tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can affect the stability of the compound.[15][16][17] The exact shelf-life will depend on the concentration, pH, and storage conditions. It is recommended to perform in-house stability studies for critical applications.[8][18]
Troubleshooting Guides
Guide 1: Microbial Contamination
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Cloudy solution, unexpected pH change, or visible growth | Bacterial or fungal contamination. | 1. Immediately quarantine and discard the contaminated solution to prevent cross-contamination.[18] 2. Review your aseptic technique. Ensure proper use of the laminar flow hood and sterile equipment.[10][11] 3. Check the sterility of your water, filtration units, and storage containers. 4. If contamination persists, consider environmental monitoring of your workspace. |
| Altered cell behavior in culture without visible contamination | Mycoplasma contamination. | 1. Test your solution and cell cultures specifically for mycoplasma using a PCR or ELISA-based detection kit.[3][14] 2. If positive, discard the solution and treat the affected cell cultures with a mycoplasma removal agent or discard them. 3. Routinely test all cell lines for mycoplasma.[5] |
Guide 2: Chemical & Particulate Contamination
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Precipitation or crystals in the solution | - Poor solubility of the this compound powder. - Incorrect pH of the solution. - Temperature fluctuations during storage.[9] | 1. Ensure the this compound powder is fully dissolved. Gentle warming (to no more than 37°C) and vortexing can aid dissolution.[4] 2. Check the pH of your solution. The solubility of some salts is pH-dependent. 3. Avoid extreme temperature changes. When thawing frozen aliquots, do so slowly at room temperature or in a 37°C water bath.[9] |
| Visible particles or fibers in the solution | - Particulate matter from the raw material. - Shedding from filtration apparatus. - Contamination from glassware or plasticware.[6][7] | 1. Visually inspect the solution against a light and dark background. 2. If particles are present, re-filter the solution through a 0.22 µm filter. 3. Ensure all glassware is thoroughly cleaned and rinsed with particle-free water.[6] 4. If using plastic containers, ensure they are of high quality and low in leachables. |
| Unexpected biological effects in experiments | Endotoxin contamination. | 1. Use pyrogen-free water and labware for solution preparation. 2. Test your solution for endotoxins using a Limulus Amebocyte Lysate (LAL) assay.[4][9][14] 3. If endotoxin levels are high, discard the solution and prepare a new batch using endotoxin-free materials. |
Experimental Protocols
Protocol 1: Preparation of a Sterile 1 M this compound Stock Solution
Materials:
-
This compound powder (high purity)
-
Sterile, pyrogen-free water (e.g., WFI)
-
Sterile conical tubes (e.g., 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Vortex mixer
-
Analytical balance
Procedure:
-
In a biological safety cabinet, weigh out 11.01 g of this compound powder.
-
Transfer the powder to a sterile 50 mL conical tube.
-
Add approximately 40 mL of sterile water to the tube.
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C may be used to aid dissolution.[4]
-
Adjust the final volume to 50 mL with sterile water.
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Label the tube with the solution name, concentration, preparation date, and your initials.
-
For long-term storage, aliquot into smaller, single-use sterile tubes and store at -20°C or below.
Protocol 2: Quality Control Testing of this compound Solutions
For critical applications, especially in drug development, it is essential to perform quality control tests on your prepared solutions.
| Test | Purpose | Methodology Outline | Acceptance Criteria (Example) |
| Microbial Limit Test | To determine the number of viable aerobic microorganisms, yeast, and mold. | Perform a Microbial Enumeration Test as per USP <61>. This involves plating the solution on suitable agar media (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi) and incubating under appropriate conditions.[19][20][21] | Total Aerobic Microbial Count (TAMC): ≤ 10 CFU/mL Total Yeast and Mold Count (TYMC): ≤ 1 CFU/mL |
| Bacterial Endotoxin Test | To detect or quantify endotoxins from Gram-negative bacteria. | Use the Limulus Amebocyte Lysate (LAL) test as described in USP <85>. The gel-clot method is a common qualitative test, while chromogenic and turbidimetric methods provide quantitative results.[4][9][14][22] | < 0.25 Endotoxin Units (EU)/mL (This can vary depending on the application) |
| Particulate Matter Test | To quantify sub-visible particles in the solution. | Employ the Light Obscuration Particle Count Test according to USP <788>. This method uses an instrument to count particles in specific size ranges (e.g., ≥10 µm and ≥25 µm).[1][6][8][18] | For injections with a volume < 100 mL: ≤ 6000 particles/container at ≥10 µm ≤ 600 particles/container at ≥25 µm[2] |
Visualizations
Caption: A workflow diagram for troubleshooting contamination in this compound solutions.
Caption: A step-by-step workflow for the aseptic preparation of this compound solutions.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. deq.nc.gov [deq.nc.gov]
- 7. benchchem.com [benchchem.com]
- 8. gmpsop.com [gmpsop.com]
- 9. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. CN103728389A - Method for determining butyric acid and sodium butyrate by HPLC (High Performance Liquid Chromatography) - Google Patents [patents.google.com]
- 13. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. mdpi.com [mdpi.com]
- 16. Effect of Multiple Freeze-Thaw Cycles on Lipid Degradation and Lipid Oxidation of Grass Carp Surimi Containing Different Amounts of Pork Back Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of Freeze-Thaw Cycles on Amino Acids and Fatty Acids in Rabbit Meat [spkx.net.cn]
- 18. Expiry Dating for Reagents and Solutions in Laboratories: What are FDA's Expectations? - ECA Academy [gmp-compliance.org]
- 19. researchgate.net [researchgate.net]
- 20. ojs2.sbmu.ac.ir [ojs2.sbmu.ac.ir]
- 21. Effect of Multiple Freeze-Thaw Cycles on Lipid Degradation and Lipid Oxidation of Grass Carp Surimi Containing Different Amounts of Pork Back Fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. WO2022015518A1 - Rapidly dissolving cell culture media powder and methods of making the same - Google Patents [patents.google.com]
Technical Support Center: Solubility of Sodium Isobutyrate
This technical support center provides essential guidance for researchers, scientists, and drug development professionals investigating the solubility of sodium isobutyrate. Below you will find frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to facilitate your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in ethanol and DMSO?
Q2: How does the structure of this compound influence its solubility?
This compound is the sodium salt of isobutyric acid.[1] Its solubility is governed by the interplay between its ionic carboxylate group (-COONa) and its nonpolar isobutyl group. The ionic end is hydrophilic and will interact favorably with polar solvents, while the branched alkyl chain is hydrophobic. This amphiphilic nature means its solubility will vary significantly depending on the polarity of the solvent.
Q3: What are the general physical properties of this compound?
This compound is a white to off-white crystalline solid.[1] It is generally stable under normal conditions but should be stored in a cool, dry place.[1]
| Property | Value |
| Molecular Formula | C4H7NaO2[2][3][4] |
| Molecular Weight | 110.09 g/mol [3][4] |
| Melting Point | 253.7 °C[2] |
Solubility Data for a Related Compound: Sodium Butyrate
As a proxy, the following table summarizes the solubility of sodium butyrate in various solvents. This data is NOT for this compound and should be treated as an approximation.
| Solvent | Approximate Solubility of Sodium Butyrate |
| Ethanol | ~5 mg/mL[5][6][7] |
| DMSO | <1 mg/mL[7] |
| Water | 0.1 g/mL[7] |
| PBS (pH 7.2) | ~10 mg/mL[5][6][7] |
Experimental Protocol: Determining Solubility
This protocol outlines the equilibrium solubility method, a common technique to determine the maximum amount of a solute that can dissolve in a solvent at a specific temperature.
Materials:
-
This compound
-
Ethanol (anhydrous)
-
DMSO (anhydrous)
-
Analytical balance
-
Vials with screw caps
-
Magnetic stirrer and stir bars or orbital shaker
-
Constant temperature bath or incubator
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the solvent (ethanol or DMSO) in a vial. The excess solid should be clearly visible.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker or on a stir plate in a temperature-controlled environment (e.g., 25°C) for 24-48 hours. This allows the solution to reach equilibrium.
-
Separation of Undissolved Solid: After equilibration, allow the vials to sit undisturbed for a short period to let the excess solid settle.
-
Sample Collection: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.
-
Dilution and Analysis: Accurately dilute the filtered solution with a suitable solvent and quantify the concentration of this compound using a validated analytical method like HPLC.
-
Calculation: Based on the measured concentration and the dilution factor, calculate the solubility of this compound in the solvent in units such as mg/mL or g/100mL.
Troubleshooting Guide
Issue: Inconsistent solubility results.
-
Possible Cause: The solution may not have reached equilibrium.
-
Solution: Increase the equilibration time (e.g., to 72 hours) and ensure continuous, vigorous mixing.
-
-
Possible Cause: Temperature fluctuations during the experiment.
-
Solution: Use a calibrated, stable temperature-controlled environment.
-
Issue: Precipitate forms during or after filtration.
-
Possible Cause: The compound may be supersaturated, and the filtration process can induce precipitation.
-
Solution: Ensure the filtration is done quickly and at the same temperature as the equilibration.
-
-
Possible Cause: The filtrate is being cooled, causing the compound to crash out of solution.
-
Solution: Maintain the temperature of all equipment (syringes, filters, vials) at the experimental temperature.
-
Issue: Low solubility in a chosen solvent.
-
Possible Cause: The solvent may not be appropriate for the compound.
-
Solution: Consider using a co-solvent system or exploring alternative solvents with different polarities. For salts of organic compounds, polar protic solvents are often a good starting point.
-
Experimental Workflow Diagram
Caption: A flowchart of the experimental workflow for determining the solubility of this compound.
References
- 1. CAS 996-30-5: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound [chemister.ru]
- 3. wbcil.com [wbcil.com]
- 4. This compound | C4H7NaO2 | CID 23674499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Sodium butyrate, 98+% - FAQs [thermofisher.com]
Technical Support Center: Managing Sodium Isobutyrate Odor
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions (FAQs) for effectively managing the strong, unpleasant odor associated with sodium isobutyrate in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: Why does solid this compound have such a strong odor?
While the this compound salt itself is largely odorless, it is hygroscopic, meaning it readily absorbs moisture from the air.[1] This moisture can cause hydrolysis, releasing free isobutyric acid, which is a volatile short-chain fatty acid. Isobutyric acid is responsible for the powerful and unpleasant odor, often described as smelling like vomit or rancid butter.[2][3][4] The key to odor management is preventing the formation of this free acid.[5]
Q2: What is the proper way to store this compound to minimize odor?
To prevent moisture absorption and subsequent odor release, store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[1][6] Consider using a desiccator for long-term storage to further protect it from humidity.
Q3: What Personal Protective Equipment (PPE) is mandatory when working with this compound?
Proper PPE is essential to prevent contact and inhalation. The recommended PPE includes:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[7][9]
-
Body Protection: A standard lab coat.[10]
-
Respiratory Protection: When handling dusty material or if ventilation is inadequate, a particulate filter device or respirator should be used.[7][11]
Q4: How can I reduce odor generation while actively using this compound in an experiment?
All handling of this compound should be performed within a certified chemical fume hood to contain any released odors.[7][12] Minimize the time the container is open to the atmosphere. Weigh the required amount promptly and securely reseal the container immediately after use.
Q5: What is the correct procedure for cleaning up a this compound spill?
For a solid spill, first ensure the area is well-ventilated.[7] Wearing appropriate PPE, mechanically collect the spilled material using a scoop or brush, avoiding dust generation.[1][9] Place the collected solid into a labeled, sealed container for waste disposal.[7] Following the removal of the solid, decontaminate the area with a weak basic solution, such as 5-10% sodium bicarbonate, to neutralize any residual isobutyric acid.[13]
Q6: How should I dispose of this compound waste and contaminated materials?
All this compound waste must be disposed of according to federal, state, and local environmental regulations.[14] Collect waste in clearly labeled, sealed containers.[7] Do not mix it with other chemical waste streams. Items such as gloves, wipes, and weighing paper that are contaminated should also be placed in the designated hazardous waste container.
Troubleshooting Guide
Issue 1: Persistent sour odor in the lab, even when the container is sealed.
-
Possible Cause A: The container lid may not be providing an airtight seal, allowing moisture to enter and odor to escape.
-
Solution: Check the container for any damage to the threads or liner. Replace the cap or transfer the material to a new, airtight container. Use paraffin film to create a better seal for long-term storage.
-
-
Possible Cause B: Residual contamination from a previous spill or handling session may be present on lab surfaces, such as benchtops, balances, or equipment.
-
Solution: Perform a thorough decontamination of the work area. Wipe down all potentially affected surfaces with a 5-10% sodium bicarbonate solution, followed by a water rinse.[13]
-
-
Possible Cause C: High ambient humidity in the laboratory.
-
Solution: If possible, use a dehumidifier in the storage area or laboratory to reduce ambient moisture.
-
Issue 2: A very strong odor is released immediately upon opening the container.
-
Possible Cause: The material has already been partially hydrolyzed due to improper storage or age.
-
Solution: Ensure all subsequent handling is performed exclusively in a high-efficiency chemical fume hood.[12] Prepare solutions or aliquots as quickly as possible to minimize the time the bulk material is exposed to air. For future purchases, consider ordering smaller quantities to ensure the product is used before significant degradation can occur.
-
Data Presentation
Table 1: Recommended Laboratory Ventilation Parameters
| Parameter | Recommended Value | Purpose | Citation |
|---|---|---|---|
| General Lab Ventilation | 4-12 Air Changes per Hour (ACH), occupied | Dilutes and removes low levels of contaminants from the general lab air. | [12][15][16] |
| Chemical Fume Hood | 80-120 feet per minute (fpm) face velocity | Captures contaminants at the source, preventing their escape into the lab. |[12] |
Table 2: Personal Protective Equipment (PPE) Summary
| Protection Type | Specification | Purpose | Citation |
|---|---|---|---|
| Eye Protection | Chemical safety goggles conforming to EN166 or ANSI Z87.1 | Protects eyes from dust particles and potential splashes. | [1][7] |
| Hand Protection | Impervious chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact with the chemical. | [7][9][17] |
| Body Protection | Fire-retardant lab coat | Protects skin and clothing from contamination. | [10] |
| Respiratory | NIOSH-approved air-purifying respirator or particulate filter | Prevents inhalation of dust or aerosolized particles, especially during spills or when weighing. |[7][10][11] |
Experimental Protocols
Protocol 1: Standard Procedure for Weighing this compound
-
Preparation: Don all required PPE (safety goggles, lab coat, gloves).
-
Ventilation: Confirm that the chemical fume hood is on and operating correctly (check face velocity if a monitor is present).
-
Staging: Place all necessary equipment (balance, weigh boats/paper, spatula, waste container) inside the fume hood before retrieving the this compound container.
-
Handling: Retrieve the sealed container of this compound. Open it only within the confines of the fume hood.
-
Weighing: Quickly weigh the desired amount of the solid into your weigh boat or onto weigh paper.
-
Sealing: Immediately and tightly reseal the main this compound container. Wrap the lid with paraffin film for extra security if desired.
-
Cleanup: Carefully clean the spatula with a wipe dampened with 70% ethanol. Dispose of the wipe and any used weigh paper in the designated solid hazardous waste container inside the hood.
-
Final Decontamination: After completing the work, wipe down the surface of the balance and the surrounding area inside the fume hood with a 5-10% sodium bicarbonate solution.
Protocol 2: Spill Neutralization and Cleanup
-
Alert & Evacuate: Alert personnel in the immediate vicinity. If the spill is large, evacuate the area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, increase room ventilation if possible without spreading dust.
-
Don PPE: At a minimum, wear a lab coat, gloves, and safety goggles. For large spills, a respirator is recommended.[7][9]
-
Contain: If it is a powder, cover the spill with a weak base like sodium bicarbonate to begin neutralization and prevent aerosolization.[13]
-
Collect: Carefully sweep or scoop the neutralized mixture into a designated, labeled hazardous waste container. Avoid creating dust.[1][7]
-
Decontaminate: Liberally apply a 5-10% solution of sodium bicarbonate to the spill area. Allow it to sit for 10-15 minutes.
-
Final Clean: Absorb the bicarbonate solution with paper towels or other absorbent material. Place these materials into the hazardous waste container.
-
Rinse: Wipe the area with a cloth dampened with water.
-
Dispose: Seal and properly dispose of the waste container according to your institution's hazardous waste procedures.[14]
-
Hygiene: Thoroughly wash hands after completing the cleanup.
Mandatory Visualizations
Caption: Workflow for managing a this compound spill.
Caption: Decision tree for troubleshooting persistent lab odors.
References
- 1. fishersci.com [fishersci.com]
- 2. isobutyric acid, 79-31-2 [thegoodscentscompany.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. reddit.com [reddit.com]
- 5. Sciencemadness Discussion Board - Harnessing the smell of Butyric acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. wbcil.com [wbcil.com]
- 7. chemos.de [chemos.de]
- 8. echemi.com [echemi.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. quora.com [quora.com]
- 11. mmbio.byu.edu [mmbio.byu.edu]
- 12. Laboratory Ventilation | Environmental Health and Safety | Illinois State [ehs.illinoisstate.edu]
- 13. quora.com [quora.com]
- 14. sds.metasci.ca [sds.metasci.ca]
- 15. UofR: EHS: Laboratory Safety: Chemical Hygiene Program: General Ventilation [safety.rochester.edu]
- 16. aircuity.com [aircuity.com]
- 17. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Technical Support Center: Ensuring the Purity of Sodium Isobutyrate for Sensitive Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the purity and proper handling of sodium isobutyrate in sensitive experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in research?
A1: this compound is the sodium salt of isobutyric acid, appearing as a white to off-white crystalline solid that is soluble in water.[1] In research, it is often used as a buffering agent and to study cellular processes.[1] It is also recognized for its role as a histone deacetylase (HDAC) inhibitor, which can influence gene expression, making it a valuable tool in cancer research and cell biology.[1][2]
Q2: How should I properly store this compound to maintain its purity and stability?
A2: this compound is generally stable under normal conditions.[1][3] For long-term storage, it should be kept in a cool, dry place to prevent degradation.[1] Vials should be tightly sealed to protect from moisture. For aqueous solutions, it is recommended to prepare them fresh; storing aqueous solutions for more than a day is not advised.[4]
Q3: What are the potential impurities in commercially available this compound?
A3: Potential impurities can include residual starting materials from synthesis, such as isobutyric acid and sodium hydroxide, or byproducts like water and other salts. Solvents used during purification, such as ethanol or diethyl ether, may also be present in trace amounts.[5][6] Depending on the grade, other organic and inorganic impurities might be present. Always request a Certificate of Analysis (CoA) from your supplier for detailed impurity profiles.
Q4: My cells are showing unexpected toxicity or altered phenotypes. Could impurities in my this compound be the cause?
A4: Yes, impurities can significantly impact sensitive experiments. Even small amounts of residual solvents or unreacted starting materials can have physiological effects on cells.[4] For instance, residual levels of sodium butyrate, a related compound, have been shown to reduce plating efficiency and cause growth delays in cell culture if not properly removed.[7] It is crucial to use high-purity this compound, especially for cell-based assays.
Q5: How can I assess the purity of my this compound sample?
A5: The purity of this compound can be assessed using several analytical techniques. The most common methods include High-Performance Liquid Chromatography (HPLC) for quantitative analysis, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of organic impurities, and Mass Spectrometry (MS) for mass verification and identification of trace impurities.[5][8][9]
Troubleshooting Experimental Issues
This section provides guidance on how to troubleshoot common problems encountered when using this compound in sensitive experiments.
Problem 1: Inconsistent or Non-reproducible Experimental Results
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Recommended Action |
| Impure this compound | Verify the purity of your current batch using HPLC or request a new CoA from the supplier. | Procure a higher purity grade of this compound (e.g., >99%).[10] |
| Degradation of Stock Solution | Aqueous stock solutions of this compound are not recommended for long-term storage.[4] | Prepare fresh stock solutions for each experiment. If a stock solution must be stored, aliquot and freeze at -20°C or -80°C for short periods, and validate its stability for your specific application. |
| Incorrect Concentration | Re-calculate the concentration of your stock and working solutions. Verify the molecular weight used for calculations (110.09 g/mol ).[11] | Use a calibrated analytical balance for weighing the compound and precise pipettes for dilutions. |
| pH Shift in Culture Medium | This compound is a salt of a weak acid and strong base, which can alter the pH of your medium. | Measure the pH of the medium after adding this compound and adjust as necessary with sterile HCl or NaOH. |
Problem 2: Poor Cell Viability or Unexpected Cytotoxicity
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Recommended Action |
| High Concentration of this compound | The optimal concentration of this compound is cell-type dependent.[2] | Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. |
| Contamination of Stock Solution | Bacterial or fungal contamination in the stock solution can lead to cytotoxicity. | Filter-sterilize the this compound stock solution using a 0.22 µm filter before adding it to the cell culture medium. |
| Presence of Endotoxins | Endotoxins from gram-negative bacteria can be present in reagents and cause inflammatory responses and cell death. | Use endotoxin-free water and sterile techniques for preparing solutions. Test your this compound solution for endotoxin levels if you suspect contamination. |
Experimental Protocols
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of this compound.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
Phosphoric acid or Formic acid[8]
-
Ultrapure water
-
This compound standard of known purity
-
0.45 µm syringe filters
Chromatographic Conditions:
| Parameter | Condition 1 | Condition 2 |
| Mobile Phase | Acetonitrile:0.1% Phosphoric Acid in water (20:80, v/v)[13] | Acetonitrile:Water with Formic Acid (for MS compatibility)[8] |
| Flow Rate | 1.0 mL/min[13] | 0.5 - 1.0 mL/min[9] |
| Column Temperature | 30°C[13] | Ambient or controlled (e.g., 25°C) |
| Detection Wavelength | 206 nm or 210 nm[9][13] | 210 nm[14] |
| Injection Volume | 10 - 20 µL[9][13] | 10 µL |
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.
-
Sample Preparation: Prepare a solution of the this compound sample to be tested at a similar concentration to the standard.
-
Filtration: Filter all standard and sample solutions through a 0.45 µm syringe filter before injection.[14]
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Calculate the purity of the sample by comparing the peak area of the this compound in the sample to the calibration curve generated from the standards.
Structural Confirmation by ¹H NMR Spectroscopy
Instrumentation and Reagents:
-
NMR spectrometer (e.g., 300 MHz or higher)
-
Deuterated solvent (e.g., D₂O or CDCl₃)
-
NMR tubes
Procedure:
-
Dissolve a small amount of the this compound sample in the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum.
-
Expected Spectrum: The ¹H NMR spectrum of this compound should show a doublet corresponding to the six methyl protons and a septet corresponding to the single methine proton. The chemical shifts will vary depending on the solvent used.
Visual Guides
Experimental Workflow for Purity Verification
Caption: A logical workflow for verifying the purity of this compound before use in sensitive experiments.
Troubleshooting Logic for Inconsistent Results
Caption: A decision tree to systematically troubleshoot the root cause of inconsistent experimental outcomes.
References
- 1. CAS 996-30-5: this compound | CymitQuimica [cymitquimica.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. chemos.de [chemos.de]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Enhanced nitrosourea cytotoxicity in cell culture by sodium butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation of Sodium butyrate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. americanelements.com [americanelements.com]
- 11. This compound | C4H7NaO2 | CID 23674499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. aurigeneservices.com [aurigeneservices.com]
- 13. CN103728389A - Method for determining butyric acid and sodium butyrate by HPLC (High Performance Liquid Chromatography) - Google Patents [patents.google.com]
- 14. scribd.com [scribd.com]
Validation & Comparative
A Comparative Guide to Sodium Isobutyrate and Sodium Butyrate as HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of sodium isobutyrate and sodium butyrate as histone deacetylase (HDAC) inhibitors. By examining their inhibitory activity, impact on cellular signaling, and the experimental methods used for their evaluation, this document serves as a valuable resource for researchers in oncology, neuroscience, and other fields where HDAC inhibition is a therapeutic strategy.
Introduction to HDAC Inhibition by Short-Chain Fatty Acids
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression. The inhibition of HDACs can restore the expression of silenced tumor suppressor genes and other genes involved in cell differentiation and apoptosis, making HDAC inhibitors a promising class of therapeutic agents, particularly in cancer.
Sodium butyrate, a short-chain fatty acid (SCFA) produced by the fermentation of dietary fiber in the colon, is a well-established HDAC inhibitor. Its branched-chain isomer, this compound, has also been identified as an HDAC inhibitor, though it is less extensively studied. This guide will delve into the comparative efficacy and mechanisms of these two molecules.
Comparative Performance: Quantitative Data
The inhibitory potency of HDAC inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values. While extensive data is available for sodium butyrate, specific IC50 values for this compound are not as readily found in the scientific literature. However, existing studies provide a basis for a qualitative and semi-quantitative comparison.
| Compound | Target | IC50 Value | Reference |
| Sodium Butyrate | Total HDACs | ~0.80 mM | [1] |
| HDAC1 | 0.3 mM | ||
| HDAC2 | 0.4 mM | ||
| HDAC7 | 0.3 mM | ||
| This compound | Total HDACs | Data not available |
Note: The IC50 values can vary depending on the specific assay conditions and the source of the HDAC enzymes.
While a direct IC50 comparison for this compound is not available in the reviewed literature, a study on the structure-activity relationship of short-chain fatty acids as HDAC inhibitors found that non-branching SCFAs are the most effective inhibitors.[2] This suggests that the branched structure of isobutyrate likely results in a lower inhibitory potency compared to the straight-chain structure of butyrate.[2] One early study did confirm that isobutyric acid, along with other short-chain fatty acids, increases histone modification by inhibiting histone deacetylase.[3]
Mechanism of Action and Signaling Pathways
Both sodium butyrate and this compound exert their effects by inhibiting the activity of class I and IIa HDACs.[4] This inhibition leads to the hyperacetylation of histones, which in turn alters chromatin structure and modulates the expression of a wide array of genes.[4]
Sodium Butyrate's Impact on Signaling Pathways:
Sodium butyrate has been shown to influence several key signaling pathways:
-
Cell Cycle Arrest: By inhibiting HDACs, sodium butyrate can lead to the transcriptional activation of cell cycle inhibitors like p21(Waf1/Cip1).[5] This is often mediated through Sp1/Sp3 binding sites in the promoters of responsive genes.[5]
-
Apoptosis: Sodium butyrate can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[6]
-
Neurogenesis: In the context of neurological disorders, sodium butyrate has been found to stimulate neurogenesis, potentially through the upregulation of factors like brain-derived neurotrophic factor (BDNF).[7]
-
JAK2/STAT Signaling: In myeloproliferative neoplasms, sodium butyrate has been shown to inhibit the JAK2/STAT signaling pathway.[8]
Due to the limited specific research on this compound, it is presumed to affect similar pathways, though likely to a lesser extent given its probable lower potency.
Experimental Protocols
The evaluation of sodium butyrate and this compound as HDAC inhibitors involves a variety of in vitro and cell-based assays.
In Vitro HDAC Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HDACs or HDACs present in nuclear extracts.
Principle: A fluorogenic substrate containing an acetylated lysine is incubated with an HDAC enzyme source in the presence or absence of the inhibitor. Deacetylation of the substrate by HDACs, followed by the addition of a developer, releases a fluorescent molecule. The reduction in fluorescence in the presence of the inhibitor is proportional to its inhibitory activity.
Generalized Protocol:
-
Prepare Reagents:
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
HDAC enzyme source (purified recombinant HDACs or nuclear extracts from cultured cells).
-
Test compounds (sodium butyrate, this compound) dissolved in an appropriate solvent (e.g., water).
-
Developer solution (containing a trypsin-like protease and a potent HDAC inhibitor like Trichostatin A to stop the reaction).
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer to each well.
-
Add serial dilutions of the test compounds to the respective wells. Include a vehicle control.
-
Add the HDAC enzyme source to all wells except for a no-enzyme control.
-
Pre-incubate the plate at 37°C for a short period (e.g., 15 minutes).
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate at room temperature or 37°C for a further 15-30 minutes.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).
-
-
Data Analysis:
-
Subtract the background fluorescence (no-enzyme control).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Histone Acetylation Assay (Western Blot)
This assay determines the effect of the inhibitors on the overall level of histone acetylation within cells.
Principle: Cells are treated with the HDAC inhibitors, and the total histone proteins are extracted. Western blotting is then used to detect the levels of specific acetylated histone marks (e.g., acetyl-Histone H3, acetyl-Histone H4) using specific antibodies.
Generalized Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, HT29) at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of sodium butyrate or this compound for a specific duration (e.g., 6, 12, or 24 hours). Include an untreated or vehicle-treated control.
-
-
Histone Extraction:
-
Harvest the cells and wash with PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Alternatively, perform an acid extraction specifically for histones.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-H3) or a total histone (e.g., anti-H3) as a loading control, typically overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the acetylated histone band to the corresponding total histone band to account for loading differences.
-
Compare the levels of histone acetylation in treated cells to the control cells.
-
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the HDAC inhibition pathway and the experimental workflows.
Conclusion
Both sodium butyrate and this compound function as HDAC inhibitors, leading to histone hyperacetylation and subsequent changes in gene expression that can promote cell cycle arrest, differentiation, and apoptosis. Quantitative data clearly establishes sodium butyrate as a potent, millimolar-range inhibitor of several HDAC isoforms. While specific IC50 values for this compound are not widely reported, structure-activity relationships suggest it is a less potent inhibitor than its straight-chain counterpart.
For researchers investigating the therapeutic potential of HDAC inhibition, sodium butyrate represents a well-characterized tool and potential therapeutic agent. This compound may also hold therapeutic value, and further research is warranted to fully elucidate its inhibitory profile and biological effects. The experimental protocols outlined in this guide provide a solid foundation for conducting comparative studies to further explore the nuances of these two short-chain fatty acid HDAC inhibitors.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of sodium butyrate on histone modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. The HDAC inhibitor, sodium butyrate, stimulates neurogenesis in the ischemic brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone deacetylases inhibitor sodium butyrate inhibits JAK2/STAT signaling through upregulation of SOCS1 and SOCS3 mediated by HDAC8 inhibition in myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cellular Effects of Sodium Isobutyrate and Valproic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cellular effects of two prominent histone deacetylase (HDAC) inhibitors: sodium isobutyrate and valproic acid. Both compounds are short-chain fatty acids that have garnered significant interest for their potential therapeutic applications, particularly in oncology. This document summarizes their mechanisms of action, impacts on cellular processes, and provides supporting experimental data and protocols to aid in research and development.
At a Glance: Key Cellular Effects
| Feature | This compound | Valproic Acid |
| Primary Mechanism | Histone Deacetylase (HDAC) Inhibition | Histone Deacetylase (HDAC) Inhibition |
| HDAC Isoform Specificity | Primarily Class I and IIa HDACs | Primarily Class I and IIa HDACs |
| Cellular Outcomes | Induction of apoptosis, cell cycle arrest, cell differentiation | Induction of apoptosis, cell cycle arrest, cell differentiation |
| Signaling Pathway Modulation | NF-κB, JAK2/STAT3, PI3K/Akt | ERK, Akt/GSK3β, Wnt/β-catenin |
Mechanism of Action: HDAC Inhibition
Both this compound and valproic acid exert their primary cellular effects through the inhibition of histone deacetylases (HDACs).[1] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, these compounds promote histone hyperacetylation, resulting in a more open chromatin conformation that allows for the transcription of various genes, including those involved in cell cycle arrest and apoptosis.[2]
Comparative HDAC Inhibition
While both compounds target Class I and IIa HDACs, their potencies can vary depending on the specific isoform and the cell type.
| Compound | Target HDACs | IC50 (in vitro) | Reference Cell Line |
| Sodium Butyrate | Class I & IIa (no inhibition of HDAC6 & 10) | ~0.80 mM (general) | Not specified[3] |
| Valproic Acid | Class I & IIa | ~1.36 mM | GOT1[4] |
Comparative Effects on Cellular Processes
Cell Viability and Proliferation
Both this compound and valproic acid have been shown to decrease cell viability and inhibit proliferation in a dose-dependent manner across various cancer cell lines.
| Cell Line | Compound | IC50 | Reference |
| BON-1 (neuroendocrine tumor) | Valproic Acid | 1.12 mM | [4] |
| NCI-H727 (lung carcinoid) | Valproic Acid | 1.31 mM | [4] |
| MCF-7 (breast cancer) | Valproic Acid | Higher than normal cell line | |
| HeLa (cervical cancer) | Valproic Acid | Induces cell death | [5] |
| HeLa (cervical cancer) | Sodium Butyrate | Induces cell death | [5] |
| Retinal Ganglion Cells | Sodium Butyrate | Neuroprotective at 0.1 mM | [6][7] |
| Retinal Ganglion Cells | Valproic Acid | Neuroprotective at 0.1-0.5 mM | [6][7] |
A study on retinal ganglion cells demonstrated that at lower concentrations (0.1 mM), both sodium butyrate and valproic acid enhanced cell survival, suggesting a potential neuroprotective role.[6][7] However, at higher concentrations, they induced cell death.[6]
Cell Cycle Arrest
A hallmark of HDAC inhibitors is their ability to induce cell cycle arrest, primarily at the G1/S or G2/M phase. This is often mediated by the upregulation of cyclin-dependent kinase inhibitors (CKIs) like p21.
| Compound | Effect on Cell Cycle | Key Modulated Proteins |
| This compound | G1 arrest | ↑ p21 |
| Valproic Acid | G1 arrest | ↑ p21, ↓ Cyclin D1 |
Valproic acid has been shown to induce G0/G1 phase arrest in cancer cells.[8]
Apoptosis
Both compounds are potent inducers of apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells.
| Compound | Apoptotic Pathway | Key Modulated Proteins |
| This compound | Caspase-dependent | ↑ Caspase-3, -8, -9 activation |
| Valproic Acid | Caspase-dependent | ↑ Caspase-3, -8, -9 activation, ↓ Akt expression |
One study directly comparing the two in HeLa cells found that sodium butyrate was more potent than valproic acid in inducing apoptosis and activating caspases-3 and -9.[5] Both compounds were shown to inhibit the expression of the pro-survival protein Akt.[5]
Signaling Pathway Modulation
This compound and valproic acid influence distinct signaling pathways to exert their cellular effects.
This compound Signaling
This compound has been shown to modulate the NF-κB and JAK2/STAT3 signaling pathways, both of which are critical in inflammation and cell survival.[9][10] It can also activate G-protein coupled receptors (GPCRs) and the PI3K/Akt pathway.[11]
Valproic Acid Signaling
Valproic acid is known to activate the ERK signaling pathway and the PI3K/Akt pathway, leading to the inhibition of GSK3β.[12][13][14] This can result in the stabilization and nuclear translocation of β-catenin, a key component of the Wnt signaling pathway.[12]
Experimental Protocols
Cell Viability (MTT) Assay
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or valproic acid. Include untreated cells as a control.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15][16]
-
Incubate the plate for 1-4 hours at 37°C until purple formazan crystals are visible.[17]
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[18]
-
Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[19]
Western Blotting for Cell Cycle Proteins
Protocol:
-
Treat cells with this compound or valproic acid for the desired time.
-
Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[20]
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.[21]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[22]
-
Incubate the membrane with the primary antibody (e.g., anti-p21, anti-cyclin D1, anti-caspase-3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
HDAC Activity Assay
Protocol (Fluorometric):
-
Prepare nuclear extracts from treated and untreated cells or use a purified HDAC enzyme.
-
In a 96-well plate, add the nuclear extract or purified enzyme to the assay buffer.
-
Add different concentrations of this compound or valproic acid to the respective wells.
-
Initiate the reaction by adding a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).[23]
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and develop the signal by adding a developer solution containing a lysine developer and a potent HDAC inhibitor like Trichostatin A to prevent further deacetylation.[24][25]
-
Measure the fluorescence with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.[26]
Conclusion
Both this compound and valproic acid are effective HDAC inhibitors that induce cell cycle arrest and apoptosis in various cell types, particularly cancer cells. While they share a primary mechanism of action, their potency and the specific signaling pathways they modulate can differ. This guide provides a foundational comparison to aid researchers in selecting the appropriate compound for their studies and in designing experiments to further elucidate their cellular effects. The provided protocols offer a starting point for the in-vitro evaluation of these promising therapeutic agents.
References
- 1. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells | The EMBO Journal [link.springer.com]
- 2. bmmj.org [bmmj.org]
- 3. axonmedchem.com [axonmedchem.com]
- 4. pure.eur.nl [pure.eur.nl]
- 5. Valproic acid and butyrate induce apoptosis in human cancer cells through inhibition of gene expression of Akt/protein kinase B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitors sodium butyrate and valproic acid delay spontaneous cell death in purified rat retinal ganglion cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitors sodium butyrate and valproic acid delay spontaneous cell death in purified rat retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. europeanreview.org [europeanreview.org]
- 10. Frontiers | Sodium Butyrate Alleviates Lipopolysaccharide-Induced Inflammatory Responses by Down-Regulation of NF-κB, NLRP3 Signaling Pathway, and Activating Histone Acetylation in Bovine Macrophages [frontiersin.org]
- 11. Dietary supplementation with this compound enhances growth performance and colonic barrier function in weaned piglets via microbiota-metabolite-host interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 13. researchgate.net [researchgate.net]
- 14. Valproic Acid Protects Primary Dopamine Neurons from MPP+-Induced Neurotoxicity: Involvement of GSK3β Phosphorylation by Akt and ERK through the Mitochondrial Intrinsic Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 20. bio-rad.com [bio-rad.com]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. Western Blot Protocol | Proteintech Group [ptglab.com]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
- 24. merckmillipore.com [merckmillipore.com]
- 25. abcam.com [abcam.com]
- 26. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric) | EpigenTek [epigentek.com]
Validating the Histone Hyperacetylation Effect of Sodium Isobutyrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of sodium isobutyrate and other histone deacetylase (HDAC) inhibitors, focusing on their ability to induce histone hyperacetylation. While this compound is known to promote histone hyperacetylation, this guide will leverage the extensive data available for its close structural analog, sodium butyrate, as a primary comparator. We will also include data for other well-characterized HDAC inhibitors, such as Trichostatin A (TSA) and Vorinostat (SAHA), to provide a broader context for evaluating the potential efficacy of this compound.
Comparative Analysis of HDAC Inhibitors
Histone deacetylase inhibitors are a class of epigenetic-modifying agents that play a crucial role in chromatin remodeling and gene expression. By inhibiting the activity of HDAC enzymes, these compounds lead to an accumulation of acetyl groups on histone proteins, a state known as hyperacetylation. This modification is generally associated with a more open chromatin structure, allowing for increased transcriptional activity.
Short-chain fatty acids, including butyrate, propionate, and isobutyrate, are a well-established class of HDAC inhibitors. Among these, sodium butyrate is the most extensively studied and serves as a benchmark for comparison.
Quantitative Comparison of HDAC Inhibitor Potency
| Compound | Target HDACs | IC50 | Reference |
| Sodium Butyrate | HDAC1 | 0.3 mM | (--INVALID-LINK--) |
| HDAC2 | 0.4 mM | (--INVALID-LINK--) | |
| HDAC3 | - | - | |
| HDAC7 | 0.3 mM | --INVALID-LINK----INVALID-LINK-- | |
| General HDACs | 0.80 mM | [1](--INVALID-LINK--) | |
| Trichostatin A (TSA) | Class I and II HDACs | ~1.8 nM | [2](--INVALID-LINK--) |
| Vorinostat (SAHA) | Pan-HDAC inhibitor | ~10 nM | [2](--INVALID-LINK--) |
| Sodium Propionate | Class I HDACs | - | [3](--INVALID-LINK--) |
Note: The inhibitory activity of sodium propionate and sodium butyrate is selective for class I HDACs. Sodium butyrate has been shown to inhibit HDACs 2, 3, and 8, while sodium propionate inhibits HDACs 2 and 8[4].
Experimental Protocols
To validate the histone hyperacetylation effect of this compound, a western blot analysis is a standard and effective method. This protocol provides a detailed methodology for assessing changes in histone acetylation levels in cultured cells.
Western Blot Protocol for Histone Acetylation
1. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, MCF-7, or a cell line relevant to your research) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.5, 1, 2, 5 mM) and a vehicle control (e.g., sterile water or PBS) for a predetermined time (e.g., 6, 12, or 24 hours). Include a positive control such as sodium butyrate (e.g., 5 mM) or TSA (e.g., 1 µM).
2. Histone Extraction (Acid Extraction Method):
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding 1 mL of hypotonic lysis buffer (10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, with protease inhibitors) per 10 cm dish and incubate on ice for 30 minutes with gentle agitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the nuclei.
-
Discard the supernatant and resuspend the nuclear pellet in 400 µL of 0.4 N H2SO4.
-
Incubate on a rotator at 4°C for at least 1 hour (or overnight).
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the acid-soluble histones to a new tube.
-
Precipitate the histones by adding trichloroacetic acid (TCA) to a final concentration of 33% and incubate on ice for 30 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Wash the protein pellet twice with ice-cold acetone.
-
Air-dry the pellet and resuspend in an appropriate volume of sterile water.
3. Protein Quantification:
-
Determine the protein concentration of the histone extracts using a protein assay such as the Bradford or BCA assay.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 10-20 µg) per lane onto a 15% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for acetylated histones (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a total histone protein (e.g., anti-Histone H3).
Visualizations
Signaling Pathway of HDAC Inhibition
The following diagram illustrates the general mechanism of action for HDAC inhibitors like this compound.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. HDAC (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 3. Sodium propionate and sodium butyrate effects on histone deacetylase (HDAC) activity, histone acetylation, and inflammatory gene expression in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Measuring Gene Expression Changes Induced by Sodium Isobutyrate: A Comparative Guide to Quantitative PCR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of quantitative Polymerase Chain Reaction (qPCR) with other common techniques for measuring gene expression changes following treatment with the histone deacetylase (HDAC) inhibitor, sodium isobutyrate. It includes supporting experimental data, detailed protocols, and visual representations of key biological pathways and workflows to aid in experimental design and data interpretation.
Introduction to this compound and Gene Expression
This compound, a short-chain fatty acid and a known histone deacetylase (HDAC) inhibitor, plays a significant role in epigenetic regulation. By inhibiting HDACs, this compound leads to the hyperacetylation of histones, altering chromatin structure and subsequently modulating the expression of numerous genes.[1] This activity impacts various cellular processes, including cell cycle progression, apoptosis, and inflammatory responses, making it a molecule of interest in therapeutic research.[2][3] Quantitative PCR (qPCR) is a widely used technique to precisely measure these changes in gene expression.
Quantitative PCR for Measuring Gene Expression
Quantitative PCR is a powerful and sensitive technique for quantifying specific mRNA transcripts. Its high specificity, wide dynamic range, and relatively low cost make it a "gold standard" for validating gene expression data obtained from broader screening methods.
Comparison of Gene Expression Analysis Methods
While qPCR is a cornerstone of gene expression analysis, other techniques such as microarrays and RNA sequencing (RNA-Seq) offer a more global view of the transcriptome. The choice of method depends on the specific research question, budget, and the number of genes being investigated.
| Feature | Quantitative PCR (qPCR) | Microarray | RNA Sequencing (RNA-Seq) |
| Principle | Amplification of specific cDNA targets | Hybridization of labeled cDNA to probes on a solid surface | High-throughput sequencing of the entire transcriptome |
| Scope | Targeted (1-100s of genes) | High-throughput (1000s of genes) | Whole transcriptome |
| Sensitivity | Very high, can detect low abundance transcripts | Moderate | High, dependent on sequencing depth |
| Dynamic Range | Wide (7-8 logs) | Narrower (3-4 logs) | Very wide (>8 logs) |
| Discovery Potential | None (requires known sequences) | Limited to probes on the array | High (can identify novel transcripts and isoforms) |
| Cost per Sample | Low for a small number of genes | Moderate | High, but decreasing |
| Data Analysis | Relatively simple (e.g., ΔΔCt method) | Complex, requires specialized software | Very complex, requires significant bioinformatics expertise |
| Validation | Often considered the validation method | Requires validation by qPCR | Requires validation by qPCR |
Experimental Data: Gene Expression Changes Induced by Sodium Butyrate
The following table summarizes representative data from studies that used qPCR to quantify changes in gene expression in response to sodium butyrate treatment in various cell lines.
| Cell Line | Gene | Treatment | Fold Change in Expression | Reference |
| HeLa | CDKN1A (p21) | 5 mM Sodium Butyrate for 16h | ~2.5-fold increase | [4] |
| HeLa | GADD45A | 5 mM Sodium Butyrate for 16h | ~2-fold increase | [4] |
| HeLa | BCL2 | 5 mM Sodium Butyrate for 16h | ~2-fold decrease | [4] |
| HCT116 | EIF4G2 | 2.5 mM Sodium Butyrate for 24h | ~1.5-fold decrease | [5] |
| HCT116 | BIRC5 (Survivin) | 2.5 mM Sodium Butyrate for 24h | ~2.5-fold decrease | [5] |
| U251 | Multiple Genes | Sodium Butyrate | Widespread changes observed | [2] |
| H460 | KAI1 | Sodium Butyrate | Time-dependent increase | [1] |
Experimental Protocols
General Workflow for qPCR Analysis of Gene Expression
Figure 1. A generalized workflow for analyzing gene expression changes using qPCR.
Detailed qPCR Protocol for Gene Expression Analysis Following this compound Treatment
This protocol provides a general framework. Specific conditions such as cell type, this compound concentration, and target genes will require optimization.
1. Cell Culture and Treatment:
-
Culture cells to the desired confluency (typically 70-80%).
-
Treat cells with the desired concentration of this compound or a vehicle control (e.g., sterile PBS or culture medium). An untreated control group should also be included.
-
Incubate for the desired period (e.g., 16, 24, or 48 hours).
2. Total RNA Extraction:
-
Harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen or TRIzol reagent, Invitrogen) according to the manufacturer's instructions.
-
Include a DNase I treatment step to remove any contaminating genomic DNA.
3. RNA Quantification and Quality Control:
-
Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is generally considered pure.
-
Assess RNA integrity by agarose gel electrophoresis to visualize the 28S and 18S ribosomal RNA bands or by using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
4. cDNA Synthesis (Reverse Transcription):
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV Reverse Transcriptase, Invitrogen) with oligo(dT) primers or random hexamers.
-
Follow the manufacturer's protocol. The resulting cDNA will be used as the template for qPCR.
5. Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix. A typical reaction includes:
-
cDNA template
-
Forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH, ACTB)
-
qPCR master mix (containing dNTPs, Taq polymerase, and a fluorescent dye like SYBR Green or a TaqMan probe)
-
Nuclease-free water
-
-
Perform the qPCR using a real-time PCR instrument. A typical cycling protocol is:
-
Initial Denaturation: 95°C for 10-15 minutes.
-
Cycling (40-45 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 30-60 seconds.
-
-
Melt Curve Analysis (for SYBR Green): To verify the specificity of the amplified product.
-
6. Data Analysis:
-
Determine the cycle threshold (Ct) value for each sample.
-
Normalize the Ct value of the gene of interest to the Ct value of the reference gene (ΔCt = Ctgene of interest - Ctreference gene).
-
Calculate the fold change in gene expression using the 2-ΔΔCt method, where ΔΔCt = ΔCttreated sample - ΔCtcontrol sample.[4]
Signaling Pathways Modulated by this compound
This compound influences several key signaling pathways. Understanding these pathways provides context for the observed changes in gene expression.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the immune and inflammatory responses. Sodium butyrate has been shown to inhibit the canonical NF-κB signaling pathway.
Figure 2. Inhibition of the NF-κB signaling pathway by this compound.
mTOR Signaling Pathway
The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism. Sodium butyrate has been shown to inhibit the mTOR signaling pathway, which can lead to the induction of autophagy and apoptosis in cancer cells.
Figure 3. Inhibition of the mTOR signaling pathway by this compound.
Conclusion
Quantitative PCR is an indispensable tool for accurately measuring the effects of this compound on the expression of specific genes. Its high sensitivity and specificity make it ideal for validating findings from broader transcriptomic analyses and for detailed investigation of the molecular mechanisms underlying the therapeutic potential of this HDAC inhibitor. By understanding the comparative advantages of qPCR and the specific cellular pathways affected by this compound, researchers can design more effective experiments to explore its role in health and disease.
References
- 1. Expression profiling of sodium butyrate (NaB)-treated cells: identification of regulation of genes related to cytokine signaling and cancer metastasis by NaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Butyrate induces profound changes in gene expression related to multiple signal pathways in bovine kidney epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Integrative Transcriptomic Network Analysis of Butyrate Treated Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Cellular Responses: A Comparative Guide to Western Blot Analysis of Protein Level Changes Induced by Sodium Isobutyrate
For Immediate Release
[City, State] – [Date] – In the intricate world of cellular biology and drug development, understanding the precise molecular changes induced by therapeutic compounds is paramount. Sodium isobutyrate, a well-documented histone deacetylase (HDAC) inhibitor, has garnered significant attention for its ability to modulate gene expression, leading to profound effects on cell proliferation, differentiation, and apoptosis. This guide provides a comprehensive comparison of protein level alterations in response to this compound treatment, supported by quantitative Western blot data and detailed experimental protocols.
Quantitative Analysis of Protein Expression Changes
This compound treatment triggers a cascade of changes in protein expression, primarily through the hyperacetylation of histones, which alters chromatin structure and gene accessibility. The following tables summarize the quantitative changes observed for key proteins in various cell lines after treatment, as determined by Western blot analysis.
| Cell Line | Protein | Treatment Concentration | Duration | Fold Change vs. Control | Reference |
| HT29 (Human Colonic Adenocarcinoma) | Cyclin D1 | 1 mM | 3 days | ~0.5-fold decrease | [1] |
| HT29 (Human Colonic Adenocarcinoma) | p21waf1/cip1 | 0.5 mM | 3 days | ~1.81-fold increase | [1] |
| HT29 (Human Colonic Adenocarcinoma) | p53 | 4 mM | 3 days | ~0.1-fold decrease | [1] |
| Bovine Skeletal Muscle Satellite Cells | mTOR | 1 mM | - | Significant decrease | [2] |
| Bovine Skeletal Muscle Satellite Cells | AKT1 | 1 mM | - | Significant decrease | [2] |
| Bovine Skeletal Muscle Satellite Cells | FOXO1 | 1 mM | - | Significant decrease | [2] |
| Bovine Skeletal Muscle Satellite Cells | EIF4EBP1 | 1 mM | - | Significant decrease | [2] |
| Bovine Skeletal Muscle Satellite Cells | Bcl-2 | 1 mM | - | Significant decrease | [2] |
| Bovine Skeletal Muscle Satellite Cells | Bax | 1 mM | - | Significant increase | [2] |
| Bovine Skeletal Muscle Satellite Cells | p53 | 1 mM | - | Significant increase | [2] |
| MDBK (Bovine Kidney) Cells | Acetylated Histone H3 | - | - | ~2-fold increase | [3] |
| MDBK (Bovine Kidney) Cells | Phospho-acetyl Histone H3 | - | - | ~2-fold increase | [3] |
| Colonic Epithelial Cells (RG/C2, BH/C1) | Bcl-2 | - | - | Decrease | [4] |
| Colonic Epithelial Cells (AA/C1) | Bak | - | - | Increase | [4] |
Comparative Analysis with Other HDAC Inhibitors
This compound is one of several compounds known to inhibit histone deacetylases. For comparison, the table below presents data on the effects of other HDAC inhibitors on protein acetylation.
| Cell Line | HDAC Inhibitor | Target Protein | Concentration | Duration | Fold Change in Acetylation (vs. Vehicle) | Reference |
| PC-3 | Hdac-IN-62 (Tubastatin A as representative) | Acetylated α-Tubulin | 1 µM | 24 hours | 2.5 ± 0.3 | [5] |
| PC-3 | Hdac-IN-62 (Tubastatin A as representative) | Acetylated α-Tubulin | 5 µM | 24 hours | 4.8 ± 0.5 | [5] |
Experimental Protocols
Accurate and reproducible Western blot analysis is crucial for quantifying protein level changes. Below is a detailed, generalized protocol for performing Western blot analysis to assess the effects of this compound treatment.
Cell Culture and Treatment
-
Cell Seeding: Plate cells at an appropriate density in culture dishes and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound (e.g., 0.5 mM, 1 mM, 4 mM) or a vehicle control (e.g., sterile water or PBS) for the specified duration (e.g., 24, 48, or 72 hours).
Cell Lysis and Protein Extraction
-
Harvesting: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.[5]
-
Scraping and Collection: Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubation and Centrifugation: Incubate the lysates on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C.[5]
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble protein fraction.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) per lane onto a 4-20% Tris-glycine polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.[5]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane at 100V for 1-2 hours at 4°C.[5]
Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[5]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.[5][6]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[5]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[6]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[6]
Detection and Quantification
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Quantification: Use densitometry software to quantify the band intensities. Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading.
Signaling Pathways and Experimental Workflow
To visually represent the molecular mechanisms and experimental process, the following diagrams have been generated using Graphviz.
References
- 1. Sodium butyrate modulates cell cycle‐related proteins in HT29 human colonic adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Butyrate induces profound changes in gene expression related to multiple signal pathways in bovine kidney epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bcl-2 and bak may play a pivotal role in sodium butyrate-induced apoptosis in colonic epithelial cells; however overexpression of bcl-2 does not protect against bak-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing Apoptosis in Response to Sodium Isobutyrate Treatment: A Comparative Analysis of Annexin V Staining and Alternative Methods
For researchers, scientists, and drug development professionals investigating the pro-apoptotic effects of sodium isobutyrate, the accurate and reliable assessment of programmed cell death is paramount. Annexin V staining is a widely adopted method for detecting one of the earliest hallmarks of apoptosis. This guide provides an objective comparison of Annexin V staining with other common apoptosis assays, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
This compound, a short-chain fatty acid and histone deacetylase inhibitor, has been shown to induce apoptosis in various cell lines, making it a compound of interest in cancer research and other therapeutic areas.[1] The mechanism of action often involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of caspases and subsequent cellular dismantling.[2] A key event in early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[3][4] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and is commonly used as a probe to identify apoptotic cells.[3][4]
Comparative Analysis of Apoptosis Detection Methods
While Annexin V staining is a robust method for detecting early apoptosis, a comprehensive understanding of the apoptotic process often requires the use of complementary assays that measure different biochemical and morphological changes. The following table summarizes the performance of Annexin V staining in comparison to two other widely used methods: the Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay and the Caspase-3 Activity assay, in the context of this compound treatment.
| Assay | Principle | Stage of Apoptosis Detected | Advantages | Limitations | Typical Quantitative Readout (Example with this compound) |
| Annexin V Staining | Detects the externalization of phosphatidylserine (PS) on the cell surface.[3][4] | Early | High sensitivity for early apoptotic events; compatible with multi-color flow cytometry for simultaneous analysis of other markers.[5] | Can also stain necrotic cells if the plasma membrane is compromised; requires live, unfixed cells.[6] | Dose-dependent increase in the percentage of Annexin V positive cells. For example, in OCCM.30 cells treated with 0, 2, 4, 8, and 16 mM sodium butyrate for 48 hours, the percentage of early apoptotic cells increased to approximately 5.5%, 19.0%, 32.2%, and 51.1%, respectively.[7] |
| TUNEL Assay | Labels the 3'-hydroxyl termini of DNA fragments generated during apoptosis.[8][9] | Late | Can be used on fixed cells and tissue sections; provides spatial information in tissue samples.[8] | May also label necrotic cells and cells with DNA damage from other sources; less sensitive for very early stages of apoptosis compared to Annexin V.[10] | Increased percentage of TUNEL-positive cells. |
| Caspase-3 Activity Assay | Measures the enzymatic activity of caspase-3, a key executioner caspase.[11][12] | Mid to Late | Provides a functional measure of a critical step in the apoptotic cascade; can be performed in a high-throughput format using plate readers.[12] | Does not provide single-cell resolution unless coupled with flow cytometry; activity can be transient.[10] | Fold-increase in caspase-3 activity compared to untreated controls. |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reproducible results. The following sections provide standardized protocols for the three discussed apoptosis assays following this compound treatment.
Annexin V Staining Protocol for Flow Cytometry
This protocol is adapted for the analysis of apoptosis in cells treated with this compound using a standard Annexin V-FITC and Propidium Iodide (PI) dual staining method.[13][14]
Materials:
-
Cells treated with this compound and untreated control cells.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
Procedure:
-
Induce apoptosis by treating cells with the desired concentrations of this compound for the appropriate duration.
-
Harvest the cells, including both adherent and floating populations, by gentle trypsinization if necessary.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Data Analysis:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
TUNEL Assay Protocol for Fluorescence Microscopy
This protocol outlines the detection of DNA fragmentation in this compound-treated cells using a fluorescent TUNEL assay.[9][15]
Materials:
-
Cells cultured on glass coverslips and treated with this compound.
-
TUNEL Assay Kit (containing TdT enzyme, labeled nucleotides, and reaction buffer).
-
4% Paraformaldehyde in PBS (for fixation).
-
0.1% Triton X-100 in PBS (for permeabilization).
-
DNase I (for positive control).
-
DAPI or Hoechst stain (for nuclear counterstaining).
-
Fluorescence microscope.
Procedure:
-
Treat cells grown on coverslips with this compound.
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash twice with PBS.
-
For a positive control, treat one coverslip with DNase I according to the kit manufacturer's instructions.
-
Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides) for 60 minutes at 37°C in a humidified chamber.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI or Hoechst stain.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Caspase-3 Colorimetric Assay Protocol
This protocol describes the measurement of caspase-3 activity in lysates from this compound-treated cells using a colorimetric substrate.[11][12]
Materials:
-
Cell lysates from this compound-treated and untreated cells.
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate).
-
Microplate reader capable of measuring absorbance at 405 nm.
Procedure:
-
Treat cells with this compound and prepare cell lysates according to the kit manufacturer's instructions.
-
Determine the protein concentration of each cell lysate.
-
Add 50-100 µg of protein from each lysate to separate wells of a 96-well microplate. Adjust the volume to 50 µL with cell lysis buffer.
-
Prepare the reaction buffer containing DTT.
-
Add 50 µL of the reaction buffer to each well.
-
Add 5 µL of the DEVD-pNA substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the treated samples to the untreated control.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.
Conclusion
The selection of an appropriate apoptosis assay is critical for the accurate interpretation of experimental results. Annexin V staining is an excellent method for the sensitive detection of early apoptotic events following this compound treatment. However, for a more comprehensive analysis, it is recommended to complement Annexin V staining with methods that probe later apoptotic events, such as the TUNEL assay for DNA fragmentation or a caspase-3 activity assay to confirm the activation of the executioner phase of apoptosis. By understanding the principles, advantages, and limitations of each method, researchers can design robust experiments to elucidate the pro-apoptotic mechanisms of this compound and other potential therapeutic agents.
References
- 1. Comparison of the TUNEL, lamin B and annexin V methods for the detection of apoptosis by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sodium butyrate activates the extrinsic and intrinsic apoptotic processes in murine cementoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. biotna.net [biotna.net]
- 5. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. Annexin V Staining Protocol [bdbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. Use TUNEL Assays to Assess DNA Fragmentation | AAT Bioquest [aatbio.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. mpbio.com [mpbio.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Short-Chain Fatty Acids on Gut Health for Researchers and Drug Development Professionals
An objective comparison of the physiological effects of acetate, propionate, and butyrate on gut barrier integrity, immune modulation, and microbial balance, supported by experimental data.
The triumvirate of short-chain fatty acids (SCFAs)—acetate, propionate, and butyrate—produced by microbial fermentation of dietary fibers in the colon, are pivotal signaling molecules in maintaining gut homeostasis. Their distinct and overlapping functions in regulating intestinal barrier integrity, immune responses, and the gut-brain axis present a compelling area of research for the development of novel therapeutics for a range of gastrointestinal and systemic diseases. This guide provides a comparative analysis of these three key SCFAs, summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways to support research and drug development endeavors.
Data Presentation: A Quantitative Comparison of SCFA Effects
The following tables summarize the quantitative effects of acetate, propionate, and butyrate on key markers of gut health, collated from various in vitro and ex vivo studies.
| Parameter | Acetate | Propionate | Butyrate | Cell Model/System | Reference(s) |
| Transepithelial Electrical Resistance (TEER) | No significant effect | No significant effect | Ameliorated TNF-α/IFN-γ-induced decrease | Caco-2 cells | [1] |
| Claudin-1 Expression | - | - | ↓ in C48/80-stimulated biopsies | Human colonic biopsies | [2] |
| Claudin-2 Expression | No significant effect | No significant effect | ↓ (attenuated TNF-α/IFN-γ-induced upregulation) | Caco-2 cells | [1] |
| Claudin-3 Expression | - | - | No significant effect on TNF-α/IFN-γ-induced decrease | Caco-2 cells | [1] |
| Occludin Expression | No significant change | No significant change | No significant change | Caco-2 cells | [1][3] |
| ZO-1 Expression | No significant change | No significant change | No significant change | Caco-2 cells | [1][3] |
| IL-10RA mRNA Induction | - | ↑ (~40-fold) | ↑ (~97-140-fold) | T84 & Caco-2 cells | [4] |
Table 1: Comparative Effects of SCFAs on Gut Barrier Function. Butyrate demonstrates the most pronounced effects on intestinal barrier integrity in inflammatory conditions, notably by modulating the expression of the pore-forming protein claudin-2 and significantly upregulating the anti-inflammatory IL-10 receptor alpha.
| Cytokine/Signaling Molecule | Acetate | Propionate | Butyrate | Cell Model/System | Reference(s) |
| IL-8 Secretion (LPS-stimulated) | ↓ | ↓ | ↓ | T4056 & HT-29 cells | [5] |
| IL-8 Release (Cytokine-stimulated) | ↓ | ↓ | ↓ | Caco-2 cells | [6] |
| TNF-α Release (LPS-stimulated) | ↓ | ↓ | ↓ | Human neutrophils | |
| IL-6 Secretion (LPS-stimulated) | - | ↓ | ↓ (most potent) | Bone marrow-derived macrophages | [7] |
| IL-12p40 Secretion (LPS-stimulated) | - | ↓ | ↓ (most potent) | Bone marrow-derived macrophages | [7] |
| IL-10 Production in Th1 cells | ↑ | ↑ | ↑ | Murine Th1 cells | [8] |
| NF-κB Activation Inhibition | Less effective | Equipotent to butyrate | Equipotent to propionate | Colo320DM cells, RAW 264.7 cells | [9] |
| NF-κB p65 Phosphorylation Inhibition | No significant effect | ↓ | ↓ | FHs 74 Int cells | [10] |
Table 2: Comparative Effects of SCFAs on Immune Response and Inflammation. Propionate and butyrate are generally more potent anti-inflammatory agents than acetate, demonstrating superior efficacy in inhibiting NF-κB activation and the secretion of pro-inflammatory cytokines like IL-6 and IL-12. All three SCFAs can promote the production of the anti-inflammatory cytokine IL-10.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the effects of SCFAs on gut health.
In Vitro Gut Epithelial Barrier Function Assay Using Caco-2 Cells
This protocol assesses the integrity of the intestinal epithelial barrier by measuring Transepithelial Electrical Resistance (TEER).
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-24 days to allow for spontaneous differentiation into a polarized monolayer that forms tight junctions.[11]
-
SCFA Treatment: Differentiated Caco-2 monolayers are treated with physiological concentrations of acetate, propionate, or butyrate (typically ranging from 1 to 25 mM) in the apical compartment for a specified duration (e.g., 24-72 hours).[1][2][3]
-
Inflammatory Challenge (Optional): To model inflammatory conditions, cells can be co-treated with pro-inflammatory cytokines such as TNF-α and IFN-γ in the basolateral compartment.[1]
-
TEER Measurement: TEER is measured using an epithelial volt-ohm meter with "chopstick" electrodes. The resistance of a blank insert (without cells) is subtracted from the resistance of the cell monolayer, and the result is multiplied by the surface area of the insert to obtain the final TEER value in Ω·cm².[12][13][14] Measurements are typically taken at various time points to assess the dynamic effects of SCFA treatment.
Immunofluorescence Staining of Tight Junction Proteins
This protocol visualizes the localization and expression of tight junction proteins in intestinal epithelial cells.
-
Cell Culture and Treatment: Caco-2 cells are grown on sterile glass coverslips or permeable inserts and treated with SCFAs as described above.
-
Fixation and Permeabilization: Cells are fixed with a solution like 4% paraformaldehyde, followed by permeabilization with a detergent such as 0.1% Triton X-100 to allow antibodies to access intracellular proteins.[15]
-
Blocking and Antibody Incubation: Non-specific antibody binding is blocked using a solution containing bovine serum albumin (BSA) or normal goat serum.[16] Cells are then incubated with primary antibodies specific for tight junction proteins (e.g., anti-claudin-1, anti-occludin, anti-ZO-1) overnight at 4°C.[15][17]
-
Secondary Antibody and Counterstaining: After washing, cells are incubated with fluorescently labeled secondary antibodies that bind to the primary antibodies. The cell nuclei are often counterstained with DAPI.[15]
-
Imaging: The coverslips are mounted on microscope slides, and the stained cells are visualized using a fluorescence or confocal microscope.[15][18][19]
Neutrophil Isolation and Cytokine Release Assay
This protocol is used to assess the immunomodulatory effects of SCFAs on primary immune cells.
-
Neutrophil Isolation: Neutrophils are isolated from fresh human peripheral blood using density gradient centrifugation. Whole blood is layered over a density gradient medium (e.g., Ficoll-Paque), and after centrifugation, the neutrophil layer is collected. Red blood cells are lysed using a hypotonic solution.[6][16]
-
Cell Culture and Stimulation: Isolated neutrophils are cultured in appropriate media and stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce cytokine production.
-
SCFA Treatment: The stimulated neutrophils are co-treated with different concentrations of acetate, propionate, or butyrate.
-
Cytokine Measurement: After a specific incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentrations of secreted cytokines (e.g., TNF-α, IL-8) are quantified using an enzyme-linked immunosorbent assay (ELISA).
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Signaling Pathways of Short-Chain Fatty Acids
The physiological effects of SCFAs are primarily mediated through the activation of G-protein coupled receptors (GPCRs) and the inhibition of histone deacetylases (HDACs).
Caption: Comparative signaling pathways of acetate, propionate, and butyrate.
Experimental Workflow for TEER Measurement
The following diagram illustrates a typical workflow for assessing intestinal barrier function using TEER measurements.
Caption: Workflow for measuring Transepithelial Electrical Resistance (TEER).
References
- 1. Butyrate Alleviates Cytokine-Induced Barrier Dysfunction by Modifying Claudin-2 Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute Effects of Butyrate on Induced Hyperpermeability and Tight Junction Protein Expression in Human Colonic Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Butyrate Enhances the Intestinal Barrier by Facilitating Tight Junction Assembly via Activation of AMP-Activated Protein Kinase in Caco-2 Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microbial-derived Butyrate Promotes Epithelial Barrier Function Through IL-10 Receptor-dependent Repression of Claudin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Short-Chain Fatty Acids Regulate Secretion of IL-8 from Human Intestinal Epithelial Cell Lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The microbial metabolite butyrate regulates intestinal macrophage function via histone deacetylase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microbiota-derived short-chain fatty acids promote Th1 cell IL-10 production to maintain intestinal homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti‐inflammatory actions of acetate, propionate, and butyrate in fetal mouse jejunum cultures ex vivo and immature small intestinal cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Caco-2 and human intestinal epithelial cells as in vitro models of colonic and small intestinal integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of Transepithelial Electrical Resistance (TEER) [ebrary.net]
- 13. culturecollections.org.uk [culturecollections.org.uk]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. air.unimi.it [air.unimi.it]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Analytical Quantification of Sodium Isobutyrate in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of sodium isobutyrate, a short-chain fatty acid (SCFA) of significant interest in metabolic and gut microbiome research, is crucial for understanding its physiological and pathological roles. This guide provides a comprehensive comparison of the two primary analytical methodologies for determining this compound concentrations in various biological matrices: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We present a detailed overview of their performance characteristics, experimental protocols, and visual workflows to aid researchers in selecting the most suitable method for their specific needs.
Performance Comparison of Analytical Methods
The choice between GC-MS and LC-MS/MS for this compound quantification often depends on the required sensitivity, sample matrix, and available instrumentation. The following table summarizes the key quantitative performance parameters for each technique across common biological samples.
| Parameter | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | ||
| Plasma/Serum | 0.064 µM | 0.001 mM[1] |
| Urine | ~1-10 µM (estimated) | 10-40 ng/mL (for general organic acids)[2] |
| Feces | ~1-5 µmol/g | Not widely reported |
| Limit of Quantification (LOQ) | ||
| Plasma/Serum | 0.04 ng/mL[3] | 3 ng/mL[4] |
| Urine | ~5-20 µM (estimated) | 10-40 ng/mL (for general organic acids)[2] |
| Feces | 1.9-3.7 mg/L[5] | Not widely reported |
| Linearity (R²) | > 0.99[3] | > 0.995[2] |
| Accuracy (% Recovery) | 88.10% to 108.71%[3] | 92% to 120%[1] |
| Precision (%RSD) | < 15.61% (inter-day)[3] | < 20% (inter-day)[1] |
Experimental Workflows
The analytical process for quantifying this compound involves several key stages, from sample preparation to data analysis. The specific steps can vary depending on the chosen analytical technique and the biological matrix.
Detailed Experimental Protocols
Below are detailed methodologies for the quantification of this compound using GC-MS and LC-MS/MS.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. For SCFAs like isobutyric acid, derivatization is essential to increase their volatility and improve chromatographic separation.
1. Sample Preparation (Human Plasma)
-
Acidification: To 100 µL of plasma, add an internal standard (e.g., deuterated isobutyric acid) and 50 µL of a strong acid (e.g., 5M HCl) to protonate the isobutyrate.
-
Liquid-Liquid Extraction (LLE): Add 500 µL of an organic solvent (e.g., methyl tert-butyl ether, MTBE), vortex vigorously for 1 minute, and centrifuge at 10,000 x g for 10 minutes to separate the phases.
-
Derivatization: Transfer the organic layer to a new tube and add a derivatizing agent. A common method is esterification using isobutyl chloroformate in the presence of isobutanol and pyridine.[6] The reaction is typically rapid and occurs at room temperature.
-
Final Extraction: After derivatization, the isobutyl ester of isobutyrate is extracted into an organic solvent like hexane for injection into the GC-MS.
2. GC-MS Instrumental Analysis
-
Gas Chromatograph: Agilent 7890B GC (or equivalent)
-
Column: VF-5ms (30 m x 0.25 mm I.D., 0.5 µm film thickness) or similar non-polar column.[6]
-
Injection Mode: Split (e.g., 50:1) at 260°C.
-
Oven Temperature Program: Initial temperature of 40°C held for 5 minutes, then ramped at 10°C/min to 250°C.[6]
-
Mass Spectrometer: Agilent 5977 MSD (or equivalent)
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity and can often analyze SCFAs without derivatization, simplifying sample preparation.
1. Sample Preparation (Human Urine)
-
Dilution: Dilute the urine sample (e.g., 1:10) with deionized water containing an internal standard (e.g., 13C-labeled isobutyric acid).
-
Protein Precipitation: For plasma or serum, a protein precipitation step is necessary. Add a cold organic solvent like acetonitrile (e.g., 3 volumes of solvent to 1 volume of sample), vortex, and centrifuge at high speed to pellet the proteins.
-
Filtration: Filter the supernatant through a 0.22 µm filter before injection.
2. LC-MS/MS Instrumental Analysis
-
Liquid Chromatograph: Waters ACQUITY UPLC H-Class (or equivalent)
-
Column: A reverse-phase C18 column (e.g., ACQUITY UPLC BEH C18, 2.1 mm x 100 mm, 1.7 µm).[7]
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid like formic acid to ensure the analyte is in its protonated form.
-
Flow Rate: 0.4 mL/min.[7]
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific and sensitive quantification. The transition of m/z 87 -> 43 is typically monitored for isobutyrate.
Method Selection Considerations
GC-MS is a cost-effective and highly reliable technique, particularly for complex matrices like feces where its separation power is advantageous. However, the requirement for derivatization can add time and potential variability to the sample preparation process.
LC-MS/MS excels in high-throughput applications due to its simpler sample preparation (often just "dilute and shoot") and shorter run times.[1] It generally offers superior sensitivity for plasma and urine samples.
Ultimately, the choice of analytical method should be guided by the specific research question, the biological matrix of interest, the required level of sensitivity, and the available resources. Both GC-MS and LC-MS/MS are powerful tools capable of providing accurate and precise quantification of this compound when properly validated and implemented.
References
- 1. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Gut Microbiota Dysbiosis-Related Organic Acids in Human Urine Using LC-MS/MS [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. air.unimi.it [air.unimi.it]
- 5. scielo.br [scielo.br]
- 6. chem-agilent.com [chem-agilent.com]
- 7. researchgate.net [researchgate.net]
Navigating Off-Target Effects: A Comparative Guide to Sodium Isobutyrate and its Alternatives in Research
For researchers, scientists, and drug development professionals, understanding the off-target effects of chemical probes is paramount to ensuring data integrity and the successful translation of preclinical findings. This guide provides a comparative analysis of the off-target effects of sodium isobutyrate, a commonly used histone deacetylase (HDAC) inhibitor, and its alternatives. Due to a lack of specific off-target screening data for this compound, this guide draws comparisons based on the well-characterized off-target profile of the structurally similar sodium butyrate, alongside data for valproic acid and sodium propionate.
This compound, a salt of the short-chain fatty acid isobutyric acid, is utilized in research primarily for its ability to inhibit HDACs, leading to alterations in gene expression and subsequent cellular responses. However, like many small molecule inhibitors, the potential for off-target interactions exists, which can lead to confounding experimental results and misinterpretation of data.
Comparison of Off-Target Profiles
| Compound | Primary Target(s) | Known or Potential Off-Target Effects | Key Considerations |
| This compound | Histone Deacetylases (HDACs) | Data not available. Inferred from sodium butyrate to be a pan-HDAC inhibitor with potential for broad off-target effects. | High potential for off-target effects due to likely pan-HDAC inhibition. Caution is advised in interpreting data solely based on its intended target. |
| Sodium Butyrate | Pan-HDAC inhibitor (Class I and II) | - Down-regulation of protein kinase CKII activity[3]- Inhibition of JAK2/STAT signaling[4]- Alterations in the ubiquitin-proteasome system[5]- Effects on non-histone protein acetylation[1] | Broad activity across HDAC isoforms can lead to widespread changes in gene expression and cellular signaling, making it difficult to attribute observed phenotypes to a single target. |
| Valproic Acid | Class I and IIa HDACs, GABA transaminase | - Neurological effects (e.g., memory dysfunction, tremor)[6]- Hepatotoxicity[7][8]- Pancreatitis[8]- Teratogenicity[8][9] | Well-documented clinical side effects provide insights into its off-target activities. Its use as an anti-epileptic and mood stabilizer highlights its broad neurological impact. |
| Sodium Propionate | G-protein coupled receptors (e.g., GPR41, GPR43), potential weak HDAC inhibition | - Can induce a hyperglycemic state[10]- May trigger behavioral disorders in children[11]- Modulates inflammatory responses[12]- Affects appetite-regulating genes[13] | Primarily acts through cell surface receptors, suggesting a different off-target profile compared to direct enzymatic inhibitors like HDACis. |
Experimental Protocols for Assessing Off-Target Effects
To rigorously assess the off-target effects of this compound and its alternatives, researchers can employ a variety of established experimental protocols.
Kinase Profiling (Kinome Scan)
This method assesses the inhibitory activity of a compound against a large panel of kinases.
-
Methodology: A test compound is incubated with a library of purified kinases, and the enzymatic activity of each kinase is measured. The percentage of inhibition is calculated for each kinase at a given compound concentration.
-
Data Interpretation: Significant inhibition of kinases other than the intended target reveals off-target activity. This data is often visualized in a "tree spot" diagram, showing the affected kinases within the human kinome.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context and can be adapted to identify off-target binding.[14][15][16]
-
Methodology:
-
Cells are treated with the test compound or a vehicle control.
-
The cells are heated to a range of temperatures, causing protein denaturation and aggregation.
-
Cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.
-
The amount of soluble target protein at each temperature is quantified, typically by Western blotting or mass spectrometry.
-
-
Data Interpretation: Ligand binding stabilizes a protein, resulting in a higher melting temperature. A shift in the melting curve of a protein in the presence of the compound indicates a direct interaction. This can be used to confirm on-target engagement and, when combined with proteome-wide analysis, to identify novel off-targets.
Chemical Proteomics
This approach uses the compound of interest as "bait" to pull down its interacting proteins from a cell lysate.
-
Methodology: The compound is immobilized on a solid support (e.g., beads) and incubated with a cell lysate. Proteins that bind to the compound are isolated and subsequently identified by mass spectrometry.
-
Data Interpretation: The identification of proteins other than the intended target reveals potential off-target interactions.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental processes involved in assessing off-target effects, the following diagrams are provided.
Caption: On- and off-target pathways of this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion and Recommendations
The use of this compound as a research tool requires careful consideration of its potential off-target effects. Given the lack of direct screening data, researchers should exercise caution and consider the broader biological consequences suggested by the activity of its close analog, sodium butyrate.
Recommendations for Researchers:
-
Acknowledge Limitations: When using this compound, acknowledge the potential for off-target effects in data interpretation and publications.
-
Employ Orthogonal Approaches: Use multiple, distinct chemical probes that target the same pathway through different mechanisms to validate findings.
-
Conduct Off-Target Validation: When feasible, perform experiments to directly assess the off-target effects of this compound in your specific research model, using techniques such as CETSA or targeted enzymatic assays.
-
Consider Alternatives: Based on the experimental context, alternatives like valproic acid or sodium propionate might offer a more suitable profile, but their own off-target effects must also be carefully considered.
By maintaining a critical perspective on the tools we use, the scientific community can ensure the generation of robust and reproducible data, ultimately accelerating the pace of discovery and drug development.
References
- 1. Histone and Non-Histone Targets of Dietary Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Down-regulation of protein kinase CKII activity by sodium butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histone deacetylases inhibitor sodium butyrate inhibits JAK2/STAT signaling through upregulation of SOCS1 and SOCS3 mediated by HDAC8 inhibition in myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteome analysis of butyrate-treated human colon cancer cells (HT-29) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. clinician.nejm.org [clinician.nejm.org]
- 7. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. medicine.com [medicine.com]
- 9. Therapeutic and Toxic Effects of Valproic Acid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The food preservative sodium propionate induces hyperglycaemic state and neurological disorder in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. E281 Sodium Propionate - Additives - Food - Risks/Facts/Backgrounds [food-detektiv.de]
- 12. Sodium propionate decreases implant-induced foreign body response in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 15. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Sodium Isobutyrate in a Laboratory Setting
A comprehensive guide for researchers, scientists, and drug development professionals on the proper disposal procedures for sodium isobutyrate, ensuring laboratory safety and regulatory compliance.
The proper management and disposal of chemical waste are paramount in any research and development environment. This compound, a commonly used chemical, requires adherence to specific disposal protocols to mitigate environmental risks and ensure personnel safety. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound waste in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, lab coats, and chemical-resistant gloves.[1] Ensure that the work area is well-ventilated.[1] In the event of a spill, avoid breathing in any dust and prevent the substance from entering drains or water courses.[1][2][3]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, regional, and national regulations.[2] The following steps provide a general framework for its proper disposal:
-
Waste Identification and Segregation :
-
Container Selection and Management :
-
Use a container that is chemically compatible with this compound and is in good condition, free from leaks or damage.[5][7]
-
The container must have a secure, leak-proof closure.[7]
-
Do not overfill the waste container; a general guideline is to fill it to no more than 90% of its capacity.[8]
-
Store the waste container in a designated, well-ventilated satellite accumulation area.[6][7]
-
-
Waste Collection and Removal :
-
Once the waste container is full, it should be removed from the laboratory for disposal by a licensed hazardous waste disposal facility.[8]
-
Follow your institution's specific procedures for requesting a waste pickup.
-
-
Decontamination of Empty Containers :
Crucially, this compound waste should never be disposed of down the drain or in the regular trash.[1][2][4]
Quantitative Data Summary
At present, specific quantitative data regarding disposal limits or concentrations for this compound are not broadly established and are highly dependent on local regulations. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific quantitative guidelines.
| Parameter | Guideline | Source |
| Container Fill Capacity | Do not exceed 90% | [8] |
| Maximum Weight of Waste Container | Compatible with load handling regulations (e.g., max 15 kg) | [4] |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
- 1. chemos.de [chemos.de]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. diagenode.com [diagenode.com]
- 4. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 5. acewaste.com.au [acewaste.com.au]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Essential Safety and Logistics for Handling Sodium Isobutyrate
This guide provides comprehensive safety protocols and logistical information for the handling and disposal of sodium isobutyrate, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
While this compound is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008/EC, it is imperative to follow standard laboratory safety practices to minimize exposure and mitigate any potential risks.[1][2]
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound, particularly when the material is in powdered form and dust may be generated.
| Protection Type | Specific Recommendations | Standards |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield. | OSHA 29 CFR 1910.133, EN 166 |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | EN 374 |
| Respiratory Protection | A particulate filter respirator is advised if dust is generated. For significant dust levels, a positive flow mask may be necessary.[1][3] | EN 143, NIOSH/MSHA approved |
| Body Protection | Laboratory coat or other suitable protective clothing to prevent skin contact. | N/A |
Procedural Guidance for Safe Handling
Engineering Controls:
-
Work in a well-ventilated area. The use of local exhaust ventilation is recommended to control any dust or aerosols at the source.[1][4][5]
-
Take precautionary measures against static discharge, especially when handling the powdered form.[1]
Standard Operating Procedure:
-
Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Locate the nearest eyewash station and safety shower.
-
Handling:
-
Post-Handling:
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of clean, fresh water for at least 10-15 minutes, holding the eyelids apart.[6] If irritation persists, seek medical attention. |
| Skin Contact | Brush off any loose particles from the skin and rinse the affected area with water and soap.[4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, seek immediate medical assistance.[6] |
| Ingestion | Rinse the mouth with water, provided the person is conscious. Do not induce vomiting. |
Disposal Plan
All waste materials, including this compound and any contaminated items, must be disposed of in accordance with local, regional, and national regulations.[5]
-
Waste Collection: Collect waste in suitable, clearly labeled, and closed containers.[2]
-
Environmental Protection: Do not allow the substance to enter drains, surface water, or ground water.[1][4]
-
Contaminated Packaging: Handle contaminated packaging in the same manner as the substance itself.[1][5]
Workflow for Safe Handling of this compound
Caption: A workflow diagram outlining the key steps for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
